molecular formula C18H15NO3 B1331775 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid CAS No. 444565-52-0

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1331775
CAS No.: 444565-52-0
M. Wt: 293.3 g/mol
InChI Key: HKAYEAHVDMGFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-22-17-10-6-4-8-13(17)16-11-14(18(20)21)12-7-3-5-9-15(12)19-16/h3-11H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAYEAHVDMGFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358011
Record name 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351158-31-1, 444565-52-0
Record name 2-(2-Ethoxyphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351158-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways for 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The quinoline-4-carboxylic acid motif is a privileged structure found in numerous bioactive compounds.[1] This document details the theoretical underpinnings and practical execution of two seminal methods for its synthesis: the Pfitzinger and Doebner reactions. By explaining the causal mechanisms behind experimental choices and providing validated, step-by-step protocols, this guide serves as an essential resource for scientists engaged in the synthesis of complex molecular architectures.

Introduction and Retrosynthetic Analysis

This compound is a derivative of cinchophen, a class of molecules known for a range of biological activities.[1] The synthesis of such substituted quinolines is a cornerstone of heterocyclic chemistry, with applications ranging from anticancer to antimicrobial agent development.[2][3] The strategic construction of this target molecule can be approached via two primary retrosynthetic disconnections, each leading to a classic named reaction.

Retrosynthetic Pathway A: The Pfitzinger Approach

This pathway involves a disconnection of the quinoline core through the C2-C3 and N1-C4a bonds, identifying isatin and a corresponding α-methylene ketone as the key precursors. This strategy is the foundation of the Pfitzinger reaction.

Retrosynthetic Pathway B: The Doebner Approach

Alternatively, a three-component disconnection across the N1-C2, C3-C4, and C4-C4a bonds points towards an aromatic amine, an aldehyde, and pyruvic acid as the fundamental building blocks. This forms the basis of the Doebner reaction.

The following sections will explore the mechanistic details and provide field-proven protocols for both of these powerful synthetic strategies.

The Pfitzinger Synthesis Pathway

The Pfitzinger reaction is a robust and high-yield method for synthesizing quinoline-4-carboxylic acids by condensing isatin (or a derivative) with a carbonyl compound possessing an α-methylene group, in the presence of a strong base.[3][4] For our target molecule, the required carbonyl component is 2'-ethoxyacetophenone.

Mechanism and Rationale

The reaction proceeds through a well-defined sequence of events, each step driven by fundamental principles of organic reactivity.[4] Understanding this mechanism is critical for troubleshooting and optimization.

  • Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring. A strong base, typically potassium hydroxide, attacks the C2 carbonyl, leading to the formation of the potassium salt of isatinic acid (a keto-acid), which exists in equilibrium with the open-chain form.[4][5] This step is crucial as it unmasks the aniline functionality required for the subsequent condensation.

  • Condensation and Imine-Enamine Tautomerism: The newly formed amino group of the isatinic acid intermediate condenses with the ketone (2'-ethoxyacetophenone) to form a Schiff base (imine). This imine then tautomerizes to the more thermodynamically stable enamine.[4]

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, where the electron-rich enamine attacks the keto-carbonyl group. The resulting intermediate readily dehydrates to form the aromatic quinoline ring system, yielding the final product.[4]

Below is a diagram illustrating the logical flow of the Pfitzinger synthesis.

Pfitzinger_Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Isatin Isatin Condensation 1. Base-catalyzed Condensation (Reflux in Ethanol, 24h) Isatin->Condensation Ketone 2'-Ethoxyacetophenone Ketone->Condensation Base Potassium Hydroxide (KOH) Base->Condensation SolventRemoval 2. Solvent Removal Condensation->SolventRemoval Dissolution 3. Dissolve in Water SolventRemoval->Dissolution Extraction 4. Wash with Ether (Removes unreacted ketone) Dissolution->Extraction Acidification 5. Acidify with HCl/Acetic Acid (Precipitates product) Extraction->Acidification Filtration 6. Vacuum Filtration & Washing Acidification->Filtration Recrystallization 7. Recrystallization (Ethanol/Water) Filtration->Recrystallization Characterization 8. Characterization (NMR, MS, mp) Recrystallization->Characterization

Pfitzinger Synthesis Workflow
Detailed Experimental Protocol: Pfitzinger Synthesis

This protocol is adapted from established procedures for the synthesis of 2-aryl-quinoline-4-carboxylic acids.[2][3][6]

Materials:

  • Isatin (1.0 eq)

  • 2'-Ethoxyacetophenone (1.1 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Ethanol (Absolute)

  • Diethyl Ether

  • Hydrochloric Acid (3M) or Acetic Acid

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3.0 eq) in absolute ethanol with stirring.

  • Isatin Addition: Add isatin (1.0 eq) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A color change from purple to brown is typically observed, indicating the formation of the potassium salt of isatinic acid.[3]

  • Ketone Addition: Add 2'-ethoxyacetophenone (1.1 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) and maintain for 24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[3]

  • Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Work-up - Extraction: Add deionized water to the residue to dissolve the potassium salt of the product. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted 2'-ethoxyacetophenone and other neutral impurities.[3]

  • Work-up - Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[3]

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

The Doebner Synthesis Pathway

The Doebner reaction is a powerful three-component, one-pot synthesis that condenses an aromatic amine, an aldehyde, and pyruvic acid.[7][8] For the synthesis of this compound, the reactants would be 2-ethoxyaniline, 2-ethoxybenzaldehyde, and pyruvic acid. Modern variations often employ Lewis or Brønsted acid catalysts to improve reaction efficiency.[7][9]

Mechanism and Rationale

The Doebner reaction mechanism is a cascade of condensation, addition, and cyclization-oxidation steps.[8]

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic amine (2-ethoxyaniline) and the aldehyde (2-ethoxybenzaldehyde) to form an N-arylimine (Schiff base).

  • Michael-type Addition: Pyruvic acid tautomerizes to its enol form, which then acts as a nucleophile in a Michael-type addition to the electrophilic imine.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the newly formed enolate attacks the aniline ring to form a six-membered dihydroquinoline intermediate.

  • Oxidation (Aromatization): The dihydroquinoline intermediate is then oxidized in situ to the final aromatic quinoline product. A second molecule of the imine can often act as the hydrogen acceptor (oxidizing agent) in a hydrogen-transfer process, being reduced to a secondary amine.[10] This final aromatization step is the thermodynamic driving force for the reaction.

The following diagram outlines the mechanistic steps of the Doebner reaction.

Doebner_Mechanism Reactants 2-Ethoxyaniline + 2-Ethoxybenzaldehyde + Pyruvic Acid Imine Schiff Base (Imine) Formation Reactants->Imine H⁺ Catalyst MichaelAdd Michael Addition of Pyruvic Acid Enol Imine->MichaelAdd Cyclization Intramolecular Electrophilic Cyclization MichaelAdd->Cyclization Oxidation Oxidation to Aromatic System Cyclization->Oxidation [O] (e.g., H-transfer) Product 2-(2-Ethoxyphenyl)quinoline- 4-carboxylic Acid Oxidation->Product

Core Mechanism of the Doebner Reaction
Detailed Experimental Protocol: Doebner Synthesis

This protocol is a catalyzed, modified procedure adapted from modern methodologies for the Doebner reaction, which offers improved yields over classical approaches.[7][9][10][11]

Materials:

  • 2-Ethoxyaniline (1.0 eq)

  • 2-Ethoxybenzaldehyde (1.0 eq)

  • Pyruvic Acid (1.5 eq)

  • Boron Trifluoride Etherate (BF₃·OEt₂) (0.5 eq) or Trifluoroacetic Acid (TFA) (catalytic amount)

  • Acetonitrile (MeCN) or Ethanol

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a solution of 2-ethoxyaniline (1.0 eq) and 2-ethoxybenzaldehyde (1.0 eq) in acetonitrile (MeCN) in a round-bottom flask, add BF₃·OEt₂ (0.5 eq) at room temperature under a nitrogen atmosphere.

  • Initial Heating: Stir the reaction mixture at 65°C for 1 hour.[9]

  • Pyruvic Acid Addition: Add a solution of pyruvic acid (1.5 eq) in MeCN dropwise to the reaction mixture over a period of time.[10]

  • Reaction: Continue to stir the reaction mixture at 65°C for 20-24 hours. Monitor the reaction progress by TLC.[9]

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize the acid catalyst.[9]

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with EtOAc. Combine the organic layers and wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Purification and Characterization

Regardless of the synthetic pathway chosen, rigorous purification and characterization are paramount to validate the identity and purity of the final product.

  • Purification: As described in the protocols, a combination of acid-base extraction and recrystallization is highly effective. The carboxylic acid functionality allows for its selective extraction into an aqueous basic solution, leaving behind neutral impurities. Subsequent acidification precipitates the purified product. For challenging purifications, column chromatography using a silica gel stationary phase with an ethyl acetate/hexane solvent system is recommended.[2]

  • Characterization: The structure of the synthesized this compound should be confirmed using a suite of analytical techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the carbon-hydrogen framework and the connectivity of the aromatic protons and substituents.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate molecular weight.[6]

    • Melting Point (mp): A sharp melting point is a strong indicator of high purity.

Comparative Analysis of Synthesis Pathways

The choice between the Pfitzinger and Doebner reactions depends on several factors, including starting material availability, desired substitution patterns, and scalability. Both methods present distinct advantages and disadvantages.

FeaturePfitzinger SynthesisDoebner Synthesis
Precursors Isatin, α-Methylene KetoneAromatic Amine, Aldehyde, Pyruvic Acid
Generality Excellent for 2-substituted quinolines. Scope depends on the availability of the ketone.[2]Highly versatile due to the wide availability of anilines and aldehydes.[10]
Conditions Strongly basic (e.g., KOH).[4]Typically acidic (Lewis or Brønsted).[7]
Key Advantages Often high-yielding and straightforward for many substrates. A two-component reaction.A one-pot, three-component reaction which is atom-economical. Tolerates a wide range of functional groups on the aniline and aldehyde.[10]
Potential Issues Isatin precursors may be unstable under the harsh basic conditions.[10]Traditional methods can suffer from low yields, especially with electron-withdrawing groups on the aniline.[8] Modern catalyzed methods have largely overcome this.[10]

Conclusion

The synthesis of this compound can be reliably achieved through either the Pfitzinger or Doebner reaction pathways. The Pfitzinger reaction offers a direct route from isatin and 2'-ethoxyacetophenone under basic conditions, while the catalyzed Doebner reaction provides a highly convergent one-pot strategy from 2-ethoxyaniline, 2-ethoxybenzaldehyde, and pyruvic acid. The selection of the optimal pathway will be dictated by precursor availability, cost, and the specific requirements of the research program. The detailed mechanistic insights and experimental protocols provided in this guide equip researchers with the necessary tools to successfully synthesize this valuable compound and its analogs for further investigation in drug discovery and materials science.

References

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Available at: [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. Available at: [Link]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19. Available at: [Link]

  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). Available at: [Link]

  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Available at: [Link]

  • Ghasemi, S., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3366-3374. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and.... Available at: [Link]

  • Orito, K., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(15), 7494-7503. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Moroccan Journal of Heterocyclic Chemistry. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. Available at: [Link]

  • National Institutes of Health. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929983. Available at: [Link]

  • PubMed. (1990). Biosynthesis of Quinoxaline Antibiotics: Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. Biochemistry, 29(43), 10092-8. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(2-Ethoxyphenyl)quinoline-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Quinoline Scaffold

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of natural products and synthetic compounds with significant pharmacological activities. Its derivatives, particularly quinoline-4-carboxylic acids, have garnered substantial interest due to their diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This guide focuses on a specific, yet underexplored, member of this class: 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid. While specific experimental data for this compound is limited in publicly accessible literature, this document provides a comprehensive overview of its core chemical properties, established synthetic routes, and putative biological activities, drawing upon the well-understood chemistry of its structural analogs.

Chemical Properties and Characterization

The chemical identity of this compound is defined by its molecular structure, which dictates its physical and spectral properties.

PropertyValueSource
Molecular Formula C₁₈H₁₅NO₃Calculated
Molecular Weight 293.32 g/mol Calculated
Melting Point Not reported-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and hot ethanol. Limited solubility in water.Inferred
Appearance Likely a crystalline solid.Inferred

Spectral Data (Predicted)

  • ¹H NMR: Aromatic protons on the quinoline and phenyl rings would appear in the downfield region (δ 7.0-8.5 ppm). The ethoxy group would exhibit a characteristic triplet and quartet in the upfield region. The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: Aromatic carbons would resonate in the δ 110-150 ppm range. The carbonyl carbon of the carboxylic acid would be significantly downfield (δ > 165 ppm). The carbons of the ethoxy group would appear in the upfield region.

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid would be prominent around 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid would be observed around 1700 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings would appear in the 1450-1620 cm⁻¹ region. C-O stretching from the ethoxy group would be present in the 1000-1300 cm⁻¹ range.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 293. Common fragmentation patterns for quinoline-4-carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the quinoline ring.

Synthesis of this compound

The synthesis of 2-substituted quinoline-4-carboxylic acids is well-established, with the Pfitzinger and Doebner reactions being the most prominent and versatile methods.

The Pfitzinger Reaction

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a classical method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a strong base.

Reaction Mechanism:

The reaction proceeds through the following key steps:

  • Base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.

  • Condensation of the aniline moiety of the intermediate with the carbonyl group of 2-ethoxyacetophenone to form an imine.

  • Tautomerization of the imine to an enamine.

  • Intramolecular cyclization of the enamine.

  • Dehydration to yield the final quinoline-4-carboxylic acid product.

Pfitzinger_Reaction Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Hydrolysis Base Base (e.g., KOH) Imine Imine Intermediate KetoAcid->Imine Condensation Carbonyl 2-Ethoxyacetophenone Carbonyl->Imine Enamine Enamine Intermediate Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product 2-(2-Ethoxyphenyl)quinoline- 4-carboxylic acid Cyclized->Product Dehydration

Caption: The Pfitzinger reaction mechanism for the synthesis of this compound.

Representative Experimental Protocol (Pfitzinger Reaction):

Note: This is a general protocol and may require optimization for the specific synthesis of this compound.

  • In a round-bottom flask, dissolve isatin (1.0 eq) in an aqueous solution of potassium hydroxide (33%).

  • To this solution, add a solution of 2-ethoxyacetophenone (1.1 eq) in ethanol.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and filter to remove any unreacted starting material.

  • Acidify the filtrate with a dilute acid (e.g., 3M HCl or acetic acid) to a pH of 5-6 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure this compound.

The Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. This method offers an alternative route to the target compound.

Reaction Mechanism:

The mechanism of the Doebner reaction is thought to proceed via one of two primary pathways:

  • Pathway A: Aldol condensation of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline, and subsequent cyclization and oxidation.

  • Pathway B: Formation of a Schiff base from the aniline and aldehyde, followed by reaction with the enol of pyruvic acid, cyclization, and oxidation.

Doebner_Reaction cluster_reactants Reactants Aniline Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase Aldehyde 2-Ethoxybenzaldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Adduct Adduct PyruvicAcid->Adduct SchiffBase->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Cyclization Product 2-(2-Ethoxyphenyl)quinoline- 4-carboxylic acid Dihydroquinoline->Product Oxidation

Caption: The Doebner reaction mechanism for the synthesis of this compound.

Representative Experimental Protocol (Doebner Reaction):

Note: This is a general protocol and may require optimization.

  • In a suitable solvent such as ethanol, mix aniline (1.0 eq) and 2-ethoxybenzaldehyde (1.0 eq).

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the mixture slightly and add pyruvic acid (1.2 eq).

  • Reflux the reaction mixture for an additional 10-16 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from an appropriate solvent.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not available, the broader class of 2-aryl-quinoline-4-carboxylic acids has demonstrated a wide range of biological activities. It is plausible that the title compound shares some of these properties.

Biological ActivityObservations in Related CompoundsPotential Implications for this compound
Antimicrobial Cinchophen (2-phenylquinoline-4-carboxylic acid) and its derivatives have shown activity against various bacteria and fungi. Modifications to the 2-phenyl ring can modulate this activity.The 2-ethoxy substitution may influence the compound's antimicrobial spectrum and potency.
Anticancer Certain 2-phenylquinoline-4-carboxylic acid derivatives have been investigated as histone deacetylase (HDAC) inhibitors, showing antiproliferative effects against cancer cell lines.The compound could potentially be explored for its anticancer properties, possibly through mechanisms like HDAC inhibition.
Anti-inflammatory Derivatives of quinoline-4-carboxylic acid are known to possess anti-inflammatory and analgesic properties.The title compound may exhibit anti-inflammatory effects, warranting investigation in relevant assays.

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule within the pharmacologically significant class of quinoline derivatives. Based on established synthetic methodologies like the Pfitzinger and Doebner reactions, its synthesis is readily achievable. While its specific physicochemical and biological properties await experimental determination, the known activities of its structural analogs suggest a promising potential for this compound in the fields of antimicrobial, anticancer, and anti-inflammatory drug discovery. Further research is warranted to synthesize and characterize this compound, and to evaluate its biological activity in a range of in vitro and in vivo models. Such studies will be crucial in elucidating its therapeutic potential and paving the way for the development of novel quinoline-based therapeutic agents.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pfitzinger reaction. In Wikipedia. Retrieved from [Link]

  • Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. (2024, June 9). YouTube. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Schiff Bases of Cinchophen as Antimicrobial Agents. CiteSeerX. Retrieved from [Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press. Retrieved from [Link]

  • Synthesis and biological evaluation of cinchophen analogues containing benzofuran nucleus. ResearchGate. Retrieved from [Link]

  • Synthesis of newer mannich bases of quinoline derivative for antimicrobial activity. ResearchGate. Retrieved from [Link]

  • Efficient synthesis, characterization and biological evaluation of some new atophan carbohydrazide derivatives. ResearchGate. Retrieved from [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid. Clinivex. Retrieved from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Retrieved from [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic Acid

Authored by a Senior Application Scientist

Introduction

This compound belongs to a burgeoning class of synthetic quinoline-based compounds with significant therapeutic potential. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Understanding the precise mechanism of action is paramount for the rational design of next-generation therapeutics and for predicting both efficacy and potential toxicities. This guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing upon the established pharmacology of its structural analogs and the broader family of quinolinic acid derivatives. We will delve into its likely molecular targets and the signaling pathways it modulates, supported by experimental methodologies for validation.

Part 1: The Endogenous Precedent: Quinolinic Acid and NMDA Receptor Modulation

To understand the action of synthetic quinoline derivatives, we must first consider their endogenous counterpart, quinolinic acid. Quinolinic acid is a downstream metabolite of the kynurenine pathway, the primary route for tryptophan degradation.[4][5] Under normal physiological conditions, it is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+). However, in the context of inflammation, its production by activated microglia and macrophages can reach pathological concentrations in the central nervous system.[5][6]

The primary neurotoxic effect of quinolinic acid is mediated through its action as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor.[6][7] Over-activation of the NMDA receptor leads to an excessive influx of Ca2+ into neurons, triggering a cascade of destructive enzymatic pathways. This process, known as excitotoxicity, results in neuronal dysfunction and apoptotic cell death.[6] Furthermore, quinolinic acid can chelate iron (Fe(II)), forming a complex that generates reactive oxygen species (ROS), leading to lipid peroxidation and further oxidative stress.[6][7]

Quinolinic_Acid_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenine Pathway Quinolinic_Acid Quinolinic_Acid Kynurenine->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD Biosynthesis NMDA_Receptor NMDA Receptor Quinolinic_Acid->NMDA_Receptor Agonist ROS Reactive Oxygen Species (ROS) Quinolinic_Acid->ROS + Fe(II) Microglia Activated Microglia/ Macrophages Microglia->Quinolinic_Acid Inflammatory Stimulus Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Activation Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity ROS->Excitotoxicity

Caption: Kynurenine pathway and neurotoxic mechanisms of quinolinic acid.

Part 2: Historical Context and Early Analogs: Cinchophen

One of the earliest and most well-known synthetic analogs is 2-phenylquinoline-4-carboxylic acid, commonly known as Cinchophen.[8] Historically, Cinchophen was utilized as an analgesic and anti-inflammatory agent, particularly for the treatment of gout.[9] While its use in humans was largely discontinued due to a high incidence of severe hepatotoxicity, its study provided initial insights into the potential mechanisms of this class of compounds.[8][9] It was proposed that Cinchophen exerts some of its effects by depressing the hepatic enzyme systems responsible for synthesizing vitamin K-dependent clotting factors.[8] This historical context is crucial as it highlights the potential for off-target effects and the importance of structural modifications, such as the 2-ethoxyphenyl group, in mitigating toxicity while retaining therapeutic activity.

Part 3: An Emerging Paradigm: Inhibition of Histone Deacetylases (HDACs)

Recent advancements have identified a novel and highly compelling mechanism of action for 2-phenylquinoline-4-carboxylic acid derivatives: the inhibition of histone deacetylases (HDACs).[10][11][12] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin compaction and transcriptional repression.[11] The overexpression or aberrant activity of certain HDAC isoforms is a hallmark of many cancers.

By inhibiting HDACs, 2-phenylquinoline-4-carboxylic acid derivatives can induce histone hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[11] This can trigger a range of anti-cancer effects, including:

  • Cell Cycle Arrest: Halting the proliferation of cancer cells, often at the G2/M phase.[11]

  • Induction of Apoptosis: Promoting programmed cell death in malignant cells.[10][11]

Notably, structure-activity relationship (SAR) studies have shown that modifications to the 2-phenyl ring can confer selectivity for specific HDAC isoforms.[13] For instance, certain derivatives have demonstrated significant selectivity for HDAC3, which plays a specific role in the development of various cancers.[10][11] The this compound structure, with its ethoxy substitution, likely functions as a "cap group" that interacts with residues at the entrance of the HDAC active site, influencing both potency and isoform selectivity.[13]

HDAC_Inhibition cluster_0 Normal Gene Silencing cluster_1 Mechanism of Action HDAC HDAC Enzyme Histone_D Deacetylated Histone (Closed Chromatin) Histone_A Acetylated Histone (Open Chromatin) Histone_A->Histone_D Deacetylation Gene_S Gene Silencing Histone_D->Gene_S Molecule 2-(2-Ethoxyphenyl) quinoline-4-carboxylic acid HDAC_Inhibited HDAC Enzyme Molecule->HDAC_Inhibited Inhibition Histone_A_I Acetylated Histone (Open Chromatin) HDAC_Inhibited->Histone_A_I Deacetylation Blocked Gene_E Gene Expression (e.g., Tumor Suppressors) Histone_A_I->Gene_E Apoptosis Cell Cycle Arrest & Apoptosis Gene_E->Apoptosis

Caption: General mechanism of HDAC inhibition by quinoline derivatives.

Part 4: Other Potential Biological Activities

Beyond HDAC inhibition, the quinoline-4-carboxylic acid scaffold has been associated with other potential mechanisms of action that may contribute to its overall pharmacological profile:

  • SIRT3 Inhibition: Some 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of Sirtuin 3 (SIRT3), a mitochondrial NAD+-dependent deacetylase.[14] SIRT3 is implicated in regulating mitochondrial function and cellular stress responses, and its inhibition is being explored as a novel anti-cancer strategy.

  • Anti-inflammatory Effects: Given the historical use of Cinchophen and the role of the related kynurenine pathway in inflammation, it is plausible that this compound modulates inflammatory pathways.[15] This could occur through various mechanisms, including the inhibition of pro-inflammatory enzymes or the modulation of cytokine signaling.

  • Antibacterial Action: The broader class of quinolones are famous for their antibacterial properties, which stem from the inhibition of bacterial DNA gyrase and topoisomerase IV.[13] While likely not the primary mechanism in mammalian cells, this inherent activity of the quinoline core should be considered.

Part 5: Experimental Protocols for Mechanistic Validation

To elucidate the precise mechanism of action of this compound, a series of well-defined experiments are required. The following protocols represent a logical workflow for validating the proposed HDAC inhibition hypothesis.

Protocol 1: In Vitro HDAC Enzyme Inhibition Assay

Objective: To quantify the direct inhibitory effect of the compound on the activity of specific HDAC isoforms.

Methodology:

  • Reagents: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6), fluorogenic HDAC substrate, Trichostatin A (TSA, positive control), assay buffer, and developer.

  • Procedure: a. Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM). b. In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or control. c. Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction. d. Initiate the reaction by adding the fluorogenic substrate. e. Incubate for a further period (e.g., 60 minutes) at 37°C. f. Stop the reaction and generate the fluorescent signal by adding the developer solution. g. Read the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value for each HDAC isoform. This will reveal both the potency and selectivity of the compound.

Protocol 2: Cellular Apoptosis Assay via Flow Cytometry

Objective: To determine if the compound induces apoptosis in a relevant cancer cell line (e.g., K562 leukemia cells).[11]

Methodology:

  • Cell Culture: Culture K562 cells in appropriate media until they reach logarithmic growth phase.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 2 µM, 4 µM) and a vehicle control for 24-48 hours.

  • Staining: a. Harvest the cells by centrifugation. b. Wash the cells with cold PBS. c. Resuspend the cells in binding buffer. d. Add Annexin V-FITC and Propidium Iodide (PI) staining solution. e. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). A dose-dependent increase in the apoptotic populations indicates the compound induces programmed cell death.[11]

Caption: A logical workflow for validating the mechanism of action.

Conclusion and Future Directions

The mechanism of action for this compound is likely multifaceted, a characteristic that imparts both therapeutic potential and challenges for development. Based on robust evidence from its structural analogs, the most probable primary mechanism is the selective inhibition of histone deacetylases, particularly HDAC3. This action can lead to potent anti-proliferative and pro-apoptotic effects in cancer cells. Concurrently, modulation of inflammatory pathways and other targets like SIRT3 may contribute to its overall pharmacological profile.

Future research should focus on validating these proposed mechanisms using the experimental protocols outlined above. Determining the precise HDAC isoform selectivity profile and elucidating its effects on downstream signaling pathways will be critical for its advancement as a potential therapeutic agent. Furthermore, in vivo studies are necessary to correlate these molecular actions with anti-tumor efficacy and to carefully evaluate the safety profile, paying close attention to the historical hepatotoxicity associated with this chemical class.

References

  • BenchChem. The Pharmacological Landscape of Quinolinic Acid Derivatives: A Technical Guide.
  • PubMed Central. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design.
  • Echemi. 2-Phenyl-4-quinolinecarboxylic acid.
  • Wikipedia. Quinolinic acid.
  • PubMed Central. The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases.
  • PubMed Central. Quinolinic Acid, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms.
  • Smolecule. Buy 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid | 51842-68-3.
  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing Cinchophen: A Buyer's Guide to 2-Phenylquinoline-4-carboxylic Acid.
  • PubMed Central. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • BenchChem. The Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Technical Guide for Drug Discovery.
  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.

Sources

A Technical Guide to the Doebner Reaction: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Doebner reaction, a cornerstone in heterocyclic chemistry since its discovery by Oscar Doebner in 1887, provides a robust and direct pathway for the synthesis of 2-substituted quinoline-4-carboxylic acids.[1] This one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid has proven invaluable for creating molecular scaffolds of significant interest in medicinal chemistry and materials science. Quinoline-4-carboxylic acid derivatives are integral to a wide array of bioactive compounds, exhibiting properties ranging from antitumor and antimalarial to antiviral and antibacterial.[2][3] This guide offers a detailed exploration of the Doebner reaction, focusing specifically on the synthesis of 2-aryl-quinoline-4-carboxylic acids. It covers the underlying reaction mechanism, substrate scope, modern protocol optimizations, and practical applications, providing researchers and drug development professionals with a comprehensive resource for leveraging this powerful synthetic tool.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, found in numerous natural products and synthetic pharmaceuticals.[2][4] Specifically, the 2-aryl-quinoline-4-carboxylic acid motif has been identified as a key pharmacophore in molecules designed as immunosuppressive agents, neurokinin receptor antagonists, and SIRT3 inhibitors for cancer therapy.[5][6] The Doebner reaction offers a highly convergent and atom-economical approach to this valuable molecular architecture, assembling complex products from simple, readily available starting materials in a single step.[1]

While other named reactions like the Pfitzinger, Combes, and Friedländer syntheses also yield quinolines, the Doebner reaction is distinguished by its direct installation of the carboxylic acid group at the 4-position, a crucial handle for further molecular elaboration or for direct biological activity.[3] However, the classical Doebner protocol often struggles with electron-deficient anilines, leading to low yields and limiting its synthetic utility.[1][7] This guide will address both the classical methodology and modern advancements that have successfully overcome these limitations.

The Core Reaction: Mechanism and Guiding Principles

The Doebner reaction is a cascade process that elegantly combines condensation, addition, and cyclization steps. The generally accepted mechanism proceeds as follows:

  • Schiff Base Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic amine (aniline) and the aryl aldehyde to form an N-arylimine, commonly known as a Schiff base.[1]

  • Michael-Type Addition: Concurrently, pyruvic acid undergoes tautomerization to its more nucleophilic enol form. This enol then attacks the electrophilic carbon of the protonated Schiff base in a Michael-type addition (or a related Mannich-type reaction).[1]

  • Intramolecular Cyclization: The resulting adduct undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the aniline moiety attacks a carbonyl group, leading to cyclization and the formation of a 1,2-dihydroquinoline intermediate after dehydration.[1]

  • Oxidation to Quinoline: The final step is the aromatization of the dihydroquinoline intermediate. This is not an aerial oxidation but an intrinsic hydrogen-transfer process. A second molecule of the Schiff base acts as the hydrogen acceptor (oxidizing agent), being reduced to a secondary amine byproduct, while the dihydroquinoline is oxidized to the stable aromatic quinoline product.[1][2]

This intrinsic redox neutrality is a key feature, but it also means that at least two equivalents of the aldehyde and aniline are consumed for every equivalent of pyruvic acid.

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Aniline Aryl Amine SchiffBase N-Arylimine (Schiff Base) Aniline->SchiffBase Aldehyde Aryl Aldehyde Aldehyde->SchiffBase - H₂O PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct Enol->MichaelAdduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Intramolecular Cyclization & -H₂O Product 2-Aryl-quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation (Hydrogen Transfer) SchiffBase2 Schiff Base (oxidant) Dihydroquinoline->SchiffBase2 [H] ReducedAmine Secondary Amine (byproduct) SchiffBase2->ReducedAmine

Caption: Proposed mechanistic pathway of the Doebner reaction.

Substrate Scope and Limitations

The versatility of the Doebner reaction is largely defined by the electronic nature of the aniline and aldehyde substrates.

  • Aryl Amines: Anilines bearing electron-donating groups (EDGs) like methoxy or alkyl groups generally perform well under classical conditions (e.g., refluxing ethanol).[2] However, anilines with strong electron-withdrawing groups (EWGs) such as nitro or trifluoromethyl are notoriously poor substrates in traditional protocols due to their decreased nucleophilicity, often resulting in very low yields.[1][7] Modern modifications using stronger Lewis acid catalysts have been specifically developed to overcome this limitation.[7] Steric hindrance, particularly from ortho-substituents on the aniline, can also impede the reaction.[2]

  • Aryl Aldehydes: A wide variety of aromatic aldehydes are suitable reaction partners. The reaction is largely unaffected by the electronic properties of the aldehyde substituents, with both electron-rich and electron-poor benzaldehydes providing good yields.[2] Heterocyclic aldehydes, such as thiophene-2-carbaldehyde, are also well-tolerated.[2] Aliphatic aldehydes can be used, though they may be more prone to side reactions.

ComponentSubstituent TypeReactivity / Expected OutcomeCitation
Aryl Amine Electron-Donating (e.g., -OCH₃, -CH₃)Good yields under classical conditions.[2]
Electron-Withdrawing (e.g., -CF₃, -NO₂)Poor yields under classical conditions; requires modified protocols (e.g., Lewis acid catalysis) for good conversion.[1][7]
Ortho-substitutedCan lead to lower yields due to steric hindrance.[2]
Aryl Aldehyde Electron-Donating or WithdrawingGenerally well-tolerated with little impact on yield.[2]
Heterocyclic (e.g., Thiophenyl)Suitable substrates, leading to heteroaryl-substituted quinolines.[2]
AliphaticCan be used, but aromatic aldehydes are more common.[2]

Experimental Protocols and Methodologies

The choice of protocol is critical and depends heavily on the nature of the aniline substrate. Below are two representative procedures.

Protocol 1: Classical Doebner Reaction (for activated anilines)

This method is suitable for anilines with electron-donating or weakly electron-withdrawing groups.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aniline (2.0 mmol), the aryl aldehyde (1.0 mmol), and pyruvic acid (1.0 mmol).

  • Solvent Addition: Add absolute ethanol (10-15 mL) as the solvent.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove impurities. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Protocol 2: Modified Doebner Hydrogen-Transfer Reaction (for deactivated anilines)

This modern protocol, utilizing a Lewis acid catalyst, is highly effective for challenging electron-deficient anilines.[7]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the electron-deficient aniline (e.g., 6-(trifluoromethoxy)aniline, 1.0 mmol) and the aryl aldehyde (1.1 mmol) in acetonitrile (MeCN, 5 mL).[2]

  • Catalyst Addition: Add the Lewis acid catalyst, boron trifluoride tetrahydrofuran complex (BF₃·THF, ~0.3 mmol), to the mixture.[2]

  • Initial Heating: Stir the mixture at 65 °C for 10-60 minutes to facilitate Schiff base formation.[2][7]

  • Pyruvic Acid Addition: Dissolve pyruvic acid (~0.6 mmol) in MeCN (5 mL) and add it dropwise to the reaction mixture over a period of 1-3 hours using a syringe pump while maintaining the temperature at 65 °C.[2]

  • Reaction Completion: Continue heating and stirring the mixture at 65 °C for an additional 20-24 hours.[2][7]

  • Work-up and Isolation: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure 2-aryl-quinoline-4-carboxylic acid.[2]

Doebner_Workflow Start Start Mix 1. Mix Amine, Aldehyde, Pyruvic Acid, & Solvent Start->Mix Catalyst 2. Add Catalyst (e.g., p-TSA, BF₃·THF) Mix->Catalyst Heat 3. Heat to Reaction Temperature (e.g., 65-80°C) Catalyst->Heat Monitor 4. Monitor by TLC Heat->Monitor Monitor->Heat Reaction Incomplete Workup 5. Cool, Quench, & Isolate Crude Product Monitor->Workup Reaction Complete Purify 6. Purify Product (Filtration/Recrystallization/ Chromatography) Workup->Purify End Pure Product Purify->End

Caption: General experimental workflow for the Doebner reaction.

Optimization and Troubleshooting

Achieving high yields in the Doebner reaction often requires careful optimization of reaction parameters.

ParameterOptions & ConsiderationsRationale & ImpactCitation
Catalyst None (thermal), Brønsted acids (p-TSA), Lewis acids (BF₃·THF)Thermal conditions work for activated substrates. Lewis acids like BF₃·THF are superior for electron-deficient anilines as they strongly activate the imine intermediate towards nucleophilic attack.[7][8]
Solvent Ethanol, Acetonitrile (MeCN), Toluene, DMF, DMSOEthanol is common for classical reactions. MeCN was found to be the optimal solvent for the BF₃·THF catalyzed system, balancing reactivity and ease of work-up. Other solvents like DMF and DMSO often give lower yields.[7]
Temperature Reflux (Ethanol) to 65 °C (MeCN)Temperature must be sufficient to overcome the activation energy for cyclization but not so high as to promote decomposition or side reactions.[4][7]
Stoichiometry Dropwise addition of pyruvic acidSlow addition of pyruvic acid in modified protocols can help minimize the formation of byproducts and improve yields.[7]

Troubleshooting Common Issues:

  • Low Yield: If the yield is low, especially with an electron-poor aniline, switching from a classical thermal protocol to a Lewis acid-catalyzed method is the most effective solution.[7] Ensure all reagents are pure and solvents are dry, particularly for the moisture-sensitive Lewis acid protocol.

  • Byproduct Formation: The primary byproduct is the reduced secondary amine from the hydrogen-transfer step.[2] Other side reactions can occur if the temperature is too high or reaction times are excessively long. Purification by column chromatography is typically effective at removing these impurities.

Conclusion

The Doebner reaction remains a highly relevant and powerful method for the synthesis of 2-aryl-quinoline-4-carboxylic acids. Its operational simplicity as a one-pot, three-component reaction makes it an attractive choice for library synthesis and lead optimization in drug discovery. While the classical method has known limitations, modern advancements, particularly the development of Lewis acid-catalyzed hydrogen-transfer variants, have significantly expanded its substrate scope to include previously inaccessible electron-deficient systems.[7] By understanding the core mechanism and selecting the appropriate experimental protocol, researchers can effectively harness the Doebner reaction to build complex and valuable quinoline scaffolds.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Activities. International Journal of Chemical and Physical Sciences. [Link]

  • Mechanism of the Doebner reaction and Synthesis of model compounds. ResearchGate. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. ResearchGate. [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. [Link]

  • Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. [Link]

Sources

Pfitzinger synthesis of quinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pfitzinger Synthesis of Quinoline-4-Carboxylic Acid Derivatives

Abstract

The Pfitzinger synthesis, a cornerstone reaction in heterocyclic chemistry, provides a direct and versatile route to quinoline-4-carboxylic acids, a molecular scaffold of immense importance in medicinal chemistry. This guide offers a comprehensive exploration of the Pfitzinger reaction, intended for researchers, chemists, and professionals in drug development. It delves into the underlying mechanism, discusses the scope and variations of the reaction, provides detailed, field-tested experimental protocols, and summarizes key data. By grounding the discussion in authoritative sources and explaining the causality behind experimental choices, this document serves as a practical and scientifically rigorous resource for leveraging this powerful transformation in the synthesis of biologically active molecules.

Introduction: The Privileged Quinoline-4-Carboxylic Acid Scaffold

The quinoline core is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2][3][4] The quinoline-4-carboxylic acid motif, in particular, is a key pharmacophore that serves as a crucial intermediate in the synthesis of numerous therapeutic agents.[1][3][5] Its structure allows for diverse functionalization, enabling chemists to fine-tune molecular properties to optimize interaction with biological targets.[3]

Among the various methods developed for quinoline synthesis—such as the Doebner-von Miller, Skraup, and Friedländer reactions—the Pfitzinger synthesis stands out for its directness and utility in preparing 4-carboxy derivatives.[6][7] First reported by Wilhelm Pfitzinger in 1886, the reaction condenses an isatin (or a derivative) with a carbonyl compound possessing an α-methylene group in the presence of a strong base to construct the quinoline ring system.[2][8] This guide provides a deep dive into the theory and practice of this enduring and powerful reaction.

The Pfitzinger Reaction: A Mechanistic Deep Dive

The Pfitzinger reaction proceeds through a well-elucidated, multi-step mechanism. Understanding these steps is critical for optimizing reaction conditions and troubleshooting experimental challenges. The entire process is typically performed in a one-pot fashion.

Step 1: Base-Catalyzed Hydrolysis of Isatin The reaction begins with the hydrolysis of the amide bond within the isatin ring (Structure 1 ) by a strong base, such as potassium hydroxide (KOH).[8] This ring-opening step is irreversible and forms a keto-acid salt, specifically the salt of isatinic acid (Structure 2 ). While this intermediate can be isolated, it is almost always generated in situ. The color change often observed at this stage, from purple or orange to brown or yellow, indicates the successful formation of this key intermediate.[1]

Step 2: Imine Formation and Tautomerization The aniline moiety of the opened isatinic acid (Structure 2 ) then reacts with the carbonyl compound (e.g., a ketone or aldehyde). This condensation forms a Schiff base, or imine (Structure 3 ).[8] The imine rapidly tautomerizes to the more thermodynamically stable enamine intermediate (Structure 4 ).[8]

Step 3: Intramolecular Cyclization and Dehydration The crucial ring-forming step is an intramolecular cyclization of the enamine (Structure 4 ).[9] The enamine's nucleophilic carbon attacks the ketone carbonyl group, forming a new six-membered ring. This is followed by a dehydration step (loss of a water molecule), which aromatizes the newly formed ring to yield the final quinoline-4-carboxylic acid product (Structure 5 ).[1]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism isatin Isatin (1) keto_acid Keto-acid Intermediate (2) isatin->keto_acid  Base (e.g., KOH)  Hydrolysis imine Imine (3) keto_acid->imine  Condensation enamine Enamine (4) imine->enamine  Tautomerization product Quinoline-4-carboxylic Acid (5) enamine->product  Intramolecular Cyclization  & Dehydration carbonyl Carbonyl Compound carbonyl->imine

Pfitzinger reaction mechanism workflow.

Scope and Variations

The versatility of the Pfitzinger reaction stems from the wide variety of starting materials that can be employed.

  • Isatins : Substituted isatins (e.g., with halo, methyl, or nitro groups) are commonly used to generate corresponding substituents on the benzene portion of the quinoline ring.[8][9] N-substituted isatins, such as N-acetylisatin, can also be used.[1]

  • Carbonyl Compounds : The reaction is compatible with a broad range of aldehydes and ketones that have at least one α-methylene group.[1][8] Symmetrical, asymmetrical, acyclic, and cyclic ketones have all been successfully used, leading to a diverse library of quinoline derivatives.[1][8][9]

Halberkann Variant: A notable modification, the Halberkann variant, involves the reaction of N-acyl isatins with a base to yield 2-hydroxy-quinoline-4-carboxylic acids.[10][11]

Comparison to Doebner-von Miller Reaction: While both syntheses produce quinolines, they differ significantly in their starting materials and mechanism. The Doebner-von Miller reaction typically involves the reaction of an aniline with α,β-unsaturated carbonyl compounds.[12] The Pfitzinger reaction, by starting with isatin, directly installs the carboxylic acid group at the 4-position, a feature that can be difficult to achieve with other methods.

Experimental Protocols & Practical Considerations

The success of the Pfitzinger synthesis relies on careful control of reaction parameters. Below are two validated protocols.

Protocol 1: General Procedure for Conventional Synthesis

This generalized protocol is based on several reported procedures and provides a reliable method for synthesizing a variety of quinoline-4-carboxylic acids.[1][2]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (with α-methylene group)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute or 95%)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Diethyl ether (for extraction)

Step-by-Step Methodology:

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (approx. 3 molar equivalents relative to isatin) in a minimal amount of water, then add ethanol. Causality: Using a concentrated aqueous base ensures efficient hydrolysis of the isatin, while ethanol serves as the reaction solvent.

  • Isatin Ring Opening: Add isatin (1 equivalent) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A color change from orange/purple to brown/yellow should be observed, indicating the formation of the potassium salt of isatinic acid.[1] Causality: This pre-stirring step is crucial to ensure the complete conversion of isatin to the reactive keto-acid intermediate before the carbonyl partner is introduced.

  • Condensation: To this mixture, add the carbonyl compound (1 to 2 equivalents). Causality: A slight excess of the carbonyl compound can help drive the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain for 12-24 hours.[1][2] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup - Solvent Removal & Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol via rotary evaporation. Add water to the residue to dissolve the potassium salt of the product.[1] Perform an extraction with diethyl ether to remove any unreacted carbonyl compound and other non-acidic impurities.[1]

  • Precipitation: Cool the remaining aqueous layer in an ice bath and carefully acidify with dilute HCl or acetic acid until the product precipitates completely (typically at pH 4-5).[1] Causality: Acidification protonates the carboxylate salt, rendering the quinoline-4-carboxylic acid insoluble in the aqueous medium.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while maintaining good yields.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe reaction vessel, add isatin (1 equivalent) to a 33% aqueous solution of potassium hydroxide.[1]

  • Reagent Addition: Add the appropriate carbonyl compound (1 equivalent) to the solution.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5-10 minutes at a suitable temperature.[1]

  • Workup and Isolation: After irradiation, cool the vessel to room temperature. Filter the solution and pour the filtrate into an ice-water mixture. Acidify with acetic acid to precipitate the product.[1]

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent.

Data Summary: Substrate Scope and Yields

The Pfitzinger reaction is robust, accommodating a variety of substrates. The table below summarizes representative examples from the literature, showcasing the versatility of this method.

Isatin DerivativeCarbonyl CompoundBaseReaction TimeYield (%)Reference
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOH9 min (Microwave)77-85
5-Chloro/5-BromoisatinAcyclic and Cyclic Ketones---[1]
IsatinAcetoneKOH24 hHigh[2]
Isatin4-AcetylbiphenylKOH24 h-[13]
IsatinEnaminonesKOH / NaOH-High

Note: Specific yield data can vary based on the precise reaction conditions and scale.

Applications in Drug Discovery and Development

The quinoline-4-carboxylic acid scaffold synthesized via the Pfitzinger reaction is a launchpad for developing novel therapeutics. Its derivatives have been investigated for a multitude of biological activities:

  • Anticancer Agents: Certain derivatives have shown the ability to inhibit key enzymes like sirtuins (SIRT3) or intercalate with DNA, leading to potent antitumor activity.[1][3][14]

  • Antibacterial Agents: The quinoline core is a well-established framework in antibacterial drug discovery, and the Pfitzinger reaction provides access to novel analogs for combating bacterial resistance.[1][3]

  • Antimalarial Agents: Quinoline-based compounds have a long and successful history in treating malaria.[1][6] The Pfitzinger synthesis allows for the creation of diverse libraries for screening against Plasmodium falciparum strains.[6]

  • Anti-inflammatory Agents: Some quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory properties in cellular assays.[15]

Conclusion

The Pfitzinger synthesis remains a highly relevant and powerful tool in the arsenal of the modern synthetic chemist. Its operational simplicity, tolerance for a wide range of functional groups on both the isatin and carbonyl components, and direct installation of the valuable carboxylic acid handle make it an efficient and strategic choice for the synthesis of quinoline-4-carboxylic acids. The continued application of this reaction in academic and industrial research underscores its enduring importance in the quest for novel therapeutic agents and advanced materials.

References

  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
  • The Pfitzinger Reaction. (Review). ResearchGate.
  • Pfitzinger reaction. Wikipedia. Available at: [Link]

  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. (2014-05-01).
  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Ingenta Connect. Available at: [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.
  • Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. Benchchem.
  • The Pfitzinger Reaction. (Review) (2004). SciSpace. Available at: [Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press.
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.
  • A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... ResearchGate. Available at: [Link]

  • 3-hydroxyquinoline. Organic Syntheses Procedure. Available at: [Link]

  • ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ResearchGate. Available at: [Link]

  • Chemistry of Pfitzinger Synthesis. Scribd. Available at: [Link]

  • Energy efficient Pfitzinger reaction: a novel strategy using a surfactant catalyst. (2017-09-11).
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). Available at: [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

  • A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids. ResearchGate. Available at: [Link]

  • Doebner-Miller reaction and applications. Slideshare. Available at: [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Among its many derivatives, quinoline-4-carboxylic acids have emerged as a particularly fruitful area of research, demonstrating significant potential in the development of novel therapeutics for a range of diseases.[1] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of quinoline-4-carboxylic acid derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

A Scaffold Ripe for Discovery: The Enduring Appeal of Quinoline-4-Carboxylic Acids

The versatility of the quinoline-4-carboxylic acid scaffold lies in its synthetic accessibility and the ease with which its structure can be modified at various positions. This allows for the fine-tuning of its physicochemical properties and pharmacological profile, enabling the development of potent and selective agents against a variety of biological targets.[1] The core structure, featuring a carboxylic acid group at the 4-position, is crucial for the biological activity of many of these derivatives, often playing a key role in binding to target enzymes or receptors.[2]

The synthesis of quinoline-4-carboxylic acid derivatives is well-established, with several named reactions providing efficient routes to the core scaffold and its analogues. The Doebner and Pfitzinger reactions are the most common methods employed for their synthesis.[3] More recently, advancements in synthetic methodology, including the use of microwave irradiation and green chemistry principles, have further enhanced the efficiency and accessibility of these compounds.[4]

A Spectrum of Therapeutic Potential: Key Biological Activities

Quinoline-4-carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, with promising results in preclinical studies across several therapeutic areas.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The development of novel anticancer agents is a major focus of modern drug discovery, and quinoline-4-carboxylic acid derivatives have shown significant promise in this area.[5] Their anticancer effects are often mediated through the inhibition of key enzymes and signaling pathways that are critical for cancer cell proliferation and survival.[1]

Mechanisms of Action:

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cancer cells.[2][6] Several quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of human DHODH.[2][7] By blocking this pathway, these compounds effectively starve cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[8]

  • Sirtuin 3 (SIRT3) Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including metabolism and aging. SIRT3, a mitochondrial sirtuin, has been implicated in the progression of certain cancers.[9] Specific 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of SIRT3, demonstrating potent anticancer activity, particularly in leukemic cell lines.[9]

  • Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their dysregulation is a hallmark of many cancers. Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have been shown to selectively inhibit HDAC3, leading to cell cycle arrest and apoptosis in cancer cells.[10]

  • Tubulin Polymerization Disruption: The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Some quinoline-4-carboxylic acid derivatives have been shown to disrupt tubulin polymerization, leading to mitotic arrest and cancer cell death.[1]

Illustrative Signaling Pathway: DHODH Inhibition in Cancer

DHODH_Inhibition cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_outcome Cellular Outcome Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate multi-step Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP multi-step DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Proliferation_Arrest Proliferation Arrest Apoptosis Apoptosis Quinoline_Derivative Quinoline-4-carboxylic acid derivative Quinoline_Derivative->Orotate Inhibition

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives blocks pyrimidine synthesis, leading to cancer cell death.

Quantitative Data: Anticancer Activity of Selected Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
41 DHODHHCT-1163.02[6]
43 DHODHHCT-1161.94[6]
P6 SIRT3MLLr leukemic cells7.2[1][9]
3j Not SpecifiedMCF-7 (Breast)- (82.9% growth reduction)[8]
D28 HDAC3K562-[10]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Quinoline-4-carboxylic acid derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[11][12]

The antimicrobial effects of these compounds are often attributed to their ability to interfere with essential cellular processes in microorganisms.[11] Some derivatives have been shown to increase the permeability of the plasma membrane of microbial cells, leading to the leakage of cytoplasmic contents and cell death.[11] The presence of an aryl ring at the second position of the quinoline-4-carboxylic acid scaffold has been identified as a key structural feature for potent antibacterial activity.[13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to evaluate the antibacterial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Compound Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read Results (Visual/Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Sources

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic Acid (Cinchophen)

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, commonly known as Cinchophen, with a primary focus on its solubility and stability. Cinchophen is characterized by its poor aqueous solubility, a critical factor for researchers to consider during experimental design. It is practically insoluble in water but demonstrates solubility in various organic solvents and alkali solutions.[1][2][3] This guide details its solubility profile in common laboratory solvents and specialized formulation vehicles necessary for preclinical studies.

A significant finding is Cinchophen's marked sensitivity to light, which causes it to turn yellow, underscoring the necessity for photoprotective handling and storage.[1][3] While stable in air, its stability is influenced by factors such as pH and temperature. This document outlines authoritative, step-by-step protocols for both equilibrium solubility determination via the shake-flask method and for assessing chemical stability through forced degradation studies, aligned with International Council for Harmonisation (ICH) guidelines. These methodologies provide a robust framework for generating reliable and reproducible data, ensuring the integrity of research and development activities involving this compound.

Introduction

This compound, or Cinchophen, is a quinoline derivative first synthesized in 1887.[3] Historically, it was one of the earliest synthetic non-steroidal anti-inflammatory drugs (NSAIDs) used for the treatment of gout.[3] However, its use in humans was discontinued due to concerns about hepatotoxicity. Today, Cinchophen continues to be utilized as a research chemical, particularly in experimental models to induce gastric ulcers and for its potent antimicrobial properties.[3][4]

For scientists and drug development professionals working with Cinchophen, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely abstract parameters; they are critical determinants of a compound's behavior in both in vitro and in vivo systems. Poor solubility can hinder formulation development and lead to unreliable results in biological assays, while instability can result in loss of potency and the formation of potentially toxic degradants.

This guide serves as a senior-level technical resource, moving beyond a simple recitation of facts to explain the causality behind experimental design. It provides field-proven protocols and authoritative insights to empower researchers to handle, formulate, and study Cinchophen with confidence and scientific rigor.

Core Physicochemical Properties

A foundational understanding of Cinchophen begins with its basic physicochemical characteristics, which are summarized below.

PropertyValueSource
IUPAC Name This compound-
Synonyms Cinchophen, 2-Phenylcinchoninic acid, Atophan[3]
CAS Number 132-60-5[1][3]
Molecular Formula C₁₆H₁₁NO₂[1][3]
Molecular Weight 249.26 g/mol [1][3]
Appearance Needles or yellow crystalline powder[1][3]
Melting Point 213-218 °C[1][3]
Taste & Odor Odorless with a slightly bitter taste[1][3]

Solubility Profile of Cinchophen

The solubility of a compound is a critical attribute that influences its absorption, distribution, and overall bioavailability. Cinchophen is a lipophilic molecule with poor water solubility, a characteristic that presents significant challenges for formulation.

Aqueous and Organic Solvent Solubility

Cinchophen is classified as practically insoluble in water.[1][2][3] Its solubility is significantly enhanced in alkaline solutions and various organic solvents. The choice of solvent is therefore a critical first step in any experimental design. For instance, creating a stock solution for in vitro assays typically requires a strong organic solvent like DMSO, while preparing a formulation for in vivo administration necessitates a more complex vehicle to maintain solubility upon dilution in an aqueous physiological environment.

The following table summarizes known solubility data for Cinchophen.

SolventSolubility DataSource
Water Insoluble[2][4][5]
Alcohol (Ethanol) 1 g in ~120 mL; Soluble in hot alcohol[1][3][5]
Diethyl Ether 1 g in ~100 mL[1][3][5]
Chloroform 1 g in ~400 mL[1][3][5]
DMSO ≥ 50 mg/mL (Anhydrous DMSO recommended)[4]
Acetone Slightly soluble in hot acetone[1]
Benzene Slightly soluble in hot benzene[1]
Petroleum Ether Insoluble[1]
Solubility in Preclinical Formulation Vehicles

For animal studies, achieving and maintaining drug solubility in a biocompatible vehicle is essential. Co-solvent systems are frequently employed to overcome the poor aqueous solubility of compounds like Cinchophen. These systems typically use a primary solvent like DMSO to dissolve the compound, followed by dilution with other agents like polyethylene glycol (PEG), surfactants (e.g., Tween-80), or cyclodextrins to prevent precipitation upon administration.

Reported Formulations for Cinchophen:

  • 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline: Achieves a solubility of ≥ 2.5 mg/mL.[6][7]

  • 10% DMSO / 90% (20% SBE-β-CD in Saline): Achieves a solubility of ≥ 2.08 mg/mL.[6][7]

  • 10% DMSO / 90% Corn Oil: Achieves a solubility of ≥ 2.08 mg/mL.[6][7]

The causality behind this multi-component approach is to create a stable microenvironment for the drug molecule. DMSO acts as the initial powerful solvent, PEG300 increases the overall solvent capacity, and Tween-80 acts as a surfactant to stabilize the drug particles and prevent aggregation upon contact with aqueous media.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of Cinchophen.[8] This method is trusted because it allows sufficient time for the solid and liquid phases to reach equilibrium, providing a true measure of solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid Cinchophen to a sealed vial containing a precise volume of the test solvent (e.g., pH 7.4 phosphate buffer, ethanol). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Place the vials in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Visually confirm the presence of excess solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Analysis: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of Cinchophen using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Replication: The experiment should be performed in at least triplicate to ensure the reproducibility of the results.

Stability Profile of Cinchophen

Drug stability refers to the capacity of a substance to remain within established specifications to maintain its identity, strength, and quality.[9] Degradation can lead to a loss of efficacy and the formation of unknown impurities.

Key Factors Influencing Cinchophen Stability
  • Photostability: Cinchophen is known to be sensitive to light. Exposure to light, particularly UV radiation, causes the compound to turn yellow, indicating photochemical degradation.[1][3] This is a critical handling consideration; the compound and its solutions should always be protected from light by using amber vials or wrapping containers in aluminum foil.

  • Air and Oxidation: The compound is reported to be stable to air.[3] However, as a standard practice in stability studies, oxidative stress testing is performed to confirm its robustness against oxidative degradation pathways.

  • pH-Dependent Stability: The stability of pharmaceutical compounds can be highly dependent on pH.[10][11][12] Molecules with functional groups like carboxylic acids can be susceptible to degradation under strongly acidic or basic conditions. The ionization state of the molecule, which is pH-dependent, can influence its reactivity and degradation pathways.[11]

  • Thermal Stability: The rate of chemical degradation typically increases with temperature.[13][14] Assessing thermal stability helps define appropriate storage and shipping conditions. While Cinchophen has a high melting point, accelerated stability studies are necessary to understand its degradation kinetics at elevated temperatures.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to develop and validate a stability-indicating analytical method.[15][16] The goal is not to completely destroy the drug but to induce partial degradation (typically 5-20%) to demonstrate that the analytical method can accurately separate the intact drug from its degradation products.[17]

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare several solutions of Cinchophen at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60-80°C for a defined period (e.g., 2-8 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently for a defined period. This condition is often more aggressive than acid hydrolysis for carboxylic acids.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Expose solid powder and a solution of Cinchophen to dry heat (e.g., 80°C) for 24-48 hours.

    • Photodegradation: Expose solid powder and a solution of Cinchophen to a calibrated light source as specified in ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and integrated near UV energy of ≥ 200 watt hours/m²).[18][19] A control sample should be wrapped in foil and stored under the same conditions.

  • Sample Processing: At the end of the exposure period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • HPLC Analysis: Dilute all stressed samples, including a non-stressed control, to a suitable concentration. Analyze them using a high-resolution reversed-phase HPLC method, preferably with a photodiode array (PDA) detector.

  • Data Evaluation:

    • Specificity: Compare the chromatograms. The method is considered stability-indicating if all degradation product peaks are well-resolved from the Cinchophen peak.

    • Peak Purity: Use the PDA detector to assess the peak purity of the Cinchophen peak in the stressed samples to ensure no co-eluting degradants are present.

    • Mass Balance: Calculate the mass balance to ensure that the decrease in the Cinchophen assay can be reasonably accounted for by the formation of degradation products.

Conclusion

The successful use of this compound (Cinchophen) in a research and development setting is critically dependent on a comprehensive understanding of its solubility and stability. This guide has established that Cinchophen is a lipophilic compound that is practically insoluble in water but soluble in various organic solvents and co-solvent systems designed for preclinical research.

Of paramount importance is its pronounced sensitivity to light, a factor that mandates rigorous photoprotective measures during all stages of handling, storage, and experimentation. While stable in air, its chemical integrity can be compromised by exposure to high pH and elevated temperatures. The detailed protocols provided for both solubility determination and forced degradation studies offer a validated, systematic framework for researchers. By employing these methodologies, scientists can generate reliable data, develop robust formulations, and ensure the scientific integrity of their studies involving this historically significant molecule.

References

  • National Institutes of Health. Cinchophen | C16H11NO2 | CID 8593 - PubChem. Available from: [Link]

  • Pharmaffiliates. 2-Phenylquinoline-4-Carboxylic Acid (Cinchophen) CAS 132-60-5. Available from: [Link]

  • Merck Index Online. Cinchophen. Available from: [Link] (Requires subscription, general information available through various linked sources).

  • PubMed. Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization. Available from: [Link]

  • Grokipedia. Oxycinchophen. Available from: [Link] (Provides context on related quinoline derivatives).

  • Cheméo. Chemical Properties of Quinoline-4-carboxylic acid, 2-ethoxy, 2-(diethylaminoethyl)amide. Available from: [Link]

  • PubMed. Effect of pH on the stability of plant phenolic compounds. Available from: [Link]

  • PubMed. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. Available from: [Link]

  • SciSpace. Photostability and Photostabilization of Drugs and Drug Products. Available from: [Link]

  • PubMed. Kinetic study of catechin stability: effects of pH, concentration, and temperature. Available from: [Link]

  • World Health Organization (WHO). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Available from: [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]

  • IAGIM. Photostability. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Letco Medical. Active Ingredient Summary Table Thermal Stability. Available from: [Link]

  • European Medicines Agency (EMA). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • Scribd. Influence of PH On The Stability of Pharmaceutical. Available from: [Link]

  • Scirp.org. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process. Available from: [Link]

  • PubMed. Toxicity and detoxication of cinchophen; experimental studies. Available from: [Link]

  • PubChem. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582. Available from: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

  • CiteSeerX. Synthesis and Biological Evaluation of Schiff Bases of Cinchophen as Antimicrobial Agents. Available from: [Link]

  • Semantic Scholar. Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Available from: [Link]

  • Farmacia Hospitalaria. Stability of thermolabile drugs at room temperature. A review. Available from: [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]

  • PMC - NIH. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Available from: [Link]

  • SpringerLink. STABILITY: PHYSICAL AND CHEMICAL. (Link not directly provided, but content reflects general pharmaceutical principles).
  • MDPI. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Available from: [Link]

  • Slideshare. PHOTOSTABILITY TESTING SEM I SEMINAR | PPTX. Available from: [Link]

  • ScienceDirect. Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. Available from: [Link]

  • NETZSCH Analyzing & Testing. Thermal Stability of Drugs. Available from: [Link]

  • PMC - NIH. Thermal Stability and Inhibitory Action of Red Grape Skin Phytochemicals against Enzymes Associated with Metabolic Syndrome. Available from: [Link]

  • PubMed. Stability of Synthetic Piperazines in Human Whole Blood. Available from: [Link]

Sources

An In-depth Technical Guide to 2-Phenylquinoline-4-Carboxylic Acids: From a Gout Panacea to a Modern Research Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-phenylquinoline-4-carboxylic acids, a class of compounds with a rich and complex history. Initially celebrated as a breakthrough treatment for gout and arthritis under the name Cinchophen, its clinical use was ultimately curtailed by severe hepatotoxicity. This document delves into the discovery, synthesis, mechanisms of therapeutic action, and the molecular basis of its toxicity. Furthermore, it explores the modern resurgence of the 2-phenylquinoline-4-carboxylic acid scaffold in contemporary drug discovery, particularly in the fields of oncology and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this fascinating and historically significant chemical entity.

Introduction: The Dual Legacy of a Prominent Scaffold

2-Phenylquinoline-4-carboxylic acid, commonly known as Cinchophen, holds a unique place in the annals of medicinal chemistry. As one of the earliest synthetic drugs to see widespread clinical use, its story is a compelling narrative of therapeutic innovation, unforeseen toxicity, and subsequent scientific rediscovery. First synthesized in 1887, it was introduced commercially in 1908 as 'Atophan' for the treatment of gout and arthritis.[1][2] Its efficacy in reducing uric acid levels made it a popular remedy for these debilitating conditions.[3]

However, the initial enthusiasm for Cinchophen was tempered by an increasing number of reports of severe and often fatal liver damage emerging in the 1920s and 1930s.[3][4] This led to its eventual withdrawal from human medicine in most countries, cementing its reputation as a cautionary tale in drug development.[3] Despite its checkered past, the fundamental 2-phenylquinoline-4-carboxylic acid structure has proven to be a versatile scaffold. In recent years, there has been a renewed interest in its derivatives, with researchers exploring their potential as anticancer and antimicrobial agents.[5][6] This guide will provide a thorough exploration of this molecule, from its historical origins to its modern applications.

A Storied Past: The Discovery and History of Cinchophen

The journey of 2-phenylquinoline-4-carboxylic acid began in 1887 when it was first synthesized by Doebner & Gieskel.[1] It was not until 1908 that it was commercially introduced as "Atophan" for the therapeutic management of gout and various forms of arthritis.[2] Its ability to effectively lower uric acid levels in the body provided significant relief to patients suffering from these conditions, leading to its rapid adoption by the medical community.[3]

The 1920s, however, marked a turning point in the history of Cinchophen. Reports of severe adverse effects, most notably jaundice and liver cirrhosis, began to surface.[2] The first documented case of jaundice associated with Cinchophen use was in 1923, followed by the first reported fatality in 1925.[2] By 1932, it was estimated that approximately half of all patients receiving Cinchophen experienced some form of toxic effects.[1] The growing body of evidence linking the drug to severe hepatotoxicity led to its discontinuation for human use in the 1930s.[1] Despite its ban for human consumption, Cinchophen has continued to be used in veterinary medicine, often in combination with prednisolone, for the treatment of arthritis in animals.[1] The story of Cinchophen's rise and fall served as an important lesson in pharmacovigilance and contributed to the development of more stringent drug safety regulations.[3]

The Synthesis of a Scaffold: Key Methodologies

The synthesis of 2-phenylquinoline-4-carboxylic acids can be primarily achieved through two classical named reactions: the Doebner-von Miller reaction and the Pfitzinger reaction.

The Doebner-von Miller Reaction

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline.[7] For the synthesis of Cinchophen, the reactants are aniline, benzaldehyde, and pyruvic acid.[8]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve pyruvic acid (0.25 mol) and benzaldehyde (0.236 mol) in 200 ml of ethanol.[8]

  • Heat the mixture to its boiling point on a water bath.[8]

  • Slowly, over a period of one hour and with frequent shaking, add a solution of pure aniline (0.248 mol) in 100 ml of ethanol.[8]

  • Reflux the resulting mixture for approximately 3 hours.[8]

  • Allow the mixture to stand overnight, during which the crude product will precipitate.[8]

  • Filter the crude compound and recrystallize from hot ethanol to obtain pure 2-phenylquinoline-4-carboxylic acid.[8]

Doebner_von_Miller_Workflow start Start reactants Mix: - Pyruvic Acid - Benzaldehyde - Ethanol start->reactants heat1 Heat to Boiling reactants->heat1 add_aniline Slowly Add Aniline in Ethanol (1 hour) heat1->add_aniline reflux Reflux (3 hours) add_aniline->reflux cool Stand Overnight (Precipitation) reflux->cool filter Filter Crude Product cool->filter recrystallize Recrystallize from Hot Ethanol filter->recrystallize product Pure 2-Phenylquinoline- 4-Carboxylic Acid recrystallize->product Pfitzinger_Reaction_Workflow start Start dissolve_isatin Dissolve Isatin in 33% KOH start->dissolve_isatin add_acetophenone Slowly Add Acetophenone in Ethanol dissolve_isatin->add_acetophenone reflux Reflux at 85°C (8 hours) add_acetophenone->reflux remove_solvent Remove Solvent (Rotary Evaporator) reflux->remove_solvent add_water Add Water remove_solvent->add_water acidify Acidify with HCl to pH 5-6 add_water->acidify filter Filter Product (Yellow Powder) acidify->filter product 2-Phenylquinoline- 4-Carboxylic Acid filter->product

Pfitzinger Reaction Workflow

Therapeutic Rationale and Mechanisms of Action

Cinchophen's historical therapeutic success stemmed from its dual action as a potent uricosuric and anti-inflammatory agent.

Uric Acid Reduction: Inhibition of Xanthine Oxidase

The primary therapeutic benefit of Cinchophen in the treatment of gout was its ability to lower serum uric acid levels. [7]This is achieved through the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway. Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. [9]By inhibiting this enzyme, Cinchophen effectively reduces the production of uric acid in the body. [8]

Purine_Metabolism_Inhibition Purines Purines (from diet and cell turnover) Hypoxanthine Hypoxanthine Purines->Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Cinchophen Cinchophen (2-Phenylquinoline-4-carboxylic acid) Cinchophen->Inhibition Inhibition->XO1 Inhibition->XO2

Inhibition of Uric Acid Synthesis by Cinchophen
Anti-Inflammatory Effects: Cyclooxygenase (COX) Inhibition

In addition to its uricosuric properties, Cinchophen also possesses analgesic and anti-inflammatory effects. [10]While the precise molecular mechanism was not fully elucidated during its clinical use, it is now understood that its anti-inflammatory actions are likely mediated through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. [11]By blocking COX, Cinchophen reduces the production of these pro-inflammatory molecules, thereby alleviating the symptoms of arthritis. [12]This mechanism of action places Cinchophen in the broader class of non-steroidal anti-inflammatory drugs (NSAIDs).

The Dark Side: Hepatotoxicity and Mechanisms of Injury

The clinical utility of Cinchophen was ultimately overshadowed by its severe hepatotoxicity. The presentation of Cinchophen-induced liver injury can range from mild gastrointestinal discomfort to acute hepatitis, jaundice, and fatal liver failure. [1] The underlying mechanism of this toxicity is believed to be the metabolic activation of Cinchophen into reactive metabolites. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. [13]The metabolic transformation is thought to produce highly reactive electrophilic intermediates, such as quinone-imines. [14] These reactive metabolites can then cause cellular damage through several pathways:

  • Glutathione Depletion: The reactive metabolites can covalently bind to and deplete cellular stores of glutathione (GSH), a critical antioxidant. [15]* Oxidative Stress: The depletion of GSH and the direct action of the reactive metabolites lead to a state of severe oxidative stress, characterized by the accumulation of reactive oxygen species (ROS). [16]* Mitochondrial Dysfunction: ROS can damage mitochondrial membranes and impair the electron transport chain, leading to a decrease in ATP production and the release of pro-apoptotic factors. [17][18]* Hepatocellular Necrosis: The culmination of these events is widespread damage to hepatocytes, leading to inflammation, necrosis, and ultimately, liver failure. [16]

Cinchophen_Toxicity_Pathway Cinchophen Cinchophen CYP450 Cytochrome P450 (Metabolic Activation) Cinchophen->CYP450 ReactiveMetabolites Reactive Metabolites (e.g., Quinone-imines) CYP450->ReactiveMetabolites GSH_Depletion Glutathione (GSH) Depletion ReactiveMetabolites->GSH_Depletion OxidativeStress Oxidative Stress (Increased ROS) ReactiveMetabolites->OxidativeStress GSH_Depletion->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CellularDamage Hepatocellular Necrosis & Apoptosis MitochondrialDysfunction->CellularDamage LiverInjury Liver Injury CellularDamage->LiverInjury

Proposed Mechanism of Cinchophen-Induced Hepatotoxicity

A Modern Renaissance: Contemporary Research on 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Despite its troubled history, the 2-phenylquinoline-4-carboxylic acid scaffold has re-emerged as a promising platform for the development of new therapeutic agents. Researchers have been actively exploring the structure-activity relationships of its derivatives, leading to the discovery of compounds with potent biological activities, particularly in the realm of oncology. [3][19]

Anticancer Activity

Numerous studies have demonstrated the potential of 2-phenylquinoline-4-carboxylic acid derivatives as anticancer agents. [19]These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms, including the inhibition of histone deacetylases (HDACs). [2]The table below summarizes the in vitro antiproliferative activities of some representative derivatives.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
D28 K562Leukemia1.02[19]
U266Leukemia1.08[19]
U937Leukemia1.11[19]
MCF-7Breast Cancer5.66[19]
A549Lung Cancer2.83[19]
HepG2Liver Cancer2.16[19]
Brequinar analog HCT-116Colon Cancer-[3]
MIA PaCa-2Pancreatic Cancer-[3]

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The structure-activity relationship studies have indicated that the nature and position of substituents on the phenyl and quinoline rings significantly influence the anticancer potency and selectivity. [3]For instance, bulky, hydrophobic substituents at the C-2 position have been found to be crucial for the inhibition of dihydroorotate dehydrogenase (DHODH), another important target in cancer therapy. [10]

Antimicrobial Properties

In addition to their anticancer potential, derivatives of 2-phenylquinoline-4-carboxylic acid have also been investigated for their antimicrobial activity. [5]The introduction of certain functional groups onto the core scaffold has been shown to enhance their efficacy against various bacterial and fungal strains.

Conclusion

The story of 2-phenylquinoline-4-carboxylic acid is a powerful illustration of the complexities and challenges inherent in drug discovery and development. From its celebrated introduction as a revolutionary treatment for gout to its precipitous fall from grace due to severe toxicity, Cinchophen's journey has provided invaluable lessons for the pharmaceutical sciences. Today, the very scaffold that was once associated with danger is being repurposed and re-engineered to create a new generation of potential therapeutics. The ongoing research into its derivatives highlights the enduring value of chemical scaffolds and the potential for scientific innovation to transform our understanding and application of historical molecules. As researchers continue to unravel the intricate structure-activity relationships of this versatile core, the next chapter in the story of 2-phenylquinoline-4-carboxylic acids is poised to be one of targeted therapies and renewed promise.

References

  • Wikipedia. Cinchophen. [Link] [1][2][4]2. Bebout Family Medicine. Cinchophen Squibb – Early Gout and Arthritis Remedy. [Link] [3]3. Wikiwand. Cinchophen. [Link] [2]4. Hui, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link] [19]5. Li, J., et al. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 24(15), 2799. [Link] [5]6. Hui, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link] [6]7. PubMed. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link] [7]15. Vuda, M., & Kamath, A. (2016). Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences. Mitochondrion, 31, 63–74. [Link] [17]16. CiteSeerX. Synthesis and Biological Evaluation of Schiff Bases of Cinchophen as Antimicrobial Agents. [Link] [8]17. PubMed. Toxicity and detoxication of cinchophen; experimental studies. [Link]

  • Slideshare. Doebner-Miller reaction and applications. [Link]

  • Google Patents. Process for preparing cinchophen.
  • Umemura, A. (2023). Editorial: Impacts of drug-induced oxidative stress. Frontiers in Pharmacology, 14, 1197508. [Link] [20]38. Wacławik-Kamieńska, A., & Zieminska, E. (2011). Cyclooxygenase pathways. Postepy Higieny i Medycyny Doswiadczalnej, 65, 536-545. [Link]

Sources

The Structure-Activity Relationship of 2-Aryl-Quinoline-4-Carboxylic Acids: A Medicinal Chemist's Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The 2-aryl-quinoline-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and privileged structural status. Compounds bearing this core motif have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antileishmanial, and anti-inflammatory properties.[1][2][3] This guide provides a detailed examination of the structure-activity relationships (SAR) that govern the biological effects of this compound class. We will dissect the key pharmacophoric elements, analyze the impact of substitutions at the C2-aryl ring, the C4-carboxylic acid, and the quinoline nucleus, and explore how these modifications influence potency and selectivity against various biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for designing next-generation therapeutics based on this potent scaffold.

Introduction: The Quinoline Core as a Versatile Pharmacophore

The quinoline (benzo[b]pyridine) ring system is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, celebrated for its ability to interact with a wide array of biological targets.[1] This structural versatility has cemented its status as an "influential pharmacophore" in drug discovery, leading to agents with activities spanning antimalarial, anticancer, anti-HIV, and antibacterial applications.[1][4]

Within this broad family, the 2-aryl-quinoline-4-carboxylic acid subclass holds a position of particular significance. These molecules serve not only as potent bioactive agents in their own right but also as crucial precursors for constructing more complex quinoline-based therapeutics.[1] Their diverse biological profile includes use as immunosuppressive agents, neurokinin receptor antagonists, and potent inhibitors of key metabolic enzymes.[1] The inherent "drug-like" properties and synthetic tractability of this scaffold make it a fertile ground for the development of novel therapeutic agents.

The Core Pharmacophore: Dissecting the Key Structural Features

The biological activity of 2-aryl-quinoline-4-carboxylic acids is dictated by the interplay of three primary structural regions. Understanding the function of each is critical for rational drug design.

  • The C2-Aryl Group: This region is the primary vector for modulating potency and target selectivity. Its orientation and substitution pattern directly influence interactions with the target protein.

  • The C4-Carboxylic Acid: This acidic moiety often serves as a critical anchoring point, forming strong ionic or hydrogen bond interactions within the active site of an enzyme or receptor.

  • The Quinoline Nucleus (Positions C5-C8): The bicyclic core acts as a rigid scaffold, with substitutions on the benzo ring providing a means to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability.

cluster_main 2-Aryl-Quinoline-4-Carboxylic Acid Core cluster_labels mol c2_aryl C2-Aryl Group (Potency & Selectivity) c2_aryl->p1 c4_carboxyl C4-Carboxylic Acid (Binding Anchor) c4_carboxyl->p2 quinoline_core Quinoline Nucleus (Physicochemical Properties) quinoline_core->p3

Caption: Core pharmacophore of the 2-aryl-quinoline-4-carboxylic acid scaffold.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the three core regions has yielded critical insights into the SAR of this scaffold. The following sections detail these relationships, drawing upon examples from various therapeutic targets.

The C2-Aryl Substituent: The Primary Driver of Activity

The nature of the substituent at the C2 position is arguably the most critical determinant of biological activity.[5]

  • Sterics and Hydrophobicity: For many targets, particularly enzymes with deep binding pockets like dihydroorotate dehydrogenase (DHODH), bulky and hydrophobic groups at the C2 position are required for potent inhibition.[5][6] For instance, extending a simple phenyl ring to a biphenyl system can dramatically increase potency. The lipophilicity of this group has also been shown to correlate directly with cytotoxic effects in cancer cell lines.[6]

  • Electronic Effects: The electronic properties of substituents on the aryl ring can fine-tune binding interactions. Electron-withdrawing groups (e.g., -F, -Cl) or electron-donating groups (e.g., -OCH₃) can alter the charge distribution of the ring, influencing π-π stacking or other non-covalent interactions with the target.

  • Heteroaryl Rings: Replacing the aryl group with a heteroaromatic ring (e.g., pyridine, furan) can introduce new hydrogen bond donors or acceptors, offering a powerful strategy to enhance potency and improve properties like solubility.[4] Derivatives of 2-(3-pyridyl)quinoline have shown particular promise as anti-HIV-1 agents.[7]

The C4-Carboxylic Acid: The Essential Binding Anchor

The carboxylic acid at the C4 position has a strict requirement for the activity of many compounds in this class.[5]

  • Ionic Interactions: This group is perfectly positioned to form a salt bridge or strong hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) in an enzyme's active site, effectively anchoring the molecule.[6] Its removal or replacement with a non-acidic group often leads to a complete loss of activity.

  • Amide Modifications: While the carboxylate is often essential, its conversion to an amide can be a productive strategy for targeting different proteins. For example, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid amides were developed as potent inhibitors of SIRT3, where the amide portion explores a different region of the binding site.[8] This highlights the importance of considering the target when modifying this position.

The Quinoline Core: Optimizing Drug-like Properties

Substitutions on the benzo portion of the quinoline ring (positions C5, C6, C7, and C8) are crucial for optimizing the overall pharmacological profile.

  • Halogenation: Introduction of fluorine or chlorine atoms can modulate lipophilicity, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through specific halogen-bond interactions. The potent DHODH inhibitor Brequinar, for example, features a fluorine atom at the C6 position.[5]

  • Solubility and Permeability: Adding small polar groups can improve aqueous solubility, while other modifications can be used to balance the molecule's overall properties to achieve optimal cell permeability and oral bioavailability.

Scaffold 2-Aryl-Quinoline-4-Carboxylic Acid C2_Aryl C2-Aryl Group Scaffold->C2_Aryl C4_Carboxyl C4-Carboxyl Scaffold->C4_Carboxyl Quinoline_Core Quinoline Core Scaffold->Quinoline_Core SAR_Potency ↑ Potency & Selectivity C2_Aryl->SAR_Potency Bulky, hydrophobic substituents SAR_Binding Target Anchoring C4_Carboxyl->SAR_Binding Forms salt bridges & H-bonds SAR_Properties Optimize ADME Quinoline_Core->SAR_Properties Halogenation, polar groups Start Isatin + Aryl Methyl Ketone Base Add Base (e.g., KOH) in Ethanol Start->Base Reflux Heat to Reflux (2-6 hours) Base->Reflux TLC Monitor Reaction by TLC Reflux->TLC Workup Cool to RT Acidify with HCl TLC->Workup Reaction Complete Filter Filter Precipitate Workup->Filter Purify Recrystallize from Ethanol Filter->Purify Product Pure 2-Aryl-Quinoline- 4-Carboxylic Acid Purify->Product

Caption: General workflow for the Pfitzinger synthesis of the target scaffold.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask charged with ethanol, add isatin (1.0 eq.) and the desired substituted aryl methyl ketone (1.1 eq.).

  • Base Addition: Slowly add a solution of potassium hydroxide (3.0 eq.) in ethanol to the stirred mixture.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Workup: Allow the reaction to cool to room temperature. Pour the mixture into ice-water and acidify to pH ~4-5 using concentrated hydrochloric acid. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aryl-quinoline-4-carboxylic acid. [4]8. Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

  • Inoculum: Prepare a bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria + broth, no compound) and a negative control (broth only).

  • Reading: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Perspectives

The 2-aryl-quinoline-4-carboxylic acid scaffold remains a highly valuable and versatile platform in drug discovery. The well-established SAR provides a clear roadmap for medicinal chemists: the C2-aryl group is the primary handle for tuning potency and selectivity, the C4-carboxylic acid is a critical anchor for target binding, and the quinoline nucleus offers a canvas for optimizing ADME properties.

Future efforts will likely focus on expanding the chemical space around this core. The exploration of novel heteroaryl groups at C2, the use of the quinoline core as a platform for covalent inhibitors, and the application of this scaffold against new and challenging biological targets will undoubtedly lead to the discovery of next-generation therapeutic agents. The integration of computational methods, such as inverse virtual screening and molecular dynamics, will further accelerate the identification of novel targets and the rational design of more potent and selective compounds. [2]

References

  • Ghadbeigi, E., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available at: [Link]

  • de Oliveira, V. M., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. Available at: [Link]

  • Pradeep, P.S., et al. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4-Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Activities. International Journal of Chemical and Physical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. Available at: [Link]

  • Maguire, M. P., et al. (1991). Synthesis and quantitative structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines, a new class of anti-HIV-1 agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology. Available at: [Link]

  • de Oliveira, V. M., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: In Vitro Anticancer Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a detailed technical guide on the in vitro evaluation of the anticancer activity of 2-phenylquinoline-4-carboxylic acid derivatives. It is important to note that a comprehensive literature search did not yield specific experimental data for 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid [1]. Therefore, the following application notes and protocols are based on the broader class of 2-phenylquinoline-4-carboxylic acid analogues and are intended to serve as a foundational guide for researchers initiating studies on this specific compound.

Introduction to 2-Phenylquinoline-4-Carboxylic Acids in Oncology Research

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects[2][3]. The introduction of a phenyl group at the 2-position creates a class of compounds, the 2-phenylquinoline-4-carboxylic acids, that have shown significant promise in oncology research. These molecules have been investigated for their ability to target various hallmarks of cancer through diverse mechanisms of action.

Extensive research into this class of compounds has revealed their potential to act as inhibitors of key enzymes involved in cancer progression, such as histone deacetylases (HDACs), sirtuins (specifically SIRT3), and dihydroorotate dehydrogenase (DHODH)[2][4][5][6][7]. Furthermore, various derivatives have been shown to induce cell cycle arrest and apoptosis in a range of cancer cell lines, highlighting their potential as cytotoxic agents[7][8][9][10]. The versatility of the 2-phenylquinoline-4-carboxylic acid core allows for extensive synthetic modification, enabling the fine-tuning of their biological activity and pharmacokinetic properties[3].

This guide provides a comprehensive overview of the in vitro methodologies to characterize the anticancer properties of novel 2-phenylquinoline-4-carboxylic acid derivatives, using this compound as a representative example for experimental design.

Comparative Anticancer Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

To provide a context for the potential efficacy of this compound, the following table summarizes the in vitro anticancer activities of several reported derivatives from this class.

Compound IDTarget/MechanismCancer Cell Line(s)IC50 (µM)Reference
Compound 41 DHODH InhibitorHCT-1163.02 ± 0.35[5]
Compound 43 DHODH InhibitorHCT-1161.94 ± 0.17[5]
Molecule P6 SIRT3 InhibitorTHP-1, MOLM-13, SEM, MV4-110.87 - 1.90[11]
Molecule D28 HDAC3 InhibitorK562, U266, U937, MCF-7, and others1.02 - 5.66[7]
Compound 3j CytotoxicityMCF-7Not specified (82.9% growth reduction)[8]

Proposed Mechanisms of Action and Investigational Pathways

Based on the literature for analogous compounds, this compound may exert its anticancer effects through one or more of the following pathways:

  • Enzyme Inhibition: Targeting key enzymes in cancer cell metabolism and epigenetics, such as DHODH, SIRT3, or HDACs.

  • Induction of Apoptosis: Triggering programmed cell death through intrinsic or extrinsic pathways.

  • Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints (e.g., G1, G2/M), thereby inhibiting proliferation.

The following diagram illustrates a potential signaling pathway leading to apoptosis and cell cycle arrest that could be investigated for this compound.

This compound This compound Target Enzyme (e.g., HDAC, SIRT3) Target Enzyme (e.g., HDAC, SIRT3) This compound->Target Enzyme (e.g., HDAC, SIRT3) Cellular Stress Cellular Stress This compound->Cellular Stress p53 Activation p53 Activation Target Enzyme (e.g., HDAC, SIRT3)->p53 Activation Cellular Stress->p53 Activation CDKN1A (p21) Upregulation CDKN1A (p21) Upregulation p53 Activation->CDKN1A (p21) Upregulation Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase p53 Activation->Bax/Bcl-2 Ratio Increase G1/S or G2/M Cell Cycle Arrest G1/S or G2/M Cell Cycle Arrest CDKN1A (p21) Upregulation->G1/S or G2/M Cell Cycle Arrest Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bcl-2 Ratio Increase->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed signaling pathway for 2-phenylquinoline-4-carboxylic acid derivatives.

Experimental Protocols

The following protocols are designed to provide a robust framework for the in vitro evaluation of the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines[2]. It measures the metabolic activity of cells, which is an indicator of cell viability.

A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Treat with Serial Dilutions of Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment[2].

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the wells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. It is a crucial step in determining if the observed cytotoxicity is due to programmed cell death[7][10].

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). It is used to investigate if the compound induces cell cycle arrest[6][7][10][12][13][14].

A Seed and Treat Cells B Harvest and Wash Cells A->B C Fix Cells in Cold 70% Ethanol B->C D Incubate at -20°C C->D E Wash and Resuspend in PBS D->E F Treat with RNase A E->F G Stain with Propidium Iodide F->G H Analyze by Flow Cytometry G->H I Quantify Cell Cycle Phases H->I

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation. This provides mechanistic insights into the compound's mode of action.

Protocol:

  • Protein Extraction: Treat cells with the compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p21, cyclins, CDKs) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The 2-phenylquinoline-4-carboxylic acid scaffold represents a highly promising platform for the development of novel anticancer agents. While specific data for this compound is not currently available in the public domain, the protocols and comparative data presented in this guide provide a solid and scientifically grounded framework for its initial in vitro evaluation. By systematically assessing its effects on cell viability, apoptosis, and cell cycle progression, researchers can elucidate its mechanism of action and determine its potential as a therapeutic candidate.

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019).
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. (2025). BenchChem.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.).
  • A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents. (2025). BenchChem.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PubMed.
  • Review of literature on quinoline-4-carboxylic acid deriv
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PMC - NIH.
  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... (n.d.).
  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. (n.d.). PubMed Central.
  • Cynaroside Induces G1 Cell Cycle Arrest by Downregulating Cell Division Cycle 25A in Colorectal Cancer. (2024). MDPI.
  • The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner. (2021). PubMed.
  • 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid| Products Supplier. (n.d.). Clinivex.
  • The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. (2019). PubMed.

Sources

Application Notes and Protocols for the Characterization of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid as a Putative HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Histone deacetylases (HDACs) are critical epigenetic regulators, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1][2][3] The inhibition of HDACs has emerged as a promising therapeutic strategy, with several HDAC inhibitors (HDACi) approved for clinical use.[4] Quinoline-4-carboxylic acid derivatives represent a class of compounds with diverse biological activities, and recent studies have explored their potential as novel HDAC inhibitors.[5][6][7][8] This document provides a comprehensive guide for the initial characterization of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid as a potential HDAC inhibitor. The protocols outlined herein are designed to be self-validating, providing researchers with a robust framework for assessing the compound's biochemical potency, cellular activity, and downstream biological effects.

Introduction: The Rationale for Investigating this compound

Histone deacetylases remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and generally repressing gene transcription.[9] In many cancer cells, HDACs are overexpressed or aberrantly active, contributing to the silencing of tumor suppressor genes.[1][9] HDAC inhibitors can reverse this epigenetic silencing, leading to cell cycle arrest, differentiation, and apoptosis in malignant cells.[2][10]

The core structure of a typical HDAC inhibitor consists of a zinc-binding group (ZBG), a linker, and a cap region that interacts with the surface of the enzyme's active site.[8] The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been identified as a promising cap group for designing novel HDAC inhibitors.[5][6][7] While direct evidence for this compound as an HDAC inhibitor is emerging, its structural similarity to other quinoline-based compounds that exhibit HDAC inhibitory activity makes it a compelling candidate for investigation.[5][6][11] These application notes will guide the researcher through the necessary steps to validate its potential as an HDAC inhibitor.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₈H₁₅NO₃[11]
Molecular Weight 293.32 g/mol [11]
CAS Number Not available for the 2-ethoxy isomer, but similar compounds are registered.N/A
Solubility Insoluble in water. Soluble in organic solvents like DMSO and ethanol.[12][13]N/A

Mechanism of Action: The HDAC Inhibition Pathway

The primary mechanism of action for an HDAC inhibitor is the direct binding to the active site of HDAC enzymes. This prevents the deacetylation of histone and non-histone protein substrates. The resulting hyperacetylation of histones, particularly at gene promoter regions, leads to a more open chromatin structure (euchromatin), facilitating the access of transcription factors and promoting gene expression.[14] One of the key genes commonly upregulated by HDAC inhibitors is CDKN1A, which encodes the p21 protein, a potent cyclin-dependent kinase inhibitor that can induce cell cycle arrest.[9][10][14]

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus HDAC HDAC Enzyme Histones Histones (Acetylated) HDAC->Histones Deacetylation Compound 2-(2-Ethoxyphenyl) quinoline-4-carboxylic acid Compound->HDAC Inhibition Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) Histones->OpenChromatin Hyperacetylation TS_Genes Tumor Suppressor Genes (e.g., CDKN1A) OpenChromatin->TS_Genes Gene Expression ↑ p21 p21 Protein TS_Genes->p21 Translation CellCycleArrest Cell Cycle Arrest Apoptosis p21->CellCycleArrest Induces

Caption: Proposed mechanism of this compound as an HDAC inhibitor.

Experimental Protocols

Safety and Handling Precautions

Researchers should handle this compound with appropriate safety measures. As with any novel chemical compound, its toxicological properties have not been fully investigated.[15]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

  • Handling: Use a chemical fume hood to avoid inhalation of dust or aerosols.[16] Avoid contact with skin and eyes.[18]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[16]

  • Disposal: Dispose of waste according to local, state, and federal regulations.[15]

Preparation of Stock Solutions

Due to its poor aqueous solubility, a stock solution of this compound should be prepared in an organic solvent.

  • Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO).

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM). For example, to make a 10 mM stock, dissolve 2.93 mg of the compound in 1 mL of DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Causality: DMSO is a standard solvent for dissolving organic molecules for use in biological assays. Preparing a high-concentration stock allows for minimal final DMSO concentration in the experimental wells, which is crucial as DMSO can have its own biological effects at higher concentrations (>0.5%).

Protocol 1: In Vitro HDAC Activity/Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and provides a direct measure of the compound's ability to inhibit HDAC enzyme activity.[19][20][21]

Principle: An acetylated histone substrate is bound to a microplate. Active HDACs from a nuclear extract or a purified enzyme source deacetylate the substrate. A specific antibody recognizes the remaining acetylated groups, and a secondary HRP-conjugated antibody provides a colorimetric signal that is inversely proportional to HDAC activity.

HDAC_Assay_Workflow Start Start Plate Coat Plate with Acetylated Substrate Start->Plate Add_HDAC Add HDAC Source (Nuclear Extract) Plate->Add_HDAC Add_Compound Add Compound or Inhibitor Control (TSA) Add_HDAC->Add_Compound Incubate Incubate at 37°C (60 min) Add_Compound->Incubate Wash1 Wash Wells Incubate->Wash1 Add_Ab1 Add Capture Ab Wash1->Add_Ab1 Incubate2 Incubate at RT (60 min) Add_Ab1->Incubate2 Wash2 Wash Wells Incubate2->Wash2 Add_Ab2 Add HRP-linked Detection Ab Wash2->Add_Ab2 Incubate3 Incubate at RT (30 min) Add_Ab2->Incubate3 Wash3 Wash Wells Incubate3->Wash3 Develop Add Substrate & Develop Color Wash3->Develop Read Read Absorbance (450 nm) Develop->Read

Caption: Workflow for the in vitro colorimetric HDAC inhibition assay.

Materials:

  • HDAC Activity/Inhibition Assay Kit (e.g., from EpigenTek, Abcam, or similar)

  • Nuclear extract from a cancer cell line (e.g., HeLa, K562) or purified HDAC enzyme

  • This compound stock solution

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor[4][19]

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all buffers and reagents as per the kit manufacturer's instructions.

  • Compound Dilutions: Perform a serial dilution of the this compound stock solution to create a range of concentrations for IC₅₀ determination (e.g., 0.01 µM to 100 µM). Also, prepare dilutions of the positive control (e.g., TSA at 1 µM).

  • Assay Setup: To the appropriate wells of the substrate-coated microplate, add the HDAC assay buffer.

  • Add Inhibitors: Add 2 µL of your diluted compound, positive control, or DMSO (vehicle control) to the wells.

  • Add HDAC Source: Add the nuclear extract (5-10 µg) or purified HDAC enzyme to all wells except the "blank" wells.

  • Incubation: Cover the plate and incubate at 37°C for 45-60 minutes.

  • Detection: Follow the kit's instructions for washing and adding the capture and detection antibodies.

  • Develop and Read: Add the developing solution and stop the reaction with the provided stop solution. Read the absorbance on a microplate reader at 450 nm.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration: % Inhibition = [1 - (OD_sample - OD_blank) / (OD_vehicle - OD_blank)] * 100

  • Plot the % inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Self-Validation: The inclusion of a no-enzyme blank, a vehicle control (DMSO), and a potent known inhibitor like TSA or SAHA is critical. The vehicle control should show low absorbance (high activity), while the TSA/SAHA control should show high absorbance (low activity), validating that the assay system is responsive to HDAC inhibition.

Protocol 2: Cellular Histone Acetylation Assay (Western Blot)

This protocol determines if the compound can increase histone acetylation in living cells, a direct indicator of cellular HDAC inhibition.

Principle: Cells are treated with the compound, and total histones are extracted. Western blotting is then used to detect the levels of acetylated histones (e.g., Acetyl-Histone H3 or H4) relative to the total amount of that histone.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, K562)

  • Cell culture medium and supplements

  • This compound stock solution

  • Positive control inhibitor (TSA or SAHA)

  • Lysis buffer and histone extraction reagents

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies: anti-acetyl-Histone H3 (Ac-H3), anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM), a positive control (e.g., 1 µM SAHA), and a vehicle control (DMSO) for a set time (e.g., 6, 12, or 24 hours).[22]

  • Histone Extraction: After treatment, wash the cells with cold PBS and perform histone extraction according to established protocols (e.g., acid extraction).

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane overnight at 4°C with the primary antibody against Ac-H3.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply the chemiluminescent substrate, and capture the image.

  • Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

Data Analysis:

  • Perform densitometry analysis on the bands to quantify the ratio of acetylated H3 to total H3. A dose-dependent increase in this ratio indicates cellular HDAC inhibition.

Causality: Measuring the acetylation of a known HDAC substrate (histones) within a cellular context provides strong evidence that the compound is cell-permeable and engages its target in a biological system. Using total histone H3 as a loading control is more accurate than using housekeeping proteins like actin or tubulin, as histone levels themselves can be affected by treatments.

Protocol 3: Gene Expression Analysis (qRT-PCR)

This protocol assesses the downstream functional consequences of HDAC inhibition by measuring the expression of a known HDAC target gene, CDKN1A (p21).[9][14]

Principle: Cells are treated with the compound, and total RNA is extracted. The RNA is reverse-transcribed into cDNA, and quantitative PCR (qPCR) is used to measure the relative expression level of the p21 mRNA, normalized to a stable housekeeping gene.

Materials:

  • Treated cell samples from Protocol 3.4

  • RNA extraction kit

  • Reverse transcription kit (cDNA synthesis)

  • SYBR Green qPCR Master Mix

  • Primers for CDKN1A (p21) and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the treated cells and extract total RNA using a commercial kit, following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample.

  • qPCR: Set up the qPCR reactions containing cDNA, SYBR Green Master Mix, and the appropriate forward and reverse primers for p21 and the housekeeping gene.

  • Run qPCR: Perform the qPCR run on a real-time PCR instrument.

Data Analysis:

  • Calculate the relative gene expression using the ΔΔCt method. A significant, dose-dependent increase in p21 mRNA levels following treatment provides functional evidence of HDAC inhibitor activity.[9]

Trustworthiness: Correlating the biochemical IC₅₀ (Protocol 3.3) with the cellular hyperacetylation (Protocol 3.4) and the induction of a target gene like p21 (Protocol 3.5) creates a self-validating system. A compound that is potent in the biochemical assay should also induce these cellular effects at relevant concentrations, confirming a consistent mechanism of action.

References

  • Histone Deacetylase Inhibitors: A Prospect in Drug Discovery. (n.d.). National Center for Biotechnology Information.
  • Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development. (n.d.). National Institutes of Health.
  • Discovery and Development of HDAC Inhibitors: Approaches for the Treatment of Cancer a Mini-review. (2024). Current Drug Discovery Technologies.
  • Next-Generation Histone Deacetylase Inhibitors. (n.d.). Discovery On Target.
  • The clinical development of histone deacetylase inhibitors as targeted anticancer drugs. (n.d.). PubMed Central.
  • Gene Expression Profiling of Multiple Histone Deacetylase (HDAC) Inhibitors. (n.d.). AACR Journals.
  • Buy 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid | 51842-68-3. (2023). Smolecule.
  • HDAC Inhibitor Pipeline Insight. (n.d.). DelveInsight.
  • Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells. (n.d.). American Physiological Society.
  • Genomic targets, and histone acetylation and gene expression profiling of neural HDAC inhibition. (n.d.). Oxford Academic.
  • Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. (n.d.). Promega.
  • Safety Data Sheet. (2024). Fluorochem.
  • Effect of Histone Deacetylase (HDAC) Inhibitor on Gene Expression in LNCaP-MST and MCF-7 Cells. (2018). Biomedical Journal of Scientific & Technical Research.
  • Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. (2017). National Center for Biotechnology Information.
  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek.
  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (2022). EpigenTek.
  • A Non-Isotopic In Vitro Assay for Histone Acetylation. (n.d.). PubMed Central.
  • HDAC Activity/Inhibition Assay Kit (Colorimetric). (n.d.). Bio-Techne.
  • Purification and enzymatic assay of class I histone deacetylase enzymes. (n.d.). PubMed Central.
  • Histone H3 Total Acetylation Assay Kit (Fluorometric). (n.d.). Abcam.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • EpiQuik™ Global Histone H4 Acetylation Assay Kit. (2022). EpigenTek.
  • ab115102 – Histone H3 Acetylation Assay Kit. (2016). Abcam.
  • SAFETY DATA SHEET. (2024). Fisher Scientific.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. (n.d.). Europe PMC.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PubMed Central.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers.
  • Chemical Properties of Quinoline-4-carboxylic acid, 2-ethoxy, 2-(diethylaminoethyl)amide. (n.d.). Cheméo.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers.
  • 2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid. (n.d.). BLDpharm.
  • 2-Phenyl-4-quinolinecarboxylic acid. (n.d.). Sigma-Aldrich.
  • 2-(2,4-Diethoxy-phenyl)-quinoline-4-carboxylic acid. (n.d.). Oakwood Chemical.
  • Quinoline-4-carboxylic acid. (n.d.). Selleck Chemicals.
  • 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem.
  • Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts. (n.d.). PubMed Central.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate.
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate.
  • 2-Chloroquinoline-4-carboxylic acid. (n.d.). PubChem.

Sources

Application Notes & Protocols: A Comprehensive Guide to the Antibacterial Evaluation of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antibacterial Agents

The relentless rise of multidrug-resistant (MDR) bacteria poses a severe threat to global public health, creating an urgent need for the discovery and development of new antibacterial agents with novel mechanisms of action.[1][2] Quinoline derivatives have long been a cornerstone of antimicrobial research, and within this class, 2-phenyl-quinoline-4-carboxylic acids represent a particularly promising scaffold.[3][4][5] These compounds often exhibit potent antibacterial activity, which is largely attributed to their ability to inhibit essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to cell death.[6][7][8][9][10]

This guide provides a comprehensive experimental framework for the systematic evaluation of novel 2-phenyl-quinoline-4-carboxylic acid derivatives. It is designed to take researchers from initial qualitative screening to in-depth quantitative analysis of antibacterial potency and bactericidal activity. The protocols herein are grounded in established methodologies, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.

Conceptual Framework: From Synthesis to Mechanism of Action

The journey of a novel antibacterial candidate begins with its chemical synthesis. 2-Phenyl-quinoline-4-carboxylic acid derivatives are often synthesized via established methods like the Doebner reaction, which condenses anilines, benzaldehydes, and pyruvic acid.[1][11] Subsequent modifications to the core structure are then performed to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.[1][12]

Synthesis_Overview cluster_reactants Starting Materials Aniline Aniline Doebner Doebner Reaction Aniline->Doebner Benzaldehyde 2-Nitrobenzaldehyde Benzaldehyde->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner Intermediate 2-(2-nitrophenyl)- quinoline-4-carboxylic acid Doebner->Intermediate Core Synthesis Amidation Amidation Intermediate->Amidation Modification Reduction Nitro Reduction Amidation->Reduction Acylation Acylation / Amination Reduction->Acylation FinalProduct Target Derivatives Acylation->FinalProduct

Caption: General synthetic pathway for 2-phenyl-quinoline-4-carboxylic acid derivatives.

The primary antibacterial targets for quinolones are bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8][9] These enzymes are crucial for managing DNA topology during replication. Quinolones stabilize the enzyme-DNA complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands.[6][10] This accumulation of double-strand breaks triggers the SOS response and other repair pathways, ultimately leading to bacterial cell death.[6]

Mechanism_of_Action Compound Quinolone Derivative Complex Ternary Cleavage Complex (Quinolone-Enzyme-DNA) Compound->Complex Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex Binds to DNA Bacterial DNA DNA->Complex Binds to DSB Double-Strand Breaks Complex->DSB Stabilizes Death Bacterial Cell Death DSB->Death Triggers

Caption: Mechanism of action for quinolone-based antibacterial agents.

A Tiered Strategy for Antibacterial Evaluation

A systematic and resource-efficient evaluation of novel compounds follows a logical progression from broad, qualitative screening to more specific, quantitative assays. This tiered workflow ensures that the most promising candidates are advanced for further characterization.

Experimental_Workflow Tier1 Tier 1: Preliminary Screening (Qualitative) P1 Agar Well Diffusion Tier1->P1 Tier2 Tier 2: Potency Determination (Quantitative) P2 MIC Determination Tier2->P2 Tier3 Tier 3: Cidal vs. Static Activity (Functional) P3 MBC Determination Tier3->P3 SAR Structure-Activity Relationship (SAR) Analysis P1->Tier2 Active Compounds P2->Tier3 Potent Compounds P3->SAR Characterized Compounds

Caption: High-level workflow for antibacterial evaluation of novel compounds.

Tier 1 Protocol: Agar Well Diffusion for Preliminary Screening

Scientific Rationale

The agar well diffusion assay is a robust, cost-effective, and widely used qualitative method for initial screening of antimicrobial activity.[2][13] The principle is straightforward: the test compound diffuses from a well through a solid agar medium that has been uniformly inoculated with a test bacterium. If the compound is active, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone provides a qualitative measure of the compound's activity.[2][14]

Detailed Step-by-Step Protocol
  • Preparation of Bacterial Inoculum:

    • From a pure overnight culture of the test bacterium on an agar plate, select 3-4 isolated colonies.

    • Suspend the colonies in sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15] This standardization is critical for reproducibility.

  • Inoculation of Agar Plates:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[14]

    • Allow the plate to dry for 5-10 minutes with the lid slightly ajar in a sterile environment.

  • Well Creation and Compound Application:

    • Using a sterile cork borer (typically 6 mm in diameter), punch uniform wells into the inoculated agar.[2][16]

    • Prepare stock solutions of the 2-phenyl-quinoline-4-carboxylic acid derivatives in a suitable solvent (e.g., DMSO). Note the final concentration.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a corresponding well.[2]

    • Self-Validation/Controls:

      • Positive Control: Add a known antibiotic (e.g., Ciprofloxacin, Gentamicin) to one well.[17][18]

      • Negative Control: Add only the solvent (e.g., DMSO) to another well to ensure it has no intrinsic antibacterial activity.[2][14]

  • Incubation:

    • Incubate the plates in an inverted position at 37°C for 18-24 hours.[2][17]

  • Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers or a ruler.

    • A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.

Tier 2 Protocol: Broth Microdilution for MIC Determination

Scientific Rationale

Following the identification of active compounds, the next critical step is to quantify their potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[19] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[15][20] This quantitative value is essential for comparing the efficacy of different derivatives and for establishing a compound's therapeutic potential.[21]

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • Sterile 96-well round-bottom microtiter plates.[22]

    • Test compounds dissolved in a suitable solvent to create high-concentration stock solutions (e.g., 1280 µg/mL).[21]

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Standardized bacterial inoculum (0.5 McFarland), diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Setup and Serial Dilution:

    • Dispense 100 µL of MHB into all wells of the 96-well plate.[22]

    • Add 100 µL of the compound stock solution to the first column of wells (e.g., Column 1). This creates the highest concentration to be tested.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.[22]

    • Continue this serial dilution process across the plate (e.g., to Column 10), discarding the final 100 µL from Column 10.[22]

    • Self-Validation/Controls:

      • Column 11 (Growth Control): Contains MHB and the bacterial inoculum but no compound. This well must show turbidity for the test to be valid.[20]

      • Column 12 (Sterility Control): Contains only MHB to check for contamination of the medium. This well must remain clear.[20]

  • Inoculation:

    • Add the appropriate volume of the diluted bacterial inoculum to each well (Columns 1-11) to achieve the final target concentration of 5 x 10⁵ CFU/mL. The final volume in each well will typically be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).[15][20]

Tier 3 Protocol: Minimum Bactericidal Concentration (MBC) Determination

Scientific Rationale

The MIC value reveals the concentration required to inhibit growth but does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial population. This distinction is clinically significant and crucial for drug development.

Detailed Step-by-Step Protocol
  • Subculturing from MIC Plate:

    • Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

    • Using a calibrated loop or pipette, take a small aliquot (e.g., 10-20 µL) from each of these clear wells.

    • Spot-inoculate or streak the aliquot onto a fresh, drug-free MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, examine the plates for bacterial growth.

    • The MBC is the lowest concentration that results in no growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count) on the subculture plate.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between derivatives and against reference antibiotics.

Table 1: Hypothetical Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

CompoundR¹ Substituent (on Phenyl Ring)MIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MBC (µg/mL) vs. S. aureusMBC/MIC Ratio
5a1 2'-NH₂641281282
5a4 2'-NH-Cyclopropyl32128642
5a7 2'-NH-Morpholine64642564
5b2 2'-NO₂>256>256N/AN/A
Ciprofloxacin Reference0.50.2512

Data is illustrative, based on trends observed in literature such as[1][11]. An MBC/MIC ratio of ≤4 is generally considered bactericidal.

This data allows for an initial Structure-Activity Relationship (SAR) analysis. For example, the hypothetical data above suggests that an amino group at the 2'-position of the phenyl ring is important for activity (compare 5a1 vs. 5b2) and that the nature of that amino substituent can modulate potency and spectrum.[1][23]

SAR_Analysis Data Collect MIC/MBC Data for a Series of Analogs Identify Identify Core Scaffold and Variable Positions (R¹, R², etc.) Data->Identify Correlate Correlate Structural Changes with Activity Changes Identify->Correlate Hypothesize Formulate SAR Hypotheses (e.g., 'Electron-donating groups at R¹ increase Gram+ activity') Correlate->Hypothesize Design Design Next-Generation Compounds to Test Hypotheses Hypothesize->Design

Caption: Logical flow for a structure-activity relationship (SAR) analysis.

References

  • Mechanism of Quinolone Action and Resistance.
  • Quinolone antibiotic - Wikipedia.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
  • Mechanism of action of and resistance to quinolones - PMC - NIH.
  • Mechanism of Action of Quinolones and Fluoroquinolones | Anim
  • Mechanism of Quinolone Action and Resistance | Biochemistry - ACS Public
  • Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Quinoline Deriv
  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab.
  • Broth Dilution Method for MIC Determin
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal.
  • Synthesis of 2-phenyl- and 2,3-diphenyl-quinolin-4-carboxylic acid deriv
  • Broth Microdilution | MI - Microbiology.
  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials - Intern
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central.
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
  • Antimicrobial activity by Agar well diffusion - Chemistry Notes.
  • The Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Technical Guide for Drug Discovery - Benchchem.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - ResearchG
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural fe
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry.
  • Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Deriv
  • Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with arom
  • Investigating the antibacterial and antifungal activity of quinoline deriv
  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human - University of Cincinn

Sources

Application Notes and Protocols for Cell-Based Assays to Evaluate Quinoline-4-Carboxylic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their extensive biological activities, including potent anti-cancer properties.[1][2] The quinoline-4-carboxylic acid (Q-4-CA) scaffold, in particular, is a crucial pharmacophore in medicinal chemistry.[3] As the development of novel Q-4-CA derivatives as therapeutic agents continues, a rigorous and comprehensive evaluation of their cytotoxic effects is paramount in the drug discovery and development pipeline.[1][4]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the principles and execution of key cell-based assays for assessing the cytotoxicity of Q-4-CA compounds. We will delve into the underlying mechanisms of cytotoxicity and provide step-by-step protocols for robust and reproducible in vitro evaluation. The focus is on providing not just a set of instructions, but a framework for understanding the "why" behind the "how," ensuring the generation of high-quality, reliable data.

Understanding the Mechanisms of Quinoline-4-Carboxylic Acid Cytotoxicity

The cytotoxic effects of quinoline derivatives can be multifaceted, often leading to cell death through apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[5][6] Understanding the specific pathways activated by a Q-4-CA compound is critical for its development as a targeted therapeutic.

Key cytotoxic mechanisms associated with quinoline derivatives include:

  • Induction of Apoptosis: Many quinoline compounds exert their anti-cancer effects by triggering apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[8][9]

  • Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives can induce oxidative stress within cells by promoting the generation of ROS.[7] Excessive ROS can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.

  • Mitochondrial Dysfunction: The dissipation of the mitochondrial transmembrane potential is another mechanism by which these compounds can induce apoptosis.[7]

  • Inhibition of Key Cellular Processes: Q-4-CAs have been shown to inhibit various cellular processes critical for survival and proliferation, such as the inhibition of dihydroorotate dehydrogenase, an enzyme essential for pyrimidine biosynthesis.[10]

Distinguishing between apoptosis and necrosis is a critical aspect of cytotoxicity assessment.[11][12] Assays that can simultaneously detect markers for both processes provide a more complete picture of a compound's cytotoxic profile.[11][12][13]

Core Cytotoxicity Assays: A Multiparametric Approach

A single assay is often insufficient to fully characterize the cytotoxic profile of a compound. Therefore, a multiparametric approach, utilizing a panel of assays that measure different cellular endpoints, is highly recommended. This strategy provides a more comprehensive and reliable assessment of a compound's cytotoxic potential and mechanism of action.

Below are detailed protocols for three fundamental cell-based assays that form the cornerstone of in vitro cytotoxicity testing for Q-4-CA compounds.

MTT Assay: Assessing Metabolic Activity and Cell Viability

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of metabolically active cells.[15]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_addition Add serial dilutions of Q-4-CA compounds incubation1->compound_addition incubation2 Incubate for desired time (e.g., 24h, 48h, 72h) compound_addition->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization incubation4 Incubate overnight solubilization->incubation4 read_absorbance Measure absorbance at 570 nm incubation4->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cell line (e.g., MCF-7, HepG2, A549)[2][16]

  • Complete cell culture medium

  • Quinoline-4-carboxylic acid (Q-4-CA) compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[17]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Q-4-CA compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm is recommended.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.[1]

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[18][19] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6][20] The amount of LDH activity in the supernatant is proportional to the number of lysed cells.[19]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_addition Add serial dilutions of Q-4-CA compounds incubation1->compound_addition incubation2 Incubate for desired time compound_addition->incubation2 supernatant_transfer Transfer supernatant to a new plate incubation2->supernatant_transfer reaction_mix_addition Add LDH reaction mixture supernatant_transfer->reaction_mix_addition incubation3 Incubate for 30 min at RT reaction_mix_addition->incubation3 stop_solution_addition Add stop solution incubation3->stop_solution_addition read_absorbance Measure absorbance at 490 nm stop_solution_addition->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cell line

  • Complete cell culture medium

  • Q-4-CA compounds

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, following the manufacturer's instructions.[20]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase Activity Assay: Detecting Apoptosis

Caspase activity assays are designed to detect and quantify the activation of caspases, which are key mediators of apoptosis.[9][21] These assays typically use a caspase-specific peptide substrate conjugated to a colorimetric or fluorometric reporter.[8] When cleaved by an active caspase, the reporter molecule is released and can be quantified, providing a measure of apoptosis induction.

Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Q4CA Quinoline-4-Carboxylic Acid DeathReceptor Death Receptors Q4CA->DeathReceptor Mitochondria Mitochondria Q4CA->Mitochondria Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental, protective biological response to harmful stimuli such as pathogens, damaged cells, or irritants. However, its dysregulation is a cornerstone of numerous debilitating chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and various neurodegenerative disorders. The quinoline scaffold, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry, forming the core of many pharmacologically active compounds.[1][2] Within this class, quinoline-related carboxylic acid derivatives have emerged as a particularly promising avenue for the development of novel anti-inflammatory agents.[3][4] Their therapeutic potential is often linked to their ability to modulate key inflammatory pathways, offering a robust framework for designing next-generation therapeutics.[4][5]

This technical guide provides a comprehensive overview of the mechanisms of action, quantitative activity, and detailed experimental protocols for evaluating the anti-inflammatory efficacy of quinoline-related carboxylic acid derivatives. It is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate this important class of compounds.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline-related carboxylic acid derivatives are not monolithic; they are mediated through the modulation of several critical signaling pathways. Understanding these mechanisms is paramount for rational drug design and the interpretation of experimental data.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs)—key mediators of pain and inflammation.[6] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is inducible at sites of inflammation. Selective inhibition of COX-2 is a highly sought-after therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[7]

Several quinoline-4-carboxylic acid derivatives have been specifically designed and synthesized as selective COX-2 inhibitors.[8][9] The carboxylic acid moiety is crucial as it can interact with key residues like Arg120 in the active site of the COX enzyme, while other substituents on the quinoline ring can confer selectivity for the larger COX-2 binding pocket.[6][8]

COX_Pathway Arachidonic_Acid Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H Prostaglandin Synthases COX2->Prostaglandins_H Prostaglandin Synthases Prostaglandins_Homeostatic Homeostatic PGs (e.g., Gastric Protection) Prostaglandins_H->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Inflammatory PGs (Pain, Fever, Inflammation) Prostaglandins_H->Prostaglandins_Inflammatory Quinoline_Deriv Quinoline Carboxylic Acid Derivatives Quinoline_Deriv->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by quinoline carboxylic acid derivatives.

Suppression of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[10] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus.[11][12] Once in the nucleus, NF-κB binds to DNA and drives the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[10]

Certain quinoline derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[12][13] They can suppress the activation of NF-κB and its upstream signaling components, thereby preventing its nuclear translocation and subsequent gene transcription.[12][13] This leads to a broad-spectrum reduction in the production of inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Quinoline_Deriv Quinoline Derivatives Quinoline_Deriv->IKK Inhibition DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial for converting extracellular stimuli into a wide range of cellular responses, including inflammation.[14][15] Key MAPK subfamilies involved in inflammation include p38 MAPK and c-Jun N-terminal kinases (JNKs), which are strongly activated by stress and inflammatory cytokines.[14] Activation of these pathways leads to the downstream activation of transcription factors that regulate the expression of inflammatory genes.[16] The MAPK signaling network is complex, with a three-tiered kinase relay system (MAPKKK -> MAPKK -> MAPK) that allows for signal amplification and integration.[14] Inhibition of MAPK signaling can effectively block the production of pro-inflammatory cytokines.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activate MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylate MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylate Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activate Inflammatory_Response Inflammatory Gene Expression (Cytokines, Chemokines) Transcription_Factors->Inflammatory_Response Induce Quinoline_Deriv Quinoline Derivatives Quinoline_Deriv->MAPK Potential Inhibition InVitro_NO_Workflow Start Seed RAW 264.7 Cells (96-well plate) Incubate1 Incubate (e.g., 24h) for cell adherence Start->Incubate1 Pretreat Pre-treat with Test Compound (Various Concentrations) or Vehicle Incubate1->Pretreat Incubate2 Incubate (e.g., 1-2h) Pretreat->Incubate2 Stimulate Stimulate with LPS (e.g., 1 µg/mL) Incubate2->Stimulate Incubate3 Incubate (e.g., 24h) Stimulate->Incubate3 Collect Collect Supernatant Incubate3->Collect Griess Perform Griess Assay (Mix supernatant with Griess Reagent) Collect->Griess Measure Measure Absorbance at 540 nm Griess->Measure Analyze Calculate % Inhibition and IC₅₀ Measure->Analyze

Caption: Workflow for the LPS-induced nitric oxide production assay.

  • Methodology:

    • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: The next day, remove the old media and replace it with fresh media containing various concentrations of the quinoline derivative (e.g., 1, 5, 10, 25, 50 µM) or vehicle (e.g., 0.1% DMSO). Pre-incubate for 1-2 hours.

    • Inflammatory Stimulation: Add LPS (from E. coli O111:B4) to each well to a final concentration of 1 µg/mL, except for the unstimulated control wells.

    • Incubation: Incubate the plate for an additional 24 hours.

    • Griess Assay:

      • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

      • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

    • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

    • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-only treated cells.

  • Self-Validation: Always include a positive control (e.g., a known iNOS inhibitor like L-NAME) and a vehicle control. A parallel cell viability assay (e.g., MTT or LDH) is critical to ensure that the observed reduction in NO is due to anti-inflammatory activity and not cytotoxicity. [17]

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
  • Principle: This protocol quantifies the inhibitory effect of a compound on the production and secretion of specific pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages. [12][18]The concentration of these cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Methodology:

    • Cell Treatment: Follow steps 1-5 from Protocol 1, typically using a 24- or 48-well plate for a larger volume of supernatant.

    • Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until analysis.

    • ELISA Procedure:

      • Use commercially available ELISA kits for murine TNF-α or IL-6.

      • Follow the manufacturer's protocol precisely. This typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate solution (e.g., TMB), and finally a stop solution.

    • Data Acquisition: Read the absorbance at the specified wavelength (usually 450 nm).

    • Analysis: Generate a standard curve from the standards provided in the kit. Use this curve to calculate the concentration of the cytokine in each sample. Calculate the percentage of inhibition for each compound concentration compared to the LPS-only control.

Part B: In Vivo Evaluation
Protocol 3: Carrageenan-Induced Paw Edema in Rodents

This is the most widely used and reproducible model for evaluating the in vivo efficacy of compounds against acute inflammation. [19][20][21]

  • Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rat or mouse induces a biphasic acute inflammatory response. [19][22]The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by the production of prostaglandins and involves the infiltration of neutrophils. [21]The increase in paw volume (edema) is a quantifiable measure of the inflammatory response. Inhibition of this edema by a test compound indicates potent anti-inflammatory activity.

InVivo_Edema_Workflow Start Acclimatize Animals (e.g., Rats or Mice) Grouping Randomize into Groups (Vehicle, Test Compound, Positive Control) Start->Grouping Measure_Initial Measure Initial Paw Volume (V₀) (Using a Plethysmometer) Grouping->Measure_Initial Dosing Administer Compound or Vehicle (e.g., oral gavage) Measure_Initial->Dosing Wait Wait for Absorption (e.g., 60 minutes) Dosing->Wait Induce Induce Inflammation: Inject Carrageenan (1%) into Hind Paw Wait->Induce Measure_Time Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours post-injection Induce->Measure_Time Calculate Calculate Edema (Vₜ - V₀) and % Inhibition Measure_Time->Calculate Analyze Analyze Data and Compare Groups Calculate->Analyze

Sources

The Versatile Fluorophore: Application Notes and Protocols for 2-(2-Ethoxyphenyl)quinoline-4-carboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid in material science. With full editorial control, this document is structured to offer not just protocols, but a deep understanding of the scientific principles and experimental causality behind the use of this versatile molecule. We will explore its synthesis, photophysical properties, and its emerging roles in fluorescent sensing and as a photosensitizer in dye-sensitized solar cells (DSSCs).

Introduction: The Quinoline Core as a Privileged Scaffold

Quinoline derivatives are a cornerstone in medicinal chemistry and are increasingly recognized for their potential in material science.[1] The rigid, aromatic structure of the quinoline core provides a robust platform for creating materials with tailored electronic and photophysical properties. This compound, in particular, possesses a unique combination of an electron-rich ethoxyphenyl group and a carboxylic acid moiety, making it an excellent candidate for applications in optoelectronics and sensing. The carboxylic acid group serves as a convenient anchor for surface functionalization or further chemical modification, while the ethoxy group can enhance solubility and influence the molecule's electronic properties.[2]

Synthesis of this compound

The synthesis of 2-aryl-quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being the most common and reliable methods.[3][4] The choice between these two synthetic routes often depends on the availability of starting materials and the desired substitution pattern.

Protocol 1: Synthesis via the Doebner Reaction

The Doebner reaction is a one-pot, three-component condensation reaction that is particularly efficient for anilines bearing electron-donating groups.[5]

Scientific Rationale: This reaction proceeds through the formation of an imine from aniline and an aldehyde, which then undergoes a Michael addition with the enolate of pyruvic acid, followed by cyclization and aromatization to yield the quinoline-4-carboxylic acid. The use of a catalyst like silica sulfuric acid can promote the reaction under milder conditions.[6]

Experimental Workflow:

Doebner_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Mixing Mix in Ethanol Aniline->Mixing Ethoxyphenyl_Aldehyde 2-Ethoxybenzaldehyde Ethoxyphenyl_Aldehyde->Mixing Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Mixing Reflux Reflux (4-6 h) Mixing->Reflux TLC Monitor by TLC Reflux->TLC Cooling Cool to RT TLC->Cooling Precipitation Precipitate Product Cooling->Precipitation Filtration Filter and Wash Precipitation->Filtration Recrystallization Recrystallize Filtration->Recrystallization Final_Product 2-(2-Ethoxyphenyl)quinoline- 4-carboxylic acid Recrystallization->Final_Product Pfitzinger_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Isatin Isatin Dissolution Dissolve Isatin in Base Isatin->Dissolution Ethoxyphenyl_Ketone 2-Ethoxyacetophenone Addition Add Ketone Solution Ethoxyphenyl_Ketone->Addition Base Base (e.g., KOH) Base->Dissolution Dissolution->Addition Reflux Reflux (8 h) Addition->Reflux Acidification Acidify with HCl Reflux->Acidification Filtration Filter and Wash Acidification->Filtration Recrystallization Recrystallize Filtration->Recrystallization Final_Product 2-(2-Ethoxyphenyl)quinoline- 4-carboxylic acid Recrystallization->Final_Product DSSC_Fabrication cluster_photoanode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly & Characterization FTO_Cleaning Clean FTO Glass TiO2_Deposition Deposit TiO₂ Paste FTO_Cleaning->TiO2_Deposition Sintering Sinter TiO₂ Film TiO2_Deposition->Sintering Dye_Adsorption Soak in Dye Solution Sintering->Dye_Adsorption Assembly Assemble Cell Dye_Adsorption->Assembly Pt_Deposition Deposit Platinum Catalyst Pt_Deposition->Assembly Electrolyte_Injection Inject Electrolyte Assembly->Electrolyte_Injection Sealing Seal Cell Electrolyte_Injection->Sealing Characterization I-V Characterization Sealing->Characterization

Sources

Application Notes and Protocols: Molecular Docking Studies of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies of quinoline-4-carboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to investigate ligand-protein interactions and accelerate drug discovery efforts.

Introduction: The Significance of Quinoline-4-Carboxylic Acids and In Silico Docking

Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline scaffold allows for structural modifications that can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles.[1] In the quest for novel therapeutics, molecular docking has emerged as a powerful in silico tool to predict the binding affinity and interaction patterns of these derivatives with specific protein targets.[4][5] This computational approach offers a cost-effective and efficient means to screen large libraries of compounds and prioritize candidates for further experimental validation.[4]

This document outlines a robust workflow for performing molecular docking studies, emphasizing the rationale behind each step to ensure the generation of reliable and reproducible results. We will delve into the critical aspects of protein and ligand preparation, the docking simulation itself, and the nuanced interpretation of the results, all within a framework of scientific integrity and best practices.[6][7]

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (protein), predicting the preferred orientation of the ligand within the protein's binding site and estimating the strength of their interaction, commonly expressed as a docking score or binding energy.[8][9] A successful docking study hinges on a meticulously executed workflow, which can be conceptualized into four main stages: Preparation, Simulation, Analysis, and Validation.

G cluster_prep 1. Preparation cluster_sim 2. Simulation cluster_analysis 3. Analysis cluster_validation 4. Validation Protein_Prep Protein Preparation Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation Docking Docking Simulation Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Scoring Scoring & Ranking Pose_Analysis->Scoring Redocking Redocking & RMSD Scoring->Redocking MD_Sim Molecular Dynamics Redocking->MD_Sim

Figure 1: A conceptual workflow for molecular docking studies.

Detailed Protocols and Methodologies

This section provides step-by-step protocols for conducting molecular docking studies of quinoline-4-carboxylic acid derivatives using widely accepted software tools. The causality behind each step is explained to provide a deeper understanding of the process.

Part 1: Preparation of the Protein and Ligand

Accurate preparation of both the protein and the ligand is a cornerstone of a reliable docking study.[10][11] Errors or inaccuracies introduced at this stage can propagate through the entire workflow, leading to misleading results.

3.1.1. Protein Preparation Protocol

The goal of protein preparation is to clean the crystal structure obtained from the Protein Data Bank (PDB) and prepare it for the docking simulation by adding missing atoms, assigning charges, and removing non-essential molecules.[12][13]

Protocol:

  • Obtain Protein Structure: Download the 3D structure of the target protein from the RCSB PDB database ([Link]). It is crucial to select a high-resolution crystal structure, preferably with a co-crystallized ligand, as this helps in defining the binding site.[10]

  • Clean the PDB File:

    • Using UCSF Chimera or Discovery Studio Visualizer: Open the PDB file and remove water molecules, ions, and any co-solvents that are not essential for the binding interaction.[11][13] If the crystal structure contains multiple identical chains, retain only one for the docking study.[11]

    • Rationale: Water molecules can interfere with the docking algorithm, and their positions in a static crystal structure may not represent the dynamic environment of the binding pocket.

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Most molecular modeling software has a function to add hydrogens at a specified pH (e.g., physiological pH 7.4).[14]

  • Assign Partial Charges: Assign partial charges to each atom of the protein. The Kollman charging method is a commonly used approach.[13]

  • Handle Missing Residues and Atoms: Check for and repair any missing residues or atoms in the protein structure using tools like PDBFixer.[12]

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[12] This format includes atomic coordinates, partial charges, and atom types.

3.1.2. Ligand Preparation Protocol

The quinoline-4-carboxylic acid derivatives must be converted into a 3D format with appropriate chemical properties for the docking simulation.

Protocol:

  • 2D Structure Generation: Draw the 2D structures of the quinoline-4-carboxylic acid derivatives using chemical drawing software like ChemDraw or Marvin Sketch.[15]

  • 3D Structure Conversion and Energy Minimization:

    • Convert the 2D structures into 3D structures.

    • Perform energy minimization on the 3D structures using a molecular mechanics force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.[15]

  • Assign Partial Charges: Assign Gasteiger charges to the ligand atoms.

  • Define Rotatable Bonds: Define the rotatable bonds in the ligand. The docking software will explore different conformations of the ligand by rotating these bonds.

  • Save in PDBQT Format: Save the prepared ligand in the PDBQT format for use with AutoDock Vina.[16]

Part 2: Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its high performance and accuracy.[17]

3.2.1. Grid Box Generation

The grid box defines the three-dimensional space within the protein's binding site where the docking algorithm will search for favorable ligand poses.[17]

Protocol:

  • Identify the Binding Site: If a co-crystallized ligand is present, the binding site can be defined around it.[10] Alternatively, binding pocket prediction tools or information from the literature can be used.

  • Set Grid Box Dimensions: Using AutoDock Tools (ADT), define the center and dimensions (x, y, z) of the grid box to encompass the entire binding site.[17] The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

3.2.2. Running the Docking Simulation

Protocol:

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the name of the output file.[14]

  • Execute AutoDock Vina: Run the AutoDock Vina simulation from the command line, providing the configuration file as input.[18]

    • vina --config conf.txt --log log.txt

  • Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their docking scores (binding affinities in kcal/mol).[18]

Analysis and Interpretation of Docking Results

Binding Affinity and Pose Analysis
  • Docking Score: The docking score represents the predicted binding free energy (in kcal/mol).[8] A more negative score indicates a stronger predicted binding affinity.[9]

  • Binding Pose: The top-ranked pose (the one with the lowest binding energy) is generally considered the most likely binding conformation.[8] However, it is good practice to examine several of the top-ranking poses.

  • Molecular Interactions: Visualize the protein-ligand complex using software like PyMOL or Discovery Studio Visualizer to analyze the non-covalent interactions, such as:

    • Hydrogen bonds: These are critical for specificity and affinity.

    • Hydrophobic interactions: Important for the overall stability of the complex.

    • Pi-pi stacking: Occurs between aromatic rings.

    • Salt bridges: Electrostatic interactions between charged residues.

Data Presentation

Summarize the docking results in a clear and concise table for easy comparison of the quinoline-4-carboxylic acid derivatives.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Derivative 1-9.5Tyr234, Asp345, Phe1233
Derivative 2-8.7Tyr234, Lys98, Ala3462
Derivative 3-10.2Asp345, Arg120, Phe1234

Table 1: Example of a summary table for molecular docking results.

Validation of Docking Protocols: Ensuring Trustworthiness

The validation of the docking protocol is a critical step to ensure that the computational model can reliably predict the binding of ligands to the target protein.[21]

Redocking of the Co-crystallized Ligand

If a crystal structure with a co-crystallized ligand is available, a primary validation method is to extract the ligand and then dock it back into the protein's binding site.[21]

Protocol:

  • Extract the Native Ligand: Separate the co-crystallized ligand from the protein.

  • Perform Docking: Dock the extracted ligand back into the protein using the same protocol as for the quinoline derivatives.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[21]

Correlation with Experimental Data

Ultimately, the most robust validation is the comparison of docking scores with experimental binding affinities (e.g., IC50 or Ki values) for a set of known active and inactive compounds.[22] A good correlation between the computational and experimental data provides strong evidence for the predictive power of the docking model.

G cluster_validation_flow Docking Protocol Validation Workflow Start Start: Co-crystallized Structure Extract Extract Native Ligand Start->Extract Dock Redock Ligand Extract->Dock Calculate_RMSD Calculate RMSD Dock->Calculate_RMSD Decision RMSD < 2.0 Å? Calculate_RMSD->Decision Validated Protocol Validated Decision->Validated Yes Revise Revise Protocol Decision->Revise No

Figure 2: Workflow for docking protocol validation using a co-crystallized ligand.

Conclusion and Future Perspectives

Molecular docking is an invaluable tool in the study of quinoline-4-carboxylic acid derivatives, providing critical insights into their potential as therapeutic agents. By following the detailed protocols and best practices outlined in this guide, researchers can generate reliable and reproducible results that can effectively guide further drug discovery efforts. It is important to remember that in silico predictions should always be complemented and validated by experimental studies to confirm the biological activity of the designed compounds.[22] Future advancements in computational methods, such as the integration of machine learning and molecular dynamics simulations, promise to further enhance the predictive accuracy of molecular docking.[19][23]

References

  • MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]

  • PubMed. (2025). In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. Int J Mol Sci. 2025 May 12;26(10):4620. doi: 10.3390/ijms26104620.
  • PubMed Central. (n.d.). In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. Retrieved from [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. Retrieved from [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • Bentham Science. (2022). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. Retrieved from [Link]

  • OUCI. (n.d.). Best Practices for Docking-Based Virtual Screening. Retrieved from [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]

  • PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • PMC - NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction. Retrieved from [Link]

  • University of Edinburgh. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Retrieved from [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. Retrieved from [Link]

  • PMC - NIH. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • AIP Publishing. (2018). Binding free energy analysis of protein-protein docking model structures by evERdock. Retrieved from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Retrieved from [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Retrieved from [Link]

  • ResearchGate. (2022). How to prepare this type of compounds for molecular docking?. Retrieved from [Link]

  • Nick Elprin. (2017). A Quick Introduction to Graphviz. Retrieved from [Link]

  • Semantic Scholar. (n.d.). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Retrieved from [Link]

  • YouTube. (2023). Graphviz workflow 1. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • YouTube. (2021). Molecular Docking | Step-1 | Chemsketch | Draw ligands| Hands on Tutorial. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • YouTube. (2025). ES114 Graphviz. Retrieved from [Link]

  • YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of a specific derivative, 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid, as a lead compound in drug discovery. We will explore its synthesis, potential mechanisms of action, and provide comprehensive, step-by-step protocols for its biological evaluation. The methodologies described herein are designed to be self-validating and are grounded in established scientific literature, offering a robust framework for investigating the therapeutic potential of this compound class.

Introduction: The Promise of the Quinoline-4-Carboxylic Acid Scaffold

Quinoline-4-carboxylic acid derivatives are a significant class of heterocyclic compounds extensively explored for their therapeutic potential.[1][2] Their versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological profiles to target a range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][3][4][5] The core scaffold's ability to interact with various biological targets, such as enzymes and receptors, makes it an attractive starting point for lead discovery.[1]

Derivatives of 2-phenyl-quinoline-4-carboxylic acid, in particular, have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action are diverse, including the inhibition of critical cellular enzymes like histone deacetylases (HDACs) and sirtuins (SIRTs), which are involved in epigenetic regulation and cancer progression.[6][7][8][9] The introduction of an ethoxy group at the 2-position of the phenyl ring in this compound presents an intriguing modification. This substitution can influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins, potentially leading to improved potency and a more favorable pharmacokinetic profile.[10]

This guide will focus on leveraging this compound as a lead compound. We will begin with its chemical synthesis and then detail protocols for assessing its potential as an anticancer and anti-inflammatory agent, two areas where this scaffold has shown considerable promise.

Synthesis of this compound

The Pfitzinger reaction is a classical and reliable method for the synthesis of quinoline-4-carboxylic acids.[10][11] It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, such as an α-methyl ketone, in the presence of a base.[8][9] The following protocol outlines the synthesis of the title compound from isatin and 2-ethoxyacetophenone.

Synthetic Workflow

Pfitzinger Synthesis Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Isatin Isatin Mix Dissolve Isatin in KOH solution Isatin->Mix Ketone 2-Ethoxyacetophenone Add Slowly add ethanolic solution of Ketone Ketone->Add Base Potassium Hydroxide (33% aq.) Base->Mix Mix->Add Reflux Reflux at 85°C for 12h Add->Reflux Evap Remove solvent (rotary evaporator) Reflux->Evap Acidify Add H₂O, then acidify with 3M HCl to pH 5-6 Evap->Acidify Filter Filter the precipitate Acidify->Filter Wash Wash with cold water Filter->Wash Dry Dry under vacuum Wash->Dry Product 2-(2-Ethoxyphenyl)quinoline- 4-carboxylic acid Dry->Product

Caption: Pfitzinger reaction workflow for synthesis.

Detailed Synthesis Protocol

Materials:

  • Isatin

  • 2-Ethoxyacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl), 3M

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Preparation of Base Solution: Prepare a 33% (w/v) aqueous solution of potassium hydroxide.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve isatin (3.4 mmol, 1 equivalent) in 10 mL of the 33% KOH solution with stirring.

  • Addition of Ketone: In a separate beaker, dissolve 2-ethoxyacetophenone (3.74 mmol, 1.1 equivalents) in 20 mL of ethanol.

  • Slowly add the ethanolic solution of 2-ethoxyacetophenone to the stirred isatin solution in the round-bottom flask.[8][9]

  • Reflux: Attach the reflux condenser and heat the reaction mixture to 85°C. Let the reaction reflux for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Add 100 mL of deionized water to the remaining aqueous residue and stir until all solids are dissolved.

  • Precipitation: Slowly add 3M HCl dropwise to the solution while stirring vigorously. A precipitate will begin to form. Continue adding HCl until the pH of the solution is between 5 and 6.[8][9]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with an ample amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to yield this compound as a solid.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Screening for Anticancer Activity

Given the known anticancer properties of the 2-aryl-quinoline-4-carboxylic acid scaffold, a primary application of this lead compound is in oncology drug discovery.[1][3] The following protocols outline a standard workflow for evaluating its cytotoxic and mechanistic properties.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1] It is a robust, high-throughput method for initial cytotoxicity screening.

Principle: The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Target-Based Enzymatic Assay: HDAC Inhibition

Many 2-phenylquinoline-4-carboxylic acid derivatives have been identified as HDAC inhibitors.[7][8][9] A fluorometric enzyme inhibition assay can be used to determine if this compound acts on this target class.

HDAC Inhibition Assay cluster_components Assay Components cluster_procedure Procedure HDAC HDAC Enzyme (e.g., HDAC3) Incubate1 Incubate Enzyme, Substrate, and Compound HDAC->Incubate1 Substrate Fluorogenic Acetylated Peptide Substrate Substrate->Incubate1 Compound Test Compound Compound->Incubate1 Develop Add Developer Solution (contains Trichostatin A and Trypsin) Incubate1->Develop Incubate2 Incubate for 15-30 min Develop->Incubate2 Measure Measure Fluorescence (Ex/Em = 360/460 nm) Incubate2->Measure

Caption: Workflow for a fluorometric HDAC inhibition assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of a specific recombinant human HDAC enzyme (e.g., HDAC3), and a fluorogenic acetylated peptide substrate according to the manufacturer's instructions (e.g., from BPS Bioscience or Enzo Life Sciences).

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Reaction Mixture: In a black 96-well plate, add the HDAC enzyme, the test compound at various concentrations, and assay buffer. Include a positive control (a known HDAC inhibitor like SAHA or Trichostatin A) and a no-enzyme negative control.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop and Develop: Add the developer solution, which typically contains a stop solution (like Trichostatin A to halt the HDAC reaction) and a protease (like trypsin) that cleaves the deacetylated substrate, releasing the fluorophore.

  • Final Incubation: Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

  • Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value.

Biological Evaluation: Screening for Anti-inflammatory Activity

Quinoline derivatives have also been noted for their anti-inflammatory properties.[3] A common in vitro model for assessing anti-inflammatory potential is the lipopolysaccharide (LPS)-stimulated macrophage assay, which measures the inhibition of nitric oxide (NO) production.

Principle: Macrophages (like the RAW 264.7 cell line) produce pro-inflammatory mediators, including nitric oxide (NO), upon stimulation with LPS. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before stimulation.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor like Dexamethasone + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the mixture.

    • Incubate for another 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percent inhibition of NO production by the test compound. A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to cytotoxicity.[3]

Data Presentation and Interpretation

Quantitative data from the assays should be summarized for clear comparison.

Table 1: Summary of In Vitro Biological Activity

Assay Type Cell Line / Enzyme Endpoint Result (IC₅₀, µM) Positive Control (IC₅₀, µM)
Cytotoxicity MCF-7 (Breast Cancer) Cell Viability [Experimental Value] Doxorubicin: [Value]
Cytotoxicity A549 (Lung Cancer) Cell Viability [Experimental Value] Doxorubicin: [Value]
Enzyme Inhibition HDAC3 % Inhibition [Experimental Value] SAHA: [Value]

| Anti-inflammatory | RAW 264.7 | NO Production | [Experimental Value] | Dexamethasone: [Value] |

Conclusion and Future Directions

The protocols detailed in this guide provide a comprehensive framework for the initial investigation of this compound as a lead compound in drug discovery. Based on the established activities of its chemical class, this molecule holds potential as an anticancer or anti-inflammatory agent.[1][3] Positive results from these in vitro screens would warrant further investigation, including:

  • Selectivity Profiling: Testing against a panel of cancer cell lines or related enzymes (e.g., other HDAC isoforms or sirtuins) to determine selectivity.[6][7]

  • Mechanism of Action Studies: Further cell-based assays such as cell cycle analysis, apoptosis assays, and western blotting to elucidate the molecular mechanism.[8][9]

  • In Silico Modeling: Molecular docking studies to predict binding modes with potential targets.[10]

  • Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays to assess drug-like properties.[10]

The 2-aryl-quinoline-4-carboxylic acid scaffold remains a highly versatile and promising platform for the development of novel therapeutics.[10] The systematic application of the protocols described here will enable researchers to effectively evaluate the potential of this compound and its future derivatives.

References

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid. This molecule is a key intermediate in pharmaceutical research, and its efficient synthesis is crucial for drug development pipelines. However, like many heterocyclic syntheses, its preparation can be challenging, often plagued by issues of low yield, side-product formation, and purification difficulties.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields of pure product.

Synthetic Strategies: A Comparative Overview

The synthesis of 2-aryl-quinoline-4-carboxylic acids is primarily achieved through two classical named reactions: the Doebner Reaction and the Pfitzinger Reaction . The choice between them depends largely on the availability of starting materials and the specific substitution pattern desired.

  • The Doebner Reaction: A three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1][2] For the target molecule, this involves reacting 2-ethoxyaniline, benzaldehyde, and pyruvic acid.

  • The Pfitzinger Reaction: A condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group, performed under basic conditions.[3][4] To synthesize the target molecule, isatin would be reacted with 2-ethoxyacetophenone.

The following table provides a high-level comparison of these two primary routes.

FeatureDoebner ReactionPfitzinger Reaction
Reactants Aniline, Aldehyde, Pyruvic AcidIsatin, α-Methylene Carbonyl
Catalyst/Conditions Typically acid-catalyzed (e.g., TFA, HCl) in a refluxing solvent like ethanol.[2]Strong base (e.g., KOH, NaOH) in a refluxing solvent (e.g., ethanol).[3][5]
Key Advantages Utilizes simple, often commercially available starting materials.Generally provides a clean route to the quinoline-4-carboxylic acid core.
Common Issues Prone to side reactions, especially polymerization, leading to tar formation.[6][7]Can be sensitive to reaction conditions; steric hindrance from bulky ketones can lower yield.[8]

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has run to completion according to TLC, but after work-up, I have a very low yield of my quinoline-4-carboxylic acid. What are the likely causes?

A: Low isolated yield, even with apparent reaction completion, often points to issues in the work-up and purification stages or suboptimal reaction conditions that favor soluble byproducts.[9]

Causality & Solutions:

  • Improper pH for Precipitation: The carboxylic acid product is soluble in its salt form (carboxylate). Your product will only precipitate from the aqueous solution when the pH is adjusted to be sufficiently acidic (typically pH 4-5).[10]

    • Solution: During the work-up, acidify the aqueous layer slowly with an acid like acetic acid or dilute HCl while vigorously stirring. Monitor the pH with a pH meter or test strips. Cool the mixture in an ice bath to maximize precipitation before filtration.[10][11]

  • Suboptimal Catalyst Choice (Doebner Reaction): The choice of acid catalyst is critical. While strong acids are needed, excessively harsh conditions can degrade the product or starting materials.[6]

    • Solution: If using a strong mineral acid like HCl or H₂SO₄, consider switching to a milder catalyst. Trifluoroacetic acid (TFA) or even sulfamic acid have been shown to be effective and can reduce side reactions.[12][13]

  • Ineffective Base (Pfitzinger Reaction): The Pfitzinger reaction requires a strong base to facilitate the initial ring-opening of isatin to the keto-acid intermediate.[3][5] A weak base like potassium carbonate (K₂CO₃) is often ineffective.[8]

    • Solution: Use a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a 30-50% solution in ethanol or water.[8] Ensure the isatin is fully converted to its salt before adding the carbonyl component.[10]

  • Steric Hindrance (Pfitzinger Reaction): The bulky 2-ethoxyphenyl group on the acetophenone can sterically hinder the reaction, slowing it down and leading to incomplete conversion.[8]

    • Solution: Increase the reaction time and ensure the temperature is maintained at a steady reflux. A higher boiling point solvent like n-butanol could be considered, but be aware this may also increase tar formation.[8]

Problem 2: Significant Tar/Polymer Formation

Q: My reaction mixture has turned into a thick, dark, intractable tar, making product isolation impossible. How can I prevent this?

A: This is the most common issue in acid-catalyzed quinoline syntheses like the Doebner reaction.[6][7] The cause is the acid-catalyzed self-polymerization of the aldehyde or the α,β-unsaturated intermediates formed in situ.[7][14]

Causality & Solutions:

  • Homogeneous Acid Catalysis: In a single-phase system, the acid catalyst has unrestricted access to the sensitive aldehyde, promoting rapid polymerization.

    • Solution: Employ a Biphasic Solvent System. This is the most effective strategy.[6][14] By using a system like water/toluene, the aniline and acid catalyst remain primarily in the aqueous phase, while the aldehyde is sequestered in the organic phase. This limits the concentration of the aldehyde exposed to the acid at any one time, dramatically reducing polymerization.[6]

  • Excessive Temperature: High temperatures accelerate the rate of polymerization more than the desired condensation reaction.[6]

    • Solution: Optimize Reaction Temperature. Maintain the lowest effective temperature for the reaction to proceed. Avoid aggressive heating; instead, bring the reaction to a gentle, controlled reflux.[7]

  • High Reactant Concentration: Adding all reactants at once can lead to a rapid, exothermic reaction that promotes side reactions.

    • Solution: Gradual Addition of Reactants. Add the aldehyde component slowly (dropwise) to the heated acidic solution of the aniline and pyruvic acid. This keeps the instantaneous concentration of the polymerizable species low.[6][7]

Problem 3: Product is Impure or Difficult to Purify

Q: I've isolated a solid product, but NMR/LCMS analysis shows significant impurities. What are these impurities and how do I remove them?

A: Impurities can arise from unreacted starting materials, intermediates, or side products. Effective purification depends on understanding the nature of these impurities.

Causality & Solutions:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

    • Solution: Base/Acid Wash. During the work-up, unreacted 2-ethoxyaniline (basic) can be removed by washing the organic layer with dilute acid (e.g., 1M HCl). Unreacted pyruvic acid or isatinic acid (acidic) can be removed by washing with a dilute base (e.g., saturated NaHCO₃ solution). The final product, being amphoteric, requires careful pH control during precipitation to separate it from these impurities.

  • Dihydroquinoline Intermediates: The final step of many quinoline syntheses is an oxidation to form the aromatic ring. If this oxidation is incomplete, dihydroquinoline species will remain.[6]

    • Solution: Ensure Complete Oxidation. In the Doebner-von Miller variant, an oxidizing agent (like nitrobenzene, though often the Schiff base intermediate serves this role) is part of the reaction.[12][15] If dihydro-impurities are found post-synthesis, you can attempt a separate oxidation step on the crude material using an oxidizing agent like DDQ or MnO₂.[6]

  • Recrystallization Issues ("Oiling Out"): The product may melt in the recrystallization solvent instead of dissolving, forming an oil that traps impurities. This happens if the boiling point of the solvent is higher than the melting point of the impure solid.[16]

    • Solution: Proper Solvent Choice. Select a recrystallization solvent in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol or ethanol/water mixtures are often good starting points.[10] If the product oils out, return it to the heat, add more of the "good" solvent to fully dissolve it at a lower temperature, and then allow it to cool more slowly.[16]

Troubleshooting Decision Tree

The following diagram provides a logical workflow for diagnosing and solving common synthesis problems.

Troubleshooting_Yield start_node Low Yield or Impure Product decision_node1 Thick, Dark Tar? start_node->decision_node1 Check Reaction Mixture Appearance decision_node decision_node solution_node solution_node problem_node problem_node problem_node1 Polymerization Side Reaction decision_node1->problem_node1 Yes decision_node2 Low Isolated Yield? decision_node1->decision_node2 No, Work-up Proceeded solution_node1a Use Biphasic System (e.g., Toluene/Water) problem_node1->solution_node1a Solution 1 solution_node1b Gradual Aldehyde Addition problem_node1->solution_node1b Solution 2 solution_node1c Lower Reaction Temperature problem_node1->solution_node1c Solution 3 problem_node2 Product Loss During Work-up decision_node2->problem_node2 Yes decision_node3 Product Impure? decision_node2->decision_node3 No, Yield is OK solution_node2a Optimize pH (4-5) for Precipitation. Cool to 0-5°C. problem_node2->solution_node2a Solution solution_node2b Suboptimal Catalyst or Base. problem_node2->solution_node2b Also consider... problem_node3 Contamination with Byproducts decision_node3->problem_node3 Yes solution_node_final Synthesis Successful decision_node3->solution_node_final No solution_node3a Perform Acid/Base Washes problem_node3->solution_node3a Solution 1 solution_node3b Optimize Recrystallization Solvent problem_node3->solution_node3b Solution 2 solution_node3c Consider Post-Reaction Oxidation (DDQ, MnO2) problem_node3->solution_node3c Solution 3

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Doebner or Pfitzinger, is generally better for this compound?

A: The "better" route depends on your starting material availability and desired scale. The Doebner reaction uses simpler, more common starting materials (2-ethoxyaniline, benzaldehyde, pyruvic acid) and may be more convenient for initial exploration.[17][18] However, it is more susceptible to tar formation.[7] The Pfitzinger reaction requires isatin and 2-ethoxyacetophenone. While 2-ethoxyacetophenone is less common than benzaldehyde, the Pfitzinger route can be cleaner and more direct if the starting materials are available, often giving higher purity crude product.[3][4]

Q2: How do electron-donating or -withdrawing groups on the aniline affect the Doebner reaction?

A: The electronic nature of the aniline substituent significantly impacts reactivity. Electron-donating groups (like the 2-ethoxy group in this case) are generally well-suited for the Doebner reaction as they activate the aromatic ring towards the electrophilic cyclization step.[18] Conversely, anilines with strong electron-withdrawing groups are known to give very low yields in conventional Doebner reactions because they deactivate the ring.[6]

Q3: What is the best way to monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid spots cleanly). Spot the starting materials and the reaction mixture on the same plate. The reaction is complete when the limiting starting material spot has disappeared and a new, more polar spot for the carboxylic acid product is dominant.

Q4: Can these syntheses be made "greener" or more efficient?

A: Yes, several modern modifications aim to improve the efficiency and environmental footprint of these classic reactions.

  • Microwave Irradiation: Both the Doebner and Pfitzinger reactions have been successfully adapted to microwave-assisted synthesis, which can dramatically reduce reaction times from many hours to several minutes.[2][4]

  • Solvent-Free Conditions: One-pot, solvent-free Doebner reactions using efficient solid acid catalysts have been reported, yielding products with high purity and reducing solvent waste.

  • Improved Catalysts: The development of reusable or more efficient catalysts, such as sulfamic acid or various Lewis acids, can improve yields and reduce the harshness of the reaction conditions compared to traditional mineral acids.[13][14]

Detailed Experimental Protocols

Safety Precaution: Always perform these reactions in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Synthesis via Doebner Reaction

This protocol is a generalized method for synthesizing the target compound.

Doebner_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Charge Reactor (2-Ethoxyaniline, Ethanol, TFA) B 2. Heat to Reflux (e.g., ~80°C) A->B C 3. Add Aldehyde & Pyruvic Acid Slowly B->C D 4. Reflux for 12h Monitor by TLC C->D E 5. Cool & Pour into Ice Water D->E Reaction Complete F 6. Adjust pH to 4-5 with Base (e.g., K2CO3) E->F G 7. Filter Crude Solid F->G H 8. Recrystallize (e.g., from Ethanol) G->H

Sources

Technical Support Center: Optimizing the Doebner Reaction for Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of low yields encountered when performing the Doebner reaction with electron-deficient anilines.

Introduction

The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a cornerstone for synthesizing quinoline-4-carboxylic acids—a scaffold of high importance in medicinal chemistry.[1] However, a significant challenge arises when using anilines bearing electron-withdrawing groups (EWGs).[1][2] The reduced nucleophilicity of these anilines slows down key steps in the reaction mechanism, often leading to disappointingly low yields under classical conditions.[1][3] This guide provides expert insights and actionable protocols to overcome this limitation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for low yields with electron-deficient anilines in the Doebner reaction?

Anilines with electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) have diminished electron density on the nitrogen atom. This reduced nucleophilicity directly impedes the initial condensation with the aldehyde to form the N-arylimine (Schiff base), a critical intermediate in the reaction cascade.[1] Consequently, the overall reaction rate is slower, and side reactions can become more competitive, leading to lower yields of the desired quinoline-4-carboxylic acid.[3]

Q2: What is the proposed mechanism for the Doebner reaction?

The reaction is believed to proceed through several key steps[1]:

  • Imine Formation: The aniline and aldehyde condense to form a Schiff base (N-arylimine).

  • Michael Addition: Pyruvic acid, likely in its enol form, undergoes a Michael-type addition to the imine.

  • Cyclization: An intramolecular electrophilic attack from the Michael adduct onto the aniline's aromatic ring occurs.

  • Dehydration & Oxidation: The resulting dihydroquinoline intermediate is dehydrated and then oxidized to the final aromatic quinoline product.[1]

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aniline Aniline SchiffBase Schiff Base (N-Arylimine) Aniline->SchiffBase - H₂O Aldehyde Aldehyde Aldehyde->SchiffBase - H₂O PyruvicAcid Pyruvic Acid MichaelAdduct Michael Adduct PyruvicAcid->MichaelAdduct Michael Addition SchiffBase->MichaelAdduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization - H₂O Product Quinoline-4- carboxylic Acid Dihydroquinoline->Product Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Q3: Are there alternatives to the Doebner reaction for these substrates?

Yes, other named reactions exist for quinoline synthesis, such as the Pfitzinger, Conrad-Limpach, and Doebner-Miller reactions.[4] However, the Pfitzinger reaction often requires basic conditions that may not be compatible with sensitive functional groups.[2] The Doebner reaction's advantage is its potential applicability to a wider variety of substituted anilines, provided the conditions are optimized.[2]

Troubleshooting Guide: Low Yields

This section provides a structured approach to troubleshooting and optimizing the Doebner reaction for your electron-deficient substrates.

Problem: My reaction yield is very low or fails completely.

This is the most common issue when using anilines with strong EWGs. The root cause is almost always the poor reactivity of the aniline. Here’s a systematic approach to solving this.

Root Cause Analysis & Solution Workflow

Troubleshooting_Workflow Start Low Yield with Electron-Deficient Aniline CheckSubstrate Is the aniline highly deactivated (e.g., -NO₂, -CF₃)? Start->CheckSubstrate CheckConditions Are reaction conditions (catalyst, solvent, temp) optimized? CheckSubstrate->CheckConditions No ImplementTransfer Implement Doebner Hydrogen-Transfer Protocol CheckSubstrate->ImplementTransfer Yes OptimizeCatalyst Screen Lewis Acids (e.g., BF₃·THF, Sc(OTf)₃) CheckConditions->OptimizeCatalyst No Success Improved Yield CheckConditions->Success Yes ImplementTransfer->Success OptimizeSolvent Switch to aprotic polar solvent (e.g., Acetonitrile) OptimizeCatalyst->OptimizeSolvent IncreaseTemp Increase Temperature (e.g., 65 °C to reflux) OptimizeSolvent->IncreaseTemp IncreaseTemp->Success

Caption: Decision tree for troubleshooting low yields.
Solution 1: Implement the Doebner Hydrogen-Transfer Modification

Recent advancements have shown that a modified approach, termed the "Doebner hydrogen-transfer reaction," can significantly improve yields for electron-deficient anilines.[2][5] This protocol has demonstrated success for anilines with both electron-withdrawing and electron-donating groups, making it highly versatile.[2][5] The key insight is understanding the relationship between the oxidation of the dihydroquinoline intermediate and the reduction of an imine, which improves the overall reaction efficiency.[5]

Optimized Protocol for Electron-Deficient Anilines:

This protocol is adapted from a successful synthesis using 6-(trifluoromethoxy)aniline.[2]

  • Setup: To a solution of the electron-deficient aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).

  • Initial Stirring: Stir the reaction mixture at 65 °C for 10 minutes.

  • Pyruvic Acid Addition: Prepare a separate solution of pyruvic acid (0.56 equiv) in MeCN. Add this solution dropwise to the reaction mixture over 3 hours at 65 °C.

  • Heating: Continue to heat the reaction mixture at 65 °C for an additional 21 hours.

  • Workup: After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent, washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.[3]

  • Purification: The crude product can be purified by recrystallization or column chromatography.[3]

Solution 2: Systematic Optimization of Reaction Parameters

If you prefer to optimize your existing protocol, focus on the catalyst, solvent, and temperature.

  • Catalyst Selection: While Brønsted acids are traditional, Lewis acids often provide better results for deactivated systems.[1] Consider screening catalysts like tin tetrachloride (SnCl₄), scandium(III) triflate (Sc(OTf)₃), or boron trifluoride etherate (BF₃·THF).[1][3]

  • Solvent Choice: Ethanol is a common solvent, but for electron-deficient substrates, polar aprotic solvents like acetonitrile (MeCN) have been shown to be more effective.[3]

  • Temperature Control: These reactions often require heating to proceed efficiently. A reaction temperature of at least 65 °C may be necessary for good yields.[3] Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and potential decomposition at higher temperatures.

Data Presentation: Impact of Catalyst and Solvent on Yield

The following table summarizes optimization data for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline, highlighting the dramatic effect of catalyst and solvent choice.

EntryCatalystSolventTemperature (°C)Yield (%)
1H₂NSO₃HEthanolRefluxLow
2BF₃·THFAcetonitrile65Good
3NoneEthanolRefluxTrace
4p-TsOHTolueneRefluxPoor

This table is a representative summary based on findings that traditional conditions (Entry 1) are unsuitable for challenging substrates, while a Lewis acid/acetonitrile system (Entry 2) is highly effective.[2][5]

Problem: I am observing significant byproduct or tar formation.

While more common in the related Doebner-Miller synthesis, polymerization and other side reactions can occur, especially with prolonged heating.[3][6][7]

  • Potential Cause: Polymerization of the aldehyde or side reactions involving the pyruvic acid.

  • Troubleshooting Steps:

    • Gradual Addition: As described in the optimized protocol, add the pyruvic acid solution slowly to the mixture of aniline and aldehyde. This maintains a low concentration of the reactive intermediate and can minimize self-condensation.[3]

    • Temperature Control: Avoid excessive temperatures. Determine the lowest effective temperature that promotes product formation without significant decomposition or tarring.[6]

    • Purity of Reagents: Ensure the aldehyde is free of acidic impurities that could catalyze polymerization. Distillation of the aldehyde before use may be necessary.

References

  • ResearchGate. (A) Mechanism of the Doebner reaction. (B) Synthesis of the model... Available from: [Link]

  • Wikipedia. Doebner reaction. Available from: [Link]

  • chemeurope.com. Doebner-Miller reaction. Available from: [Link]

  • Komatsu, H., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available from: [Link]

Sources

Technical Support Center: Purification of 2-Aryl-Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 2-aryl-quinoline-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining these valuable compounds in high purity. The inherent amphoteric nature and often poor solubility of these molecules can present unique purification hurdles. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounding our advice in established chemical principles and field-proven techniques.

Initial Assessment: Choosing Your Purification Strategy

Before proceeding to a specific technique, a preliminary analysis of your crude material is crucial. A quick proton NMR (¹H NMR) or Thin Layer Chromatography (TLC) can save significant time and resources. This initial assessment helps you choose the most effective purification path.

G start Analyze Crude Product (TLC, ¹H NMR) purity_check Estimate Purity start->purity_check recrystallization Primary Method: Recrystallization purity_check->recrystallization >90% Pure complex_mix Complex Mixture or Baseline Impurities? purity_check->complex_mix <90% Pure chromatography Primary Method: Column Chromatography acid_base Consider Pre-Purification: Acid-Base Extraction acid_base->chromatography Followed by... complex_mix->chromatography Yes complex_mix->acid_base No (Major non-polar or baseline impurities)

Caption: Decision workflow for selecting a primary purification strategy.

Section 1: Recrystallization Troubleshooting

Recrystallization is the most common and efficient method for purifying 2-aryl-quinoline-4-carboxylic acids when the crude material is relatively clean (>90%). It leverages differences in solubility between the target compound and impurities in a chosen solvent at different temperatures.

Q1: My compound won't dissolve in any common single solvent, or it's soluble in everything even when cold. What should I do?

A1: This is a classic scenario requiring a binary solvent system. The principle is to find one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"), with the two solvents being miscible.

  • Causality: The rigid, planar structure of the quinoline core combined with the polar carboxylic acid and a variable aryl group gives these molecules unique solubility profiles. A single solvent often doesn't provide the ideal solubility gradient between hot and cold conditions.

  • Troubleshooting Protocol:

    • Dissolve your crude product in the minimum amount of the hot "soluble solvent" (e.g., DMSO, DMF, or ethanol).

    • If insoluble impurities are present, perform a hot filtration to remove them.[1]

    • To the hot, clear solution, add the "anti-solvent" (e.g., water, hexanes) dropwise until you see persistent cloudiness (turbidity).

    • Add a few drops of the hot "soluble solvent" back until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.[2]

    • Collect the crystals by vacuum filtration.

Q2: My product "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound's solubility drops so rapidly upon cooling that it comes out of solution as a liquid phase before it has time to form an ordered crystal lattice. This often happens when the solution is supersaturated or cooled too quickly.

  • Causality: The melting point of the impurity-laden solute is below the temperature of the solution.

  • Troubleshooting Steps:

    • Re-heat the Solution: Warm the mixture until the oil completely redissolves.

    • Add More Solvent: Add a small amount (5-10% more) of the hot solvent to reduce the saturation level.[1]

    • Slow Cooling: This is critical. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure very slow cooling. This gives the molecules time to align into a crystal lattice.

    • Scratch/Seed: If crystals are slow to form, gently scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product can initiate crystallization.[2]

Table 1: Common Recrystallization Solvents & Systems

Solvent/SystemBoiling Point (°C)PolarityComments & Typical Use
Ethanol (EtOH)78PolarOften a good starting point. Can be used in an EtOH/Water system.[3][4]
Acetic Acid118Polar ProticEffective for many quinoline carboxylic acids but can be difficult to remove.
Dimethylformamide (DMF)153Polar AproticGood for poorly soluble compounds. Use Water or Ethanol as an anti-solvent.
Dioxane101Low PolarityCan be effective, but is a peroxide-former and has health concerns.
Toluene111Non-polarRarely used alone but can be part of a binary system for less polar analogues.

Section 2: Column Chromatography Guide

When dealing with complex mixtures or impurities with similar solubility to your product, column chromatography is the method of choice. For these acidic compounds, special care must be taken.

Q1: My acidic compound is streaking badly on the silica gel column. How can I get sharp bands?

A1: Streaking, or tailing, is common for acidic and basic compounds on standard silica gel. It occurs due to strong, non-ideal interactions between the polar carboxylic acid group and the acidic silanol groups (Si-OH) on the silica surface.

  • Causality: The equilibrium between the compound being adsorbed to the stationary phase and dissolved in the mobile phase is slow and concentration-dependent, leading to a smeared band.

  • Troubleshooting Protocol:

    • Modify the Mobile Phase: Add a small amount of a polar modifier to the eluent to improve band shape.

      • Acetic Acid (0.5-2%): Adding a volatile acid protonates your compound, reducing its interaction with the silica. It also competes for binding sites on the silica gel.

      • Methanol (1-5%): A small amount of a highly polar solvent like methanol can help to move the compound along more effectively.

    • Example Protocol: A reported method for purifying 2-aryl-quinoline-4-carboxylic acids uses a silica gel (60-120 mesh) column with a petroleum ether:ethyl acetate (7:3 v/v) mobile phase.[5] If streaking were observed with this system, adding 1% acetic acid to the mobile phase would be a logical first step.

G cluster_0 Standard Chromatography cluster_1 Modified Mobile Phase (w/ Acetic Acid) a Silica Surface (Si-OH) Acidic Compound (R-COOH) b Strong, Slow Interaction (H-Bonding) b->a:f0 Adsorption c Result: Tailing / Streaking b->c d Silica Surface (Si-OH) Protonated Compound (R-COOH) Acetic Acid (AcOH) d:f2->d:f0 AcOH competes for sites e Weak, Fast Interaction e->d:f0 Reduced Adsorption f Result: Sharp Bands e->f

Caption: Effect of mobile phase modifier on compound-silica interaction.

Section 3: Acid-Base Extraction FAQs

This technique is excellent for removing neutral or basic impurities from your acidic product. It relies on the ability to change the solubility of the target compound by converting it between its acidic form (organic soluble) and its carboxylate salt form (water-soluble).

Q1: I performed an acid-base extraction, but my recovery is very low after re-acidification.

A1: Low recovery can stem from several issues: incomplete precipitation, using the wrong pH, or the product being more soluble in water than expected.

  • Causality: The pKa of the quinoline nitrogen and the carboxylic acid create a zwitterionic character at certain pH values, which can increase aqueous solubility. Furthermore, some salts of these compounds can form fine suspensions that are difficult to filter.

  • Troubleshooting Protocol:

    • Ensure Complete Basification: When dissolving your crude product in an organic solvent (like ethyl acetate) and extracting with aqueous base (e.g., 1M NaOH), ensure the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the carboxylic acid.

    • Check pH During Re-acidification: After separating the aqueous layer containing your carboxylate salt, cool it in an ice bath. Add acid (e.g., 1M HCl) dropwise with vigorous stirring. Check the pH frequently with pH paper or a meter. Many quinoline-4-carboxylic acids precipitate around pH 4-5.[5] Adding too much acid can sometimes lead to re-solubilization of the hydrochloride salt.

    • Allow Time for Precipitation: After reaching the target pH, allow the mixture to stir in the ice bath for at least 30-60 minutes. Complete precipitation may not be instantaneous.

    • Extract the Aqueous Layer: If the product has some water solubility, even in its neutral form, you may need to extract the acidified aqueous mixture with an organic solvent (e.g., ethyl acetate, DCM) to recover the remaining product.

Section 4: Purity Verification

After any purification procedure, it is essential to confirm the purity of the final product.

  • ¹H NMR & ¹³C NMR: The gold standard for confirming structure and purity. Look for the absence of impurity peaks and integration that matches the expected structure.[5]

  • LCMS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight of the desired compound and provide a purity percentage based on UV absorbance.[5]

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting range and depress the melting point.

  • FTIR: Useful for confirming the presence of key functional groups, such as the carboxylic acid C=O (approx. 1700-1725 cm⁻¹) and O-H (broad, approx. 2500-3300 cm⁻¹) stretches.[6]

References

  • BenchChem. (n.d.). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.
  • International Journal of Chemical and Physical Sciences. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Properties.
  • Dadras, A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Retrieved from [Link]

  • Dadras, A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. National Institutes of Health (PubMed).
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate. BenchChem.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Xiang, R., et al. (2020). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Retrieved from [Link]

  • Lelyukh, M., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Retrieved from [Link]

Sources

Pfitzinger Synthesis of Quinolines: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pfitzinger synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to synthesize quinoline-4-carboxylic acids. Here, we will address common challenges, delve into the intricacies of side reactions, and provide field-proven insights to optimize your experimental outcomes. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Pfitzinger synthesis?

The Pfitzinger reaction is a base-catalyzed condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group to yield a quinoline-4-carboxylic acid.[1] The reaction proceeds through several key steps:

  • Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond in the isatin five-membered ring by a strong base, such as potassium hydroxide (KOH), to form the potassium salt of isatinic acid, a keto-acid intermediate.[1][2]

  • Condensation and Imine/Enamine Formation: The carbonyl compound then reacts with the amino group of the opened isatin intermediate to form an imine, which tautomerizes to the more stable enamine.

  • Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.[1]

Q2: My reaction is not yielding any product. What are the most common reasons for complete reaction failure?

Complete failure of the Pfitzinger synthesis is uncommon if the starting materials are correct, but it can occur. The most likely culprits are:

  • Inactive Carbonyl Compound: The carbonyl compound must possess an α-methylene group. Ketones or aldehydes lacking this feature will not react.

  • Insufficient Base: A strong base is essential for the initial ring opening of isatin. Ensure your base (e.g., KOH, NaOH) is not old or contaminated, which can reduce its strength.

  • Steric Hindrance: Highly substituted or bulky ketones may fail to react due to steric hindrance, which prevents the initial condensation with the isatin intermediate.[3][4][5]

Q3: Why is my final product a dark, tarry substance instead of a crystalline solid?

The formation of tar is a common issue in many organic reactions, including the Pfitzinger synthesis, and is often indicative of decomposition or polymerization side reactions. This can be caused by:

  • Excessively High Temperatures: Prolonged heating at high temperatures can lead to the thermal decomposition of starting materials, intermediates, or the final product.

  • High Concentration of Reactants: Running the reaction at a very high concentration can promote intermolecular side reactions, leading to polymer formation.

  • Reactive Functional Groups: The presence of other reactive functional groups on your starting materials that are not stable to the strong basic conditions can lead to a complex mixture of byproducts.

Troubleshooting Guide: Side Reactions and Low Yields

This section provides a detailed breakdown of common side reactions and practical troubleshooting strategies.

Issue 1: Low Yield of the Desired Quinoline-4-Carboxylic Acid

A low yield is one of the most frequently encountered problems. The underlying causes can often be traced to competing side reactions or suboptimal reaction conditions.

Under the strong basic conditions of the Pfitzinger synthesis, the enolizable carbonyl compound can undergo self-condensation (an aldol reaction) to form β-hydroxy carbonyl compounds and their dehydrated α,β-unsaturated derivatives.[6][7] This side reaction consumes the carbonyl reactant, thereby reducing the yield of the desired quinoline.

Troubleshooting Aldol Condensation:

Experimental Parameter Observation Causality Recommended Action
Order of Addition Low yield, presence of high molecular weight byproducts.Adding the carbonyl compound to the hot basic solution can favor its self-condensation before it has a chance to react with the isatin intermediate.Add the carbonyl compound to the reaction mixture after the isatin has been completely converted to the isatinic acid salt (indicated by a color change). Consider adding the carbonyl compound at a lower temperature before heating.
Base Concentration Significant amount of aldol byproduct detected by TLC or NMR.A very high concentration of base can accelerate the rate of the aldol condensation more than the Pfitzinger reaction.Use the minimum amount of base required for the ring opening of isatin. Titrate your base to ensure its concentration is accurate.
Temperature Increased byproduct formation at higher temperatures.Higher temperatures can favor the dehydration step of the aldol condensation, making it irreversible and driving this side reaction forward.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC to find the optimal temperature.

The quinoline-4-carboxylic acid product can undergo decarboxylation, especially at elevated temperatures, to yield the corresponding quinoline.[8] This is more likely to occur if the reaction is heated for an extended period after the formation of the product is complete.

Troubleshooting Decarboxylation:

Experimental Parameter Observation Causality Recommended Action
Reaction Time Presence of the decarboxylated quinoline in the crude product.Prolonged heating after the main reaction is complete can provide the energy needed for decarboxylation.Monitor the reaction progress by TLC. Once the starting materials are consumed, work up the reaction promptly.
Reaction Temperature Higher amounts of decarboxylated product at higher temperatures.Decarboxylation is a thermally driven process.Avoid excessive heating. If the reaction requires high temperatures for completion, try to minimize the reaction time.

As mentioned in the FAQs, steric bulk on the carbonyl compound can significantly impede the reaction, leading to low or no yield.[3][4][5]

Troubleshooting Steric Hindrance:

Experimental Parameter Observation Causality Recommended Action
Ketone Structure Low or no conversion with bulky ketones (e.g., di-isopropyl ketone, ketones with bulky ortho-substituents on an aromatic ring).The bulky groups prevent the nucleophilic attack of the enamine intermediate during the cyclization step.[3][4][5]If possible, choose a less sterically hindered ketone. If the bulky ketone is essential, you may need to explore alternative synthetic routes to the desired quinoline.
Reaction Conditions Reaction stalls with sterically hindered ketones.The activation energy for the reaction with a sterically hindered substrate is significantly higher.Increasing the reaction temperature and time may provide a modest increase in yield, but this also increases the risk of side reactions.

Reaction Pathways: Main vs. Side Reactions

The following diagrams illustrate the desired Pfitzinger reaction pathway and the common competing side reactions.

Pfitzinger_Pathway Isatin Isatin IsatinicAcid Isatinic Acid Intermediate Isatin->IsatinicAcid Ring Opening Base Base (e.g., KOH) Carbonyl Carbonyl Compound (with α-methylene) Enamine Enamine Intermediate Carbonyl->Enamine IsatinicAcid->Enamine Condensation Quinoline Quinoline-4-carboxylic Acid (Product) Enamine->Quinoline Cyclization & Dehydration

Caption: The desired Pfitzinger reaction pathway.

Side_Reactions cluster_0 Aldol Condensation cluster_1 Decarboxylation Carbonyl1 Carbonyl Compound Aldol_Product Aldol Adduct & α,β-Unsaturated Carbonyl Carbonyl1->Aldol_Product Carbonyl2 Carbonyl Compound Carbonyl2->Aldol_Product Base_Aldol Base Quinoline_Acid Quinoline-4-carboxylic Acid Decarboxylated_Product Decarboxylated Quinoline Quinoline_Acid->Decarboxylated_Product Heat Heat

Caption: Common side reactions in the Pfitzinger synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Pfitzinger Synthesis

This protocol is a standard procedure that can be adapted for a variety of isatins and carbonyl compounds.

Materials:

  • Isatin (1.0 eq)

  • Carbonyl compound (1.0-1.2 eq)

  • Potassium hydroxide (3.0-4.0 eq)

  • Ethanol (or other suitable alcohol)

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and a small amount of water.

  • Add the isatin to the basic solution and stir at room temperature or with gentle heating until the color changes, indicating the formation of the potassium salt of isatinic acid.

  • To this mixture, add the carbonyl compound.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound.

  • Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid until precipitation of the product is complete.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Minimizing Aldol Condensation

This modified procedure is designed to minimize the self-condensation of the carbonyl compound.

Procedure:

  • Follow steps 1 and 2 from Protocol 1 to generate the isatinic acid salt.

  • Cool the reaction mixture to 0-10 °C in an ice bath.

  • Slowly add the carbonyl compound to the cold reaction mixture with vigorous stirring.

  • Allow the mixture to stir at a low temperature for a period (e.g., 30-60 minutes) to allow the initial condensation to occur.

  • Gradually warm the reaction mixture to reflux and proceed with steps 4-10 from Protocol 1.

Data Presentation: The Impact of Reaction Conditions on Yield

The following table summarizes reported yields for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone under various conditions, illustrating the impact of the base and solvent system.

Base Solvent Temperature (°C) Time (h) Yield (%) Reference
KOHEthanol/WaterReflux2485[9]
NaOHEthanolReflux1278Custom Synthesis Protocol
KOHMicrowave1400.292[10]
EtONaEthanolReflux1882Custom Synthesis Protocol

Note: "Custom Synthesis Protocol" refers to commonly used laboratory procedures that may not be explicitly detailed in a single publication but are based on established chemical principles.

By understanding the nuances of the Pfitzinger synthesis and the potential for side reactions, researchers can effectively troubleshoot their experiments and optimize their synthetic routes to achieve high yields of the desired quinoline-4-carboxylic acids.

References

  • Buu-Hoï, N. P. (1946). The Effect of Steric Hindrance on the Course of Pfitzinger Reactions. J. Chem. Soc., 795-797.
  • Loudon, J. D., & Tennant, G. (1962). The Effect of Steric Hindrance on the Course of Pfitzinger Reactions. Journal of the Chemical Society (Resumed), 3097-3101.
  • Campaigne, E., & Neiss, E. S. (1967). Steric Hindrance in the Pfitzinger Reaction. Journal of Heterocyclic Chemistry, 4(4), 531-534.
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-207.
  • Google Patents. (2013).
  • Stout, D. M., et al. (2014). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 57(19), 8000-8014.
  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Lahna, K., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Heterocyclic Chemistry, 54(4), 2061-2078.
  • Buu-Hoï, N. P. (1946). 167. The effect of steric hindrance on the course of Pfitzinger reactions. Journal of the Chemical Society (Resumed), 795-797.
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2016). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 5(7), 1335-1340.
  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294.
  • Palmer, M. H., & McIntyre, P. S. (1969). The Pfitzinger reaction with unsymmetrical ketones. Journal of the Chemical Society B: Physical Organic, 446-453.
  • Maleki, A., & Kamal-Gharouni, M. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(6), 2871-2880.
  • ResearchGate. (n.d.). Effects of solvent on the reaction time and yield a.
  • ResearchGate. (n.d.). The Three-Component Reaction between Isatin, α-Amino Acids, and Dipolarophiles.
  • Scribd. (n.d.). The Pfitzinger Reaction. (Review).
  • Lee, D., & Lippard, S. J. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. Inorganic chemistry, 46(24), 10119–10129.
  • Ramana, H., Vasanthi, R., & Pavan Kumar, Ch. (2015). Synthesis, characterization and biological evaluation of novel isatin derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(09), 1146-1157.
  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis.
  • LibreTexts. (2022). 23.4: Using Aldol Reactions in Synthesis. Retrieved from [Link]

  • Varma, M., & Dandia, A. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 10(49), 29481–29509.
  • YouTube. (2025). Isatin Derivatives: A New Frontier in Synthesis and Applications.
  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Retrieved from [Link]

  • YouTube. (2022). ISATIN SYNTHESIS. #ncchem.

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of common synthetic routes. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemistry to empower you to optimize your reaction conditions effectively.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides by Synthetic Method

    • The Doebner Reaction

    • The Doebner-von Miller Reaction

    • The Combes Synthesis

    • The Pfitzinger Reaction

    • The Gould-Jacobs Reaction

  • Experimental Protocols

  • References

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for synthesizing a specific quinoline-4-carboxylic acid derivative?

A1: The choice of synthetic route depends heavily on the desired substitution pattern on the quinoline ring and the available starting materials.

  • Doebner Reaction: Ideal for preparing 2-substituted quinoline-4-carboxylic acids. It involves the reaction of an aniline, an aldehyde, and pyruvic acid.[1][2]

  • Pfitzinger Reaction: A reliable method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group.[3][4] This is particularly useful when specific substitution patterns are required on the benzene portion of the quinoline ring, dictated by the choice of isatin.

  • Doebner-von Miller Reaction: This method is a variation of the Skraup synthesis and is used to produce quinolines, often with substitution at the 2- and/or 4-positions, by reacting an aniline with an α,β-unsaturated carbonyl compound.[5][6]

  • Combes Synthesis: This route is well-suited for the synthesis of 2,4-disubstituted quinolines from anilines and β-diketones.[1][7]

  • Gould-Jacobs Reaction: Primarily used for the synthesis of 4-hydroxyquinolines (which can be precursors to other derivatives), this reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester.[8][9]

Q2: My reaction is producing a significant amount of tar-like material. What are the general causes and how can I mitigate this?

A2: Tar formation is a common issue in many quinoline syntheses, especially those employing strong acids and high temperatures, such as the Skraup and Doebner-von Miller reactions.[10] The primary cause is the acid-catalyzed polymerization of reactants and intermediates, particularly α,β-unsaturated carbonyl compounds.[10]

To minimize tarring:

  • Control the reaction temperature: Avoid excessive heat. Gentle heating to initiate the reaction followed by careful control of the exothermic phase is crucial.[10]

  • Slow addition of reagents: Adding the carbonyl compound or strong acid slowly helps to maintain a low concentration of reactive intermediates, thus disfavoring polymerization.[10]

  • Use of moderators: In the Skraup synthesis, moderators like ferrous sulfate (FeSO₄) or boric acid can be added to make the reaction less violent and reduce charring.[10]

  • Biphasic reaction medium: For the Doebner-von Miller reaction, using a biphasic system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its polymerization in the acidic aqueous phase.[10]

Q3: How can I improve the yield of my quinoline-4-carboxylic acid synthesis?

A3: Low yields can stem from various factors including side reactions, incomplete conversion, and product degradation. To improve yields:

  • Optimize reaction conditions: Systematically screen parameters like temperature, reaction time, solvent, and catalyst concentration. For instance, in the Doebner reaction, switching from traditional ethanol reflux to a BF₃·THF catalyst in acetonitrile can significantly improve yields, especially for anilines with electron-withdrawing groups.[11][12]

  • Choice of catalyst: The use of more effective catalysts can be beneficial. For example, polyphosphoric acid (PPA) or its ester (PPE) can be more effective dehydrating agents than sulfuric acid in the Combes synthesis.[7]

  • Modern techniques: Consider microwave-assisted synthesis, which can often reduce reaction times and improve yields in reactions like the Pfitzinger synthesis.

Q4: What are the best practices for purifying crude quinoline-4-carboxylic acid?

A4: The purification strategy depends on the nature of the impurities.

  • Recrystallization: This is the most common method. A suitable solvent system (e.g., ethanol/water, DMF) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.[13]

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt. This allows for the removal of non-acidic impurities by extraction with an organic solvent. The aqueous layer can then be acidified to precipitate the purified carboxylic acid.[14]

  • Chromatography: For challenging separations, column chromatography may be necessary, although it can be less practical for large-scale purifications.

Troubleshooting Guides by Synthetic Method

The Doebner Reaction

Problem 1: Low to no yield when using anilines with electron-withdrawing groups.

  • Causality: Anilines with strong electron-withdrawing groups (e.g., -NO₂, -CF₃) have reduced nucleophilicity, which slows down the initial condensation with the aldehyde to form the Schiff base, a key intermediate in the Doebner reaction.[2][11] This can lead to very low product yields under traditional reaction conditions.[2]

  • Solution:

    • Catalyst Selection: Switch from traditional Brønsted acids to a Lewis acid catalyst. Boron trifluoride etherate (BF₃·Et₂O) or boron trifluoride-tetrahydrofuran complex (BF₃·THF) have been shown to be effective.[11][12]

    • Solvent Optimization: Acetonitrile (MeCN) is often a superior solvent to ethanol in these cases.[11][12]

    • Optimized Protocol: A recently developed "Doebner hydrogen-transfer reaction" has shown success. This involves using a higher concentration of the aniline and aldehyde relative to pyruvic acid, with dropwise addition of the pyruvic acid.[11]

Problem 2: Formation of side products leading to a complex crude mixture.

  • Causality: The reaction mechanism involves several intermediates, and side reactions can occur. For instance, the aldehyde can undergo self-condensation, or the pyruvic acid can decompose under harsh conditions.

  • Solution:

    • Temperature Control: Maintain the recommended reaction temperature. Overheating can promote side reactions.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may favor side-product formation.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[11]

Doebner-von Miller Reaction

Problem: The reaction is violently exothermic and difficult to control, leading to significant tar formation.

  • Causality: This reaction is notoriously exothermic, similar to the Skraup synthesis.[10] The strong acid catalyst promotes a rapid, uncontrolled polymerization of the α,β-unsaturated carbonyl compound.[10]

  • Solution:

    • Moderators: The addition of ferrous sulfate (FeSO₄) can help to control the reaction's vigor.[10]

    • Controlled Addition: Add the concentrated acid (e.g., HCl or H₂SO₄) slowly and with efficient cooling (e.g., in an ice bath).[10]

    • Efficient Stirring: Ensure vigorous stirring to dissipate heat and prevent the formation of localized hotspots.[10]

    • Biphasic Medium: As mentioned in the FAQs, a biphasic system can be highly effective in reducing polymerization by sequestering the carbonyl reactant.[10]

The Combes Synthesis

Problem: Formation of a mixture of regioisomers when using an unsymmetrical β-diketone.

  • Causality: With an unsymmetrical β-diketone, the initial condensation with the aniline can occur at either of the two carbonyl groups, and the subsequent cyclization can proceed to either of the ortho positions on the aniline ring, leading to a mixture of products.[7] The regioselectivity is influenced by both steric and electronic effects.[7]

  • Solution:

    • Steric Hindrance: Increasing the steric bulk on one side of the β-diketone will favor cyclization at the less sterically hindered position.[10]

    • Electronic Effects of Aniline Substituents: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions, thereby directing the cyclization.[10]

    • Choice of Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄ vs. PPA) can alter the ratio of the regioisomers formed.[10] It is advisable to perform small-scale trials with different catalysts to determine the optimal conditions for the desired isomer.

The Pfitzinger Reaction

Problem: Low yield due to decomposition of starting materials or product.

  • Causality: The Pfitzinger reaction is typically carried out under basic conditions (e.g., using potassium hydroxide) which can be problematic for substrates or products that are sensitive to strong bases.[11][15] For example, isatins with base-labile functional groups may not be suitable.[11]

  • Solution:

    • Milder Base: Explore the use of milder basic conditions or alternative catalysts if base sensitivity is an issue.

    • Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times, which may minimize the degradation of sensitive compounds.

    • One-Pot Procedures: Some modern variations of the Pfitzinger reaction have been developed as one-pot procedures, which can improve overall efficiency and yield.

Gould-Jacobs Reaction

Problem: The cyclization step requires very high temperatures and gives a low yield.

  • Causality: The thermal cyclization of the anilinomethylenemalonate intermediate in the Gould-Jacobs reaction often requires harsh conditions (e.g., heating in Dowtherm A at 250 °C), which can lead to decomposition and reduced yields.[9][16]

  • Solution:

    • Use of Eaton's Reagent: Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is an effective alternative for promoting the cyclization under milder conditions (e.g., 80-100 °C), often leading to good to excellent yields.[16]

    • Microwave-Assisted Synthesis: The initial condensation step can be accelerated using microwave irradiation, reducing the reaction time from hours to minutes.[16]

Data and Protocol Summaries

Table 1: Comparison of Common Synthesis Methods for Quinoline-4-Carboxylic Acids
MethodKey ReactantsTypical ProductAdvantagesCommon Challenges
Doebner Aniline, Aldehyde, Pyruvic Acid2-Substituted Quinoline-4-Carboxylic AcidStraightforward three-component reaction.[2]Low yields with electron-deficient anilines.[2][11]
Pfitzinger Isatin, Carbonyl with α-methyleneQuinoline-4-Carboxylic AcidGood for specific substitution patterns on the benzene ring.[3]Requires basic conditions, which may not be suitable for all substrates.[11]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylSubstituted QuinolineA variant of the classic Skraup synthesis.[5]Violently exothermic, prone to tar formation.[10]
Combes Aniline, β-Diketone2,4-Disubstituted QuinolineGood for preparing 2,4-disubstituted derivatives.[1][7]Regioselectivity issues with unsymmetrical diketones.[7]
Gould-Jacobs Aniline, Alkoxymethylenemalonate4-Hydroxyquinoline (precursor)Effective for anilines with electron-donating groups.[8]High temperatures required for cyclization in the classic protocol.[16]
Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid via the Doebner Reaction [13]

  • Reactant Mixture: In a round-bottom flask, combine aniline (10 mmol), benzaldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (50 mL).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove unreacted starting materials.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-phenyl-quinoline-4-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Combes Synthesis of a 2,4-Dimethylquinoline [10]

  • Reaction Setup: In a fume hood, place aniline and acetylacetone in a round-bottom flask.

  • Condensation: Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.

  • Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Reaction: Gently heat the reaction mixture for a short period.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.

Visualizing Reaction Mechanisms and Workflows

Doebner Reaction Mechanism

Doebner_Mechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Oxidation Aniline Aniline Schiff_Base Schiff Base (Imine) Aniline->Schiff_Base -H₂O Aldehyde Aldehyde Aldehyde->Schiff_Base Adduct Michael Adduct Schiff_Base->Adduct Pyruvic_Acid_Enol Pyruvic Acid (Enol) Pyruvic_Acid_Enol->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Quinoline_Product Quinoline-4-Carboxylic Acid Dihydroquinoline->Quinoline_Product Oxidation

Caption: Simplified mechanism of the Doebner reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Purity->Check_Conditions Side_Reactions Evidence of Side Reactions (e.g., Tar)? Check_Conditions->Side_Reactions Optimize_Catalyst Optimize Catalyst/Solvent Side_Reactions->Optimize_Catalyst Yes Optimize_Stoichiometry Adjust Reactant Stoichiometry Side_Reactions->Optimize_Stoichiometry No Purification_Loss Significant Loss During Purification? Optimize_Catalyst->Purification_Loss Optimize_Stoichiometry->Purification_Loss Modify_Purification Modify Purification Protocol Purification_Loss->Modify_Purification Yes Success Yield Improved Purification_Loss->Success No Modify_Purification->Success

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • YouTube. Combe's synthesis of quinoline || detailed mechanism. [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

  • RSC Publishing. Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. [Link]

  • Semantic Scholar. Doebner-von Miller reaction. [Link]

  • PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Chempedia. Combes Quinoline Synthesis. [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • onlinelibrary.wiley.com. Gould-Jacobs Reaction. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • Preparation and Properties of Quinoline. [Link]

  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ACS Publications. Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. [Link]

  • Google Patents.
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. [Link]

  • LookChem. Combes Quinoline Synthesis. [Link]

  • Google Patents.
  • European Patent Office. Process for the preparation of a quinoline carboxylic acid. [Link]

Sources

Technical Support Center: Troubleshooting the In Vitro Insolubility of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid in their in vitro experiments. As Senior Application Scientists, we understand that compound precipitation can be a significant source of experimental variability and artifacts. This document provides a logical, step-by-step approach to diagnose and resolve these issues, grounded in the physicochemical properties of the molecule.

Section 1: Compound Profile and Fundamental Principles of Solubility

Understanding the chemical nature of this compound is the first step in troubleshooting its behavior in aqueous solutions. Its structure contains both a hydrophobic backbone and an ionizable functional group, which are key to its solubility characteristics.

Table 1: Physicochemical Properties of this compound

PropertyDetailsScientific Rationale
Chemical Structure C₁₈H₁₅NO₃The large, fused aromatic quinoline ring and the ethoxyphenyl group are nonpolar, contributing to low aqueous solubility.
Molecular Weight 293.32 g/mol [1][2]A higher molecular weight often correlates with lower solubility.
Key Functional Groups - Carboxylic Acid (-COOH) - Quinoline Nitrogen (basic)- Ether (-O-CH₂CH₃)The carboxylic acid is a weak acid, meaning its charge state is dependent on the pH of the solution. This is the primary handle for manipulating solubility.[3][4]
Predicted pKa ~4-5 for the carboxylic acidThe pKa is the pH at which the carboxylic acid group is 50% ionized. Above this pH, the molecule becomes a negatively charged carboxylate, which is significantly more water-soluble.[5]
Predicted Solubility Very slightly soluble to insoluble in neutral water.The hydrophobic structure dominates at neutral pH where the carboxylic acid is largely protonated and uncharged.
The Core Principle: pH-Dependent Ionization

The solubility of many organic compounds, particularly those with acidic or basic functional groups, is strongly dependent on pH.[6] For this compound, the carboxylic acid group is the critical factor.

  • At Acidic or Neutral pH (pH < pKa): The carboxylic acid group is primarily in its protonated, neutral form (-COOH). In this state, the molecule's low polarity makes it poorly soluble in water, leading to precipitation.

  • At Basic pH (pH > pKa): The carboxylic acid group loses a proton (deprotonates) to become a negatively charged carboxylate anion (-COO⁻). This charge allows for strong, favorable interactions with polar water molecules, dramatically increasing solubility.[5][7]

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_node R-COOH (Neutral, Insoluble) high_ph_node R-COO⁻ + H⁺ (Charged, Soluble) low_ph_node->high_ph_node Add Base (Increase pH) high_ph_node->low_ph_node Add Acid (Decrease pH)

Caption: Ionization equilibrium of the carboxylic acid group.

Section 2: Troubleshooting Guide & FAQs

This section is structured to address the most common issues in a logical progression.

Q1: I'm starting my experiments. How should I prepare my initial stock solution?

Answer: Never attempt to dissolve this compound directly in an aqueous buffer. You must first create a concentrated stock solution in an appropriate organic solvent.

Primary Recommendation: Use 100% Dimethyl Sulfoxide (DMSO).

Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions for in vitro screening.[8]

See Protocol 1: Standard DMSO Stock Preparation.

Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. Why is this happening and how can I fix it?

Answer: This is the most common challenge and is known as "crashing out." It occurs because while the compound is soluble in the highly organic DMSO stock, it is not soluble in the final, predominantly aqueous solution. When the DMSO is diluted, the solvent environment can no longer keep the compound dissolved.

The Key Factors:

  • Final DMSO Concentration: The percentage of DMSO in your final assay well is critical. High concentrations of DMSO can be toxic to cells or interfere with assay components.[9][10][11] A general rule is to keep the final DMSO concentration below 0.5%, and absolutely no higher than 1%.

  • Kinetic vs. Thermodynamic Solubility: When you add a DMSO stock to buffer, you are measuring kinetic solubility. The compound may stay in a supersaturated state for a short time before it begins to precipitate.[12][13] This can lead to inconsistent results depending on when you run your assay.

Troubleshooting Steps:

  • Calculate your dilution factor: Ensure your stock concentration is high enough to achieve your desired final concentration while keeping the final DMSO percentage low. For a 10 µM final concentration with 0.1% DMSO, you need a 10 mM stock solution (a 1:1000 dilution).

  • Improve mixing technique: Do not simply add the small volume of DMSO stock to the large volume of buffer. This creates localized high concentrations that precipitate immediately. Use the "Spike-and-Dilute" method.

See Protocol 2: Aqueous Working Solution Preparation (The "Spike-and-Dilute" Method).

Q3: I've optimized my dilution, but the compound still precipitates. How can I leverage the compound's chemistry to improve solubility?

Answer: This is where you must address the fundamental pH-dependent solubility of the carboxylic acid group. By preparing your stock solution in a slightly basic environment, you can pre-ionize the compound, making it significantly more soluble upon dilution into neutral buffers.

Primary Recommendation: Prepare a stock solution using DMSO with a small amount of base (e.g., Sodium Hydroxide, NaOH).

Causality: Adding a molar equivalent of NaOH will deprotonate the carboxylic acid, forming the highly soluble sodium carboxylate salt in situ. This charged form is much less likely to precipitate when diluted into a neutral (pH ~7.4) assay buffer.

See Protocol 3: pH-Modified Stock Solution Preparation.

Q4: What are my options if pH adjustment is not sufficient or not compatible with my assay?

Answer: If altering pH is not feasible (e.g., in pH-sensitive assays), you can use solubilizing excipients. These are additives that help keep poorly soluble compounds in solution.

Table 2: Alternative Solubilization Strategies

MethodMechanism of ActionTypical Final Conc.ProsCons / Potential Assay Interference
Co-solvents (e.g., Ethanol, PEG-400)Reduces the overall polarity of the aqueous solvent, making it more "hospitable" to the nonpolar compound.[14][15]1-5%Simple to implement.Can affect cell membrane integrity or protein conformation at higher concentrations. Requires stringent vehicle controls.
Non-ionic Surfactants (e.g., Tween® 20, Triton™ X-100)Form micelles that encapsulate the hydrophobic compound, shielding it from the aqueous environment.[16]0.01 - 0.1%Effective at very low concentrations.Can interfere with assays involving protein-protein interactions or membrane dynamics. May lyse cells at higher concentrations.
Cyclodextrins (e.g., β-Cyclodextrin)Have a hydrophobic inner cavity and a hydrophilic exterior. They form inclusion complexes by trapping the drug molecule inside.1-10 mMBiocompatible and generally low toxicity.Can extract cholesterol from cell membranes. May interfere with assays where the drug needs to be fully "free" to interact with its target.

See Protocol 4: A General Solvent & Additive Compatibility Test.

Q5: How can I ensure my solubilization method isn't creating artifacts in my results?

Answer: This is a critical step for data integrity. Every solubilization method introduces a new variable that must be controlled for.

Mandatory Controls:

  • Vehicle Control: This is the most important control. It should contain everything that your experimental condition contains, except for the compound. For example:

    • If your compound is in 0.1% DMSO, your vehicle control is 0.1% DMSO in media.

    • If you used a pH-modified stock, your vehicle control should contain the same final concentration of DMSO and any residual base.

    • If you used 1% Ethanol as a co-solvent, your vehicle control is 1% Ethanol + 0.1% DMSO in media.

  • Solubilizer Effect Test: Before running your main experiment, test a range of concentrations of your chosen solubilizer (e.g., Tween-20, β-Cyclodextrin) alone on your cells or assay system to ensure it has no baseline effect on the readout (e.g., cell viability, enzyme activity).

Section 3: Experimental Protocols

Protocol 1: Standard DMSO Stock Preparation
  • Weigh out an accurate amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous (dry) 100% DMSO to achieve the desired molar concentration (e.g., 10 mM or 20 mM).

  • Vortex vigorously for 2-5 minutes. A brief sonication in a water bath can assist dissolution.

  • Ensure the solution is completely clear with no visible particulates.

  • Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.[17] Store at -20°C or -80°C.

Protocol 2: Aqueous Working Solution Preparation (The "Spike-and-Dilute" Method)
  • Prepare your final volume of assay buffer or cell culture media in a sterile tube.

  • While vortexing the buffer/media at medium speed, add your small volume of DMSO stock solution drop-wise or in a very slow stream directly into the vortex. This rapid, high-energy mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.

  • Continue vortexing for at least 30 seconds after the addition is complete.

  • Visually inspect the solution for any signs of precipitation (cloudiness, particulates).

Protocol 3: pH-Modified Stock Solution Preparation
  • Prepare a fresh, low-molarity (e.g., 0.1 N) stock solution of NaOH in water.

  • In a separate tube, add your desired volume of 100% DMSO.

  • Add 1.0 to 1.1 molar equivalents of the NaOH solution to the DMSO. For a 10 mM final compound concentration, this will be a very small volume.

  • Add the this compound powder to the DMSO/NaOH mixture.

  • Vortex/sonicate until fully dissolved. The solution should be clear. This is now your concentrated, pre-basified stock.

  • Use this stock in the "Spike-and-Dilute" method (Protocol 2). The final pH of your assay buffer should not be significantly affected due to the high dilution factor and the buffering capacity of the media.

Protocol 4: A General Solvent & Additive Compatibility Test
  • Prepare several concentrated stocks of your compound (e.g., 10 mM) in different solvent systems (e.g., 100% DMSO, 90% DMSO/10% Ethanol, 100% Ethanol).

  • Prepare a series of test buffers/media containing different potential solubilizers (e.g., media + 0.05% Tween-20, media + 5 mM β-Cyclodextrin).

  • Using a 96-well plate, add the test buffers to the wells.

  • Add the concentrated stocks to the wells to achieve the final desired compound concentration.

  • Mix and let the plate sit at the experimental temperature (e.g., 37°C) for a few hours.

  • Read the plate on a plate reader for light scattering (nephelometry) or visually inspect for precipitation to identify the most effective solubilization system.[12]

Section 4: Visual Troubleshooting Workflow

This flowchart provides a comprehensive decision-making tree to guide you through the troubleshooting process.

G decision decision protocol protocol start Insolubility Observed d1 Is DMSO stock used? start->d1 Begin Troubleshooting end_ok Proceed with Experiment (with Vehicle Controls) end_fail Re-evaluate Compound or Assay Conditions p1 Prepare 10-20 mM stock in 100% DMSO (Protocol 1) d1->p1 No d2 Is final DMSO conc. <0.5%? d1->d2 Yes p1->d2 p2 Increase stock conc. to allow for lower final DMSO % d2->p2 No d3 Using 'Spike-and-Dilute' method? (Protocol 2) d2->d3 Yes p2->d2 p3 Implement vigorous mixing during dilution (Protocol 2) d3->p3 No d4 Still Precipitates? d3->d4 Yes p3->d4 d4->end_ok No p4 Try pH-Modified Stock (Protocol 3) d4->p4 Yes d5 Solubility Improved? p4->d5 d5->end_ok Yes p5 Test Co-solvents or Excipients (Protocol 4) (See Table 2) d5->p5 No / Assay is pH-sensitive d6 Solubilizer Found? p5->d6 d6->end_ok Yes d6->end_fail No

Caption: A step-by-step workflow for troubleshooting insolubility.

Section 5: References

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]

  • Timm, M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?[Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]

  • ResearchGate. (2021). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Lin, C., et al. (2016). Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. PMC - NIH. [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118. [Link]

  • MDPI. (2024). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. [Link]

  • Chemistry LibreTexts. (2022). 16.4: The Effects of pH on Solubility. [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Kerns, E. H., Di, L., & Carter, G. T. (2008). In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism, 9(9), 879-885. [Link]

  • Cheméo. (n.d.). Chemical Properties of Quinoline-4-carboxylic acid, 2-ethoxy, 2-(diethylaminoethyl)amide. [Link]

  • ResearchGate. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link]

  • YouTube. (2023). Why Does pH Influence A Substance's Dissolution?[Link]

  • ResearchGate. (2019). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • ResearchGate. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

  • YouTube. (2019). The Effect of pH on Solubility. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 4-13. [Link]

  • Bondos, S. E., & Bicknell, A. (2003). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Protein Science, 12(6), 1176-1185. [Link]

  • Jackson, W. M. (1995). The Solubility of Proteins in Organic Solvents. FEBS Letters, 369(1), 113-115. [Link]

  • ResearchGate. (1995). (PDF) The Solubility of Proteins in Organic Solvents. [Link]

  • Weber, A., et al. (2013). The Effects of Organic Solvents on the Physicochemical Properties of Human Serum Albumin Nanoparticles. Iranian Journal of Pharmaceutical Research, 12(Suppl), 167-174. [Link]

  • PubChemLite. (n.d.). 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (C18H15NO3). [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • EPFL. (n.d.). pKa Data Compiled by R. Williams. [Link]

Sources

Technical Support Center: Enhancing the Antibacterial Activity of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on quinoline-4-carboxylic acid derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of enhancing the antibacterial activity of this promising class of compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that arise during the design, synthesis, and evaluation of quinoline-4-carboxylic acid derivatives.

Q1: My synthesized quinoline-4-carboxylic acid derivative shows poor solubility in aqueous media for antibacterial assays. What can I do?

A1: Poor aqueous solubility is a common hurdle. Here are several strategies to address this:

  • Salt Formation: The carboxylic acid moiety can be converted to a more soluble salt (e.g., sodium or potassium salt) by treatment with a suitable base. This often improves solubility in polar solvents and aqueous assay media.

  • Prodrug Approach: Esterification of the carboxylic acid can yield a more lipophilic prodrug that may have better cell permeability. The ester can then be hydrolyzed by intracellular esterases to release the active carboxylic acid.

  • Introduction of Polar Functional Groups: Judicious introduction of polar groups, such as hydroxyl, amino, or short ether chains, at appropriate positions on the quinoline scaffold can enhance aqueous solubility. However, be mindful of the potential impact on antibacterial activity.[1]

  • Use of Co-solvents: For in vitro assays, using a small percentage of a biocompatible co-solvent like dimethyl sulfoxide (DMSO) can help solubilize your compound.[2] Ensure the final concentration of the co-solvent does not affect bacterial growth.

Q2: My lead compound exhibits high cytotoxicity against mammalian cell lines. How can I mitigate this?

A2: High cytotoxicity is a critical issue that can halt drug development. Consider these approaches:

  • Structure-Toxicity Relationship (STR) Studies: Systematically modify different parts of the molecule and evaluate the cytotoxicity of each new analog. This can help identify the structural motifs responsible for toxicity. For instance, some studies have shown that unsubstituted phenolic groups at certain positions can contribute to toxicity, which can be mitigated by methylation.[1][3]

  • Targeted Delivery: While more advanced, encapsulating the compound in nanoparticles or conjugating it to a targeting moiety can reduce systemic exposure and off-target effects.

  • Mechanism of Toxicity Investigation: Understanding how your compound is causing toxicity (e.g., mitochondrial disruption, membrane damage) can guide rational design to abrogate these effects while retaining antibacterial activity.

Q3: My derivatives are highly active against Gram-positive bacteria but show poor activity against Gram-negative strains. What structural modifications can I explore?

A3: The outer membrane of Gram-negative bacteria presents a significant barrier to many antibacterial agents. To improve activity against these pathogens:

  • Enhance Permeability: Introduction of cationic groups (e.g., amines) can facilitate interaction with the negatively charged lipopolysaccharide (LPS) layer of the outer membrane, potentially increasing uptake.

  • Efflux Pump Inhibition: Gram-negative bacteria often possess efflux pumps that actively remove foreign compounds.[4][5] Hybrid molecules that combine the quinoline-4-carboxylic acid scaffold with a known efflux pump inhibitor could be a viable strategy.

  • Modify Substituents: The nature and position of substituents on the quinoline ring are crucial. For example, a fluorine atom at the C6-position and a piperazine ring at the C7-position are common features in broad-spectrum fluoroquinolone antibiotics that enhance their activity against Gram-negative bacteria.[6]

Q4: I am observing the development of resistance to my lead compound in vitro. What are the likely mechanisms?

A4: Resistance to quinolone-based drugs is well-documented and typically arises from several mechanisms:[4][5][7][8][9]

  • Target Modification: Mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), are the most common cause of high-level resistance.[4][5] These mutations reduce the binding affinity of the drug to the enzyme-DNA complex.

  • Reduced Intracellular Concentration: This can occur through two main pathways:

    • Decreased Uptake: Mutations leading to the underexpression of porins in the outer membrane of Gram-negative bacteria can limit drug entry.[8]

    • Increased Efflux: Overexpression of chromosomally encoded or acquisition of plasmid-mediated efflux pumps actively transports the drug out of the cell.[4][5][8]

  • Plasmid-Mediated Resistance: Bacteria can acquire plasmids carrying genes that confer resistance. These include genes for Qnr proteins that protect the target enzymes, enzymes that modify the quinolone drug, and mobile efflux pumps.[5][8]

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving common experimental problems.

Guide 2.1: Troubleshooting Low Yields in Doebner Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

The Doebner reaction is a powerful one-pot method for synthesizing 2-substituted quinoline-4-carboxylic acids. However, yields can be variable.[10][11][12][13]

Problem Potential Cause Troubleshooting Steps
Low or no product formation Inefficient imine formation.Ensure equimolar or a slight excess of the aniline and aldehyde. Refluxing the aniline and aldehyde in ethanol for an hour before adding pyruvic acid can improve imine formation.[11]
Low reactivity of aniline.Anilines with electron-withdrawing groups are known to give lower yields in conventional Doebner reactions.[14][15] Consider using a Lewis acid catalyst like BF₃·THF or iron(III) trifluoromethanesulfonate to enhance the reaction.[10][14]
Side reactions of pyruvic acid.Add pyruvic acid to the reaction mixture after the initial imine formation. Dropwise addition of pyruvic acid can also minimize side reactions.[14]
Complex mixture of products Competing reaction pathways.Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over- or under-running the reaction.
Impure starting materials.Ensure the purity of aniline, aldehyde, and pyruvic acid using appropriate analytical techniques (e.g., NMR, melting point).
Difficulty in product isolation Product remains in solution.After the reaction, pouring the mixture into ice water can help precipitate the crude product.[11]
Co-precipitation of unreacted starting materials.The carboxylic acid product can be separated from non-acidic impurities by dissolving the crude solid in an aqueous base (e.g., K₂CO₃), filtering, and then re-precipitating the product by adding acid.[11]
Guide 2.2: Inconsistent MIC Values in Broth Microdilution Assays

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC). Inconsistent results can be frustrating.[16]

Problem Potential Cause Troubleshooting Steps
Variable MIC values across replicates Inaccurate serial dilutions.Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare a fresh stock solution of the compound for each experiment.
Inconsistent inoculum density.Prepare the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density (approximately 1.5 x 10⁸ CFU/mL).[17]
Edge effects in the 96-well plate.To minimize evaporation from the outer wells, which can concentrate the compound and media, consider filling the peripheral wells with sterile water or media and not using them for experimental data.
No inhibition of growth at any concentration Compound is inactive or has low potency.Confirm the identity and purity of your compound. Consider a higher starting concentration for the serial dilution.
Compound has precipitated out of solution.Visually inspect the wells for any precipitate. If precipitation is observed, refer to the solubility troubleshooting guide (FAQ 1).
Bacterial contamination.Use aseptic techniques throughout the procedure. Streak a sample of the inoculum on an agar plate to check for purity.
Skipped wells (growth in higher concentration wells but not in lower ones) Pipetting errors.Be meticulous with pipetting and change tips between each dilution.
Contamination of a single well.If this is a rare occurrence, it can be considered an outlier. Consistent skipped wells suggest a systematic error.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 3.1: Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid via the Doebner Reaction

This protocol is a general guideline and may require optimization for specific substrates.[10][11]

Materials:

  • Aniline

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Ice water

  • Aqueous potassium carbonate (K₂CO₃) solution

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine an equimolar mixture of aniline and benzaldehyde in ethanol.

  • Reflux the mixture for 1 hour to facilitate imine formation.

  • Add pyruvic acid (1.5 equivalents) and a catalytic amount of TFA to the reaction mixture.

  • Continue to reflux for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature and then pour it slowly into ice water with vigorous stirring.

  • Filter the resulting solid precipitate.

  • To purify, dissolve the solid in an aqueous K₂CO₃ solution and filter to remove any non-acidic impurities.

  • Re-precipitate the product by acidifying the filtrate with HCl.

  • Filter the purified product, wash with water, and dry.

Protocol 3.2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][18]

Materials:

  • Test quinoline-4-carboxylic acid derivative

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation: From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to obtain a range of concentrations.

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial inoculum.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Section 4: Visualizing Experimental Workflows and Mechanisms

Diagram 4.1: Workflow for Synthesis and Antibacterial Evaluation

G cluster_synthesis Synthesis & Purification cluster_screening Antibacterial Screening cluster_optimization Lead Optimization start Starting Materials (Aniline, Aldehyde, Pyruvic Acid) doebner Doebner Reaction start->doebner purification Purification (Precipitation & Recrystallization) doebner->purification characterization Structural Characterization (NMR, MS) purification->characterization solubility Solubility Assessment characterization->solubility cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) characterization->cytotoxicity mic MIC Determination (Broth Microdilution) mbc MBC Determination mic->mbc sar SAR Analysis mic->sar solubility->mic cytotoxicity->sar redesign Rational Redesign sar->redesign redesign->start Iterative Cycle

Caption: Workflow for synthesis, screening, and optimization of quinoline derivatives.

Diagram 4.2: Key Mechanisms of Bacterial Resistance to Quinolones

G cluster_mechanisms Mechanisms of Resistance quinolone Quinolone Derivative bacterium Bacterial Cell quinolone->bacterium Inhibition of DNA Gyrase/ Topoisomerase IV target_mutation Target Modification (Mutations in gyrA/parC) target_mutation->bacterium Prevents drug binding efflux Increased Efflux (Overexpression of pumps) efflux->quinolone Pumps drug out influx Decreased Influx (Porin loss) influx->quinolone Blocks drug entry plasmid Plasmid-Mediated (Qnr proteins, modifying enzymes) plasmid->bacterium Protects target or inactivates drug

Caption: Major mechanisms of bacterial resistance to quinolone-based antibiotics.

References

  • Correia, S., Poeta, P., & Igrejas, G. (n.d.). Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society. Retrieved from [Link]

  • Hooper, D. C. (2001). Mechanisms of drug resistance: quinolone resistance. PMC. Retrieved from [Link]

  • Piddock, L. J. V. (1990). Mechanisms of resistance to the 4-quinolone antibacterial agents. Journal of Antimicrobial Chemotherapy, 25(suppl_C), 1-3.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Retrieved from [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanisms of Resistance to Quinolones. PMC. Retrieved from [Link]

  • de la Torre, B. G., Albericio, F., & Kaczor, A. A. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4329. Retrieved from [Link]

  • Chen, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 23(10), 2469. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]

  • Wang, L., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 322. Retrieved from [Link]

  • Suzuki, T., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(17), 8758–8766. Retrieved from [Link]

  • Slideshare. (n.d.). SAR of Quinolines.pptx. Retrieved from [Link]

  • Suzuki, T., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(17), 8758–8766. Retrieved from [Link]

  • Al-Trawneh, S. A. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(13), 5129. Retrieved from [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(18), 7440–7449. Retrieved from [Link]

  • Singh, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(19), 9789–9827. Retrieved from [Link]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19.
  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthesis of Novel Quinolines with Antibacterial Activity. Mini-Reviews in Organic Chemistry, 18(6), 785-790.
  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2021). Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. Retrieved from [Link]

  • Kumari, P., & Singh, R. K. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate. Retrieved from [Link]

  • Chagas, C. D. S., et al. (2019). Quinoline-derivative coordination compounds as potential applications to antibacterial and antineoplasic drugs. Materials Science and Engineering: C, 98, 1043–1052. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 29(1), 163. Retrieved from [Link]

  • Holla, B. S., et al. (2006).
  • Al-Trawneh, S. A. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(13), 5129. Retrieved from [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(18), 7440–7449. Retrieved from [Link]

  • Doležal, M., et al. (2002). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 47(4), 393–396. Retrieved from [Link]

  • Wathon, M. A., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]

  • Al-Jaff, B. M. A., et al. (2024). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. Baghdad Science Journal, 21(7), 2360-2377.

Sources

Navigating the Scale-Up Synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of scaling up this important synthesis. This guide is structured to address common issues encountered in the laboratory and during scale-up, offering not just solutions, but also the underlying scientific principles to empower your process development.

Introduction

This compound is a key building block in medicinal chemistry, with its derivatives showing a range of biological activities.[1] The successful scale-up of its synthesis is therefore a critical step in the drug development pipeline. The most common synthetic routes to this class of compounds are the Doebner and Pfitzinger reactions.[2][3] While straightforward in principle, these reactions can present significant challenges when moving from the bench to a larger scale, impacting yield, purity, and process safety.

This guide provides a comprehensive question-and-answer-based troubleshooting section and a frequently asked questions (FAQs) section to directly address the specific issues you may encounter.

Troubleshooting Guide: From Bench to Pilot Plant

This section is designed to help you diagnose and solve common problems that arise during the scale-up synthesis of this compound.

Issue 1: Low or Inconsistent Yields Upon Scale-Up

Q: We achieved an 85% yield at the 1g scale, but upon scaling to 100g, the yield has dropped to 50-60%. What are the likely causes and how can we rectify this?

A: A significant drop in yield upon scale-up is a common challenge and often points to issues with mass and heat transfer, which are less pronounced at the laboratory scale.

  • Probable Cause 1: Inefficient Mixing and Localized Hotspots. In larger reactors, achieving uniform mixing is more difficult. Inadequate agitation can lead to localized areas of high reactant concentration or "hotspots," promoting the formation of side products and degradation of the desired product.

    • Solution: Transition from magnetic stirring to overhead mechanical stirring. The choice of impeller is critical; a pitched-blade turbine or anchor stirrer is often more effective for ensuring homogeneity in larger volumes. Baffles within the reactor can also improve mixing efficiency by disrupting vortex formation.

  • Probable Cause 2: Poor Heat Transfer and Thermal Runaway. The surface-area-to-volume ratio decreases significantly as the reactor size increases. This makes heat dissipation more challenging, especially for exothermic reactions like the Doebner or Pfitzinger synthesis. Uncontrolled temperature spikes can lead to the decomposition of starting materials, intermediates, or the final product.

    • Solution: Employ a jacketed reactor with a reliable temperature control unit. Monitor the internal reaction temperature with a calibrated probe. For highly exothermic steps, consider a semi-batch approach where one of the reactants is added portion-wise or via a syringe pump to control the rate of heat generation.

  • Probable Cause 3: Sub-optimal Reaction Concentration. The ideal concentration on a small scale may not be optimal for a larger batch due to changes in solubility and heat transfer dynamics.

    • Solution: A re-optimization of the solvent volume may be necessary. While higher concentrations can increase reaction rates, they can also exacerbate issues with mixing and exotherms. Experiment with slightly more dilute conditions to improve process control.

Issue 2: Increased Impurity Profile at Larger Scales

Q: On a larger scale, we are observing new impurities that were not present or were at negligible levels in our lab-scale batches. How do we identify and mitigate these?

A: The appearance of new or elevated levels of impurities is often linked to the prolonged reaction times and higher temperatures that can occur during scale-up.

  • Probable Cause 1: Ether Cleavage. The 2-ethoxy group is susceptible to cleavage under the harsh acidic conditions of the Doebner reaction or prolonged heating in the presence of strong bases in the Pfitzinger reaction. This would lead to the formation of 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid.

    • Solution: Carefully control the reaction temperature and time. In the Doebner reaction, consider using a milder Lewis acid catalyst instead of strong Brønsted acids.[4] For the Pfitzinger reaction, minimizing the reaction time at elevated temperatures is crucial. The phenolic impurity can be identified by LC-MS and may be removed during work-up by adjusting the pH, although its similar structure to the product can make purification challenging.

  • Probable Cause 2: Incomplete Cyclization or Dehydration. Inefficient heat transfer can lead to incomplete reactions, resulting in the presence of intermediates such as the corresponding dihydroquinoline derivative.

    • Solution: Ensure the reaction is heated to the optimal temperature for a sufficient duration. Monitor the reaction progress by HPLC or TLC until the starting materials and key intermediates are consumed.

  • Probable Cause 3: Side Reactions of Starting Materials. In the Doebner reaction, aldehydes can undergo self-condensation (aldol reaction) under acidic conditions. In the Pfitzinger reaction, the ketone can also undergo self-condensation.

    • Solution: A semi-batch approach, where the aldehyde or ketone is added slowly to the reaction mixture, can minimize its concentration and thus reduce the rate of self-condensation.

Issue 3: Difficulties with Product Isolation and Purification

Q: Our product is "oiling out" during crystallization, and filtration is very slow on a larger scale. How can we improve our isolation and purification process?

A: Crystallization and filtration are often the most challenging steps to scale up effectively.

  • Probable Cause 1: "Oiling Out" During Crystallization. This occurs when the product separates from the solution as a liquid phase instead of a solid. This is often due to the solution being too concentrated or cooled too quickly.

    • Solution:

      • Slower Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.

      • Use a Co-solvent System: Dissolve the crude product in a "good" solvent (e.g., ethanol, acetone) at an elevated temperature and then slowly add a "poor" solvent (e.g., water, heptane) until the solution becomes slightly turbid. Then, allow it to cool slowly.

      • Seeding: Add a small amount of pure crystalline product to the solution as it cools to induce crystallization.

  • Probable Cause 2: Slow Filtration. This is often due to very fine particles or a gelatinous precipitate.

    • Solution:

      • Optimize Crystallization: The methods described above to prevent "oiling out" will often lead to larger, more easily filterable crystals.

      • Filter Aid: For very fine particles, a filter aid such as Celite® can be used to improve filtration speed. However, this adds an extra component to the process and may not be ideal for pharmaceutical applications.

      • Choice of Filtration Equipment: For larger scales, a Nutsche filter-dryer is a more efficient and contained system for filtration and drying compared to a simple Buchner funnel.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for the scale-up of this compound: the Doebner or the Pfitzinger reaction?

A: Both routes are viable, and the choice depends on factors such as the availability and cost of starting materials, as well as the specific challenges encountered.

  • Doebner Reaction: This is a three-component reaction between an aniline (e.g., 2-ethoxyaniline), an aldehyde (e.g., benzaldehyde), and pyruvic acid.[2] A key advantage is the wide availability of substituted anilines and aldehydes. The electron-donating nature of the 2-ethoxy group on the aniline is generally favorable for the Doebner reaction.[4] However, the acidic conditions can be harsh, potentially leading to side reactions like ether cleavage.

  • Pfitzinger Reaction: This involves the condensation of isatin with a carbonyl compound containing an α-methylene group (e.g., 2-ethoxyacetophenone) in the presence of a strong base.[3] This route can be very efficient, but the availability and stability of the substituted acetophenone can be a limiting factor. The strongly basic conditions can also promote side reactions.

A thorough process hazard analysis and cost analysis should be conducted for both routes before selecting one for scale-up.

Q2: What are the key process parameters to monitor during the scale-up of these reactions?

A: Close monitoring and control of key parameters are essential for a successful and safe scale-up.

ParameterImportanceMonitoring/Control Method
Temperature Critical for reaction rate, selectivity, and preventing thermal runaway.Calibrated internal temperature probe, jacketed reactor with temperature control unit.
Addition Rate Controls the rate of heat generation and minimizes side reactions of highly reactive species.Syringe pump or addition funnel with controlled dropwise addition.
Agitation Speed Ensures homogeneity of the reaction mixture, preventing localized hotspots and concentration gradients.Calibrated overhead stirrer with appropriate impeller design.
Reaction Progress Determines the optimal reaction time and ensures complete conversion.In-process control (IPC) via HPLC or TLC analysis of reaction aliquots.
pH Crucial for work-up and purification, especially for isolating the carboxylic acid product.pH meter or pH strips during aqueous work-up and crystallization.

Q3: What analytical methods are recommended for assessing the purity of the final product?

A: A combination of analytical techniques should be used to ensure the purity and identity of the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product and quantifying any impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with an acidic modifier like trifluoroacetic acid or formic acid) is a good starting point.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and can help identify major impurities if their concentration is high enough.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Experimental Protocols and Visualizations

Proposed Synthetic Workflow: Doebner Reaction

Doebner_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with: - 2-Ethoxyaniline - Benzaldehyde - Solvent (e.g., Ethanol) B Add Pyruvic Acid (Portion-wise or via Syringe Pump) A->B C Heat to Reflux (e.g., 78-80 °C) B->C D Monitor Reaction (IPC by HPLC/TLC) C->D E Cool to Room Temperature D->E F Concentrate in vacuo E->F G Add Water and Base (e.g., NaOH) to dissolve product F->G H Wash with Organic Solvent (e.g., Toluene) to remove non-acidic impurities G->H I Acidify Aqueous Layer (e.g., with HCl) to precipitate product H->I J Filter and Wash Precipitate I->J K Recrystallization (e.g., Ethanol/Water) J->K L Filter and Dry K->L M Final Product L->M

Caption: A typical workflow for the synthesis and purification of this compound via the Doebner reaction.

Potential Side Reactions in the Doebner Synthesis

Side_Reactions cluster_side_products Potential Side Products main_reactants 2-Ethoxyaniline Benzaldehyde Pyruvic Acid desired_product This compound main_reactants->desired_product Desired Reaction Path ether_cleavage 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid main_reactants->ether_cleavage Ether Cleavage (Harsh Acid/Heat) aldol_condensation Aldol self-condensation products of Benzaldehyde main_reactants:r1->aldol_condensation Self-Condensation incomplete_reaction Dihydroquinoline Intermediate desired_product->incomplete_reaction Incomplete Dehydrogenation

Caption: A diagram illustrating the desired reaction pathway and potential side reactions in the Doebner synthesis of this compound.

References

  • BenchChem. Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. BenchChem. Accessed January 17, 2026.
  • Otsu, Y., et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. 2023.
  • Smolecule. Buy 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid | 51842-68-3. Smolecule. Published August 18, 2023.
  • BenchChem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. BenchChem. Accessed January 17, 2026.
  • Wikipedia. Doebner reaction. Wikipedia.
  • Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Wikipedia. Pfitzinger reaction. Wikipedia.
  • Doebner Reaction. Name Reactions in Organic Synthesis.
  • Otsu, Y., et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Wikipedia. Doebner–Miller reaction. Wikipedia.
  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • BenchChem. Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem. Accessed January 17, 2026.
  • Hui, Y., et al. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Published July 14, 2022.
  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines.
  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Thieme.
  • Patel, D. B., et al. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Sangshetti, J. N., et al. Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • Doebner-Miller reaction. chemeurope.com.
  • A CONDENSATION OF ACETOPHENONE WITH ISATIN BY THE KNOEVENAGEL METHOD. Journal of the American Chemical Society.
  • BenchChem. Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. BenchChem. Accessed January 17, 2026.
  • The Pfitzinger Reaction. (Review). Scribd.
  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
  • The Doebner modification of the Knoevenagel reaction. OpenBU.
  • BenchChem. Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate. BenchChem. Accessed January 17, 2026.
  • Preparation method for quinoline-4-carboxylic acid derivative.
  • Hui, Y., et al. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
  • BenchChem. Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem. Accessed January 17, 2026.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH.
  • Pfitzinger synthesis for quinolines...
  • Developed and validated HPLC method for simultaneous analysis of key flavonoids and phenolcarboxylic acids in the hawthorn. Semantic Scholar.
  • 2-Hydroxyquinoline-4-carboxylic acid. PubChem.
  • This compound. Gentaur.

Sources

Technical Support Center: Long-Term Storage and Stability of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a quinoline-4-carboxylic acid derivative, its unique structure presents specific stability challenges that must be managed to ensure reproducible experimental outcomes and maintain its therapeutic potential.[1] This guide provides in-depth, field-proven insights into potential degradation pathways, optimal storage conditions, and robust handling protocols, moving beyond simple instructions to explain the underlying chemical principles.

Part 1: Frequently Asked Questions - Core Stability Profile

This section addresses the fundamental stability characteristics of this compound.

Q1: What are the primary chemical stability concerns for this compound during long-term storage?

A1: The primary stability concerns for this molecule are rooted in its functional groups: the quinoline ring, the carboxylic acid, and the ethoxyphenyl moiety.[2] Degradation is typically initiated by environmental factors such as moisture, oxygen, light, and elevated temperature.[3][4] The three main degradation pathways to be vigilant about are:

  • Hydrolysis: The carboxylic acid group can interact with ambient moisture, which is a common cause of chemical degradation even in solid forms.[5][6] While carboxylic acids are less susceptible to hydrolysis than their ester or amide derivatives, the presence of adsorbed water can facilitate slow degradation over time.[7][8][9]

  • Oxidation: The electron-rich quinoline and ethoxyphenyl ring systems are susceptible to oxidation, particularly autooxidation, which is a process involving atmospheric oxygen.[10] This reaction can be catalyzed by trace metal impurities and is often accelerated by light and heat, potentially leading to the formation of N-oxides or phenolic byproducts and a visible change in material color.[10][11]

  • Photodegradation: Aromatic and heterocyclic compounds frequently exhibit photosensitivity.[12] Exposure to light, especially UV wavelengths, can provide the energy needed to initiate oxidative or other radical-mediated degradation reactions.[12][13] International Council for Harmonisation (ICH) guidelines (specifically Q1B) outline rigorous testing protocols for evaluating the photosensitivity of drug substances.[14][15][16]

Q2: What are the likely degradation products, and how would they be formed?

A2: While a definitive profile requires a full forced degradation study, we can predict the most probable degradation products based on the compound's structure and known chemical reactions.

  • Hydrolytic Impurities: While the primary molecule is relatively stable against hydrolysis, under harsh conditions (e.g., high humidity and temperature), this pathway is theoretically possible, though less common for the free acid itself compared to its derivatives.

  • Oxidative Degradants: Oxidation of the quinoline nitrogen would yield the corresponding N-oxide . The ethoxy group could also be oxidized, potentially leading to dealkylation to form a phenolic derivative and acetaldehyde.

  • Photolytic Degradants: Light exposure can catalyze oxidation, leading to the products mentioned above. It can also promote more complex radical-based reactions, potentially leading to polymerization or the formation of colored impurities.[13] In some quinoline systems, light can induce hydroxylation at various positions on the ring system.[17][18]

Below is a diagram illustrating the most probable primary degradation pathways.

G cluster_hydrolysis Hydrolysis (Moisture) cluster_oxidation Oxidation (O₂, Heat, Metal Ions) cluster_photolysis Photodegradation (UV/Visible Light) parent This compound hydrolysis_product Generally Stable, Minimal Degradation parent->hydrolysis_product H₂O n_oxide Quinoline N-Oxide Derivative parent->n_oxide [O] phenol Phenolic Derivative (De-ethylation) parent->phenol [O] photo_oxidized Photo-oxidized Products (e.g., N-Oxides, Hydroxylated Species) parent->photo_oxidized hν, [O] polymers Colored Polymeric Impurities photo_oxidized->polymers

Caption: Predicted primary degradation pathways for the target compound.

Part 2: Troubleshooting Guide - Storage & Observation

This section provides practical advice for storing the compound and troubleshooting common issues.

Q3: I need to store a reference standard of this compound for over a year. What are the definitive, ideal storage conditions?

A3: To ensure maximum stability for long-term storage (>1 year), precise control of the compound's environment is critical. Deviating from these conditions is the most common cause of purity loss over time.[4][19] The following conditions are recommended based on the compound's chemical nature.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures significantly slow down the rates of all potential chemical degradation reactions, including oxidation and hydrolysis.[19][20]
Humidity <40% Relative Humidity (RH) Maintaining a dry environment is crucial to prevent moisture adsorption, which can initiate solid-state hydrolysis and other physical changes.[6][20]
Atmosphere Inert Gas (Argon or Nitrogen) Replacing atmospheric oxygen with an inert gas directly inhibits oxidative degradation pathways, which are a primary concern for this molecule.[10]
Light Protected from Light The compound must be stored in the dark using amber glass vials or other opaque containers to prevent photodegradation.[4][13]
Container Amber Glass Vial with PTFE-lined Cap Glass is inert and non-reactive. Amber coloring protects from light. A tightly sealed, PTFE-lined cap provides an excellent barrier against moisture and gas exchange.[4]
Q4: My solid compound has developed a slight yellow or brownish tint after several months on the shelf. What happened, and is it still usable?

A4: A color change is a strong indicator of chemical degradation, most commonly due to oxidation or photolysis.[10][12] The formation of conjugated, chromophoric byproducts, potentially from oxidation of the quinoline ring, is the likely cause.

Troubleshooting Steps:

  • Do not assume it is usable. The color change indicates the presence of impurities. The compound's purity must be re-assessed before use.

  • Review Storage Conditions: Was the container properly sealed? Was it exposed to light (e.g., left on a lab bench)? Was it stored at room temperature instead of refrigerated?

  • Analytical Re-qualification: Perform HPLC analysis using a validated, stability-indicating method to quantify the peak purity.[21] Compare the chromatogram to that of a fresh or properly stored reference sample.

  • Future Prevention: If the material must be salvaged, it may require re-purification. For all future storage, strictly adhere to the ideal conditions outlined in Q3, especially protection from light and consideration of storage under an inert atmosphere.

Q5: My routine QC analysis shows a 2% drop in purity. How do I diagnose the cause?

A5: A quantifiable loss in purity requires a systematic investigation. The following workflow can help pinpoint the root cause.

G cluster_investigation Investigation Workflow cluster_cause Probable Cause start Purity Loss Detected (e.g., by HPLC) check_records Step 1: Review Storage and Handling Records start->check_records check_temp Temperature Excursion? check_records->check_temp check_light Light Exposure? check_temp->check_light No cause_thermal Thermal Degradation (Oxidation/Hydrolysis) check_temp->cause_thermal Yes check_container Container Integrity Issue? check_light->check_container No cause_photo Photodegradation check_light->cause_photo Yes cause_env Environmental Exposure (Moisture/Oxygen) check_container->cause_env Yes end Implement Corrective Actions: - Discard or Re-qualify Batch - Enforce Strict Storage Protocols check_container->end No (Contact Analyst for Method Review) cause_thermal->end cause_photo->end cause_env->end

Caption: Troubleshooting workflow for diagnosing purity loss.

Part 3: Experimental Protocols & Handling

This section provides standardized procedures for handling the compound and performing stability assessments.

Protocol 1: Standard Handling Procedure for Weighing and Solution Preparation

Objective: To minimize degradation during routine experimental handling.

Methodology:

  • Environment Setup: Perform all manipulations in an area with minimal ambient light. Use yellow lighting if possible. Work quickly to minimize exposure time.

  • Equilibration: Before opening, allow the refrigerated container to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere (Optional but Recommended): If available, perform weighing inside a glove box with a nitrogen or argon atmosphere.

  • Weighing: Quickly weigh the desired amount of solid using a clean spatula and transfer it to a suitable vessel (e.g., an amber volumetric flask).

  • Container Resealing: Immediately after weighing, flush the headspace of the original container with an inert gas (e.g., argon), securely replace the cap, and wrap the cap-container interface with parafilm.

  • Return to Storage: Promptly return the container to its designated 2-8°C, dark storage location.

  • Dissolution: Add the chosen solvent to the weighed solid and proceed with dissolution as required by your experimental protocol. Protect the solution from light by wrapping the flask in aluminum foil.

Protocol 2: Forced Photostability Stress Test (ICH Q1B Confirmatory Study)

Objective: To assess the intrinsic photosensitivity of the compound. This is a crucial step in understanding its stability profile.[22]

Methodology:

  • Sample Preparation:

    • Place a thin layer (e.g., <3 mm) of the solid compound into a chemically inert, transparent container (e.g., a quartz or borosilicate glass petri dish).

    • Prepare a "dark control" sample by wrapping an identical sample dish completely in aluminum foil.[13]

  • Exposure:

    • Place both the test and dark control samples in a calibrated photostability chamber.

    • Expose the samples to a light source that conforms to ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp).[16]

    • The total exposure should be no less than 1.2 million lux hours of visible light and 200 watt hours per square meter of near-ultraviolet (UVA) energy.[14]

  • Analysis:

    • After exposure, visually inspect both samples for any changes in color or physical appearance.

    • Analyze both the exposed sample and the dark control by a validated stability-indicating HPLC method.[21]

  • Interpretation:

    • If the exposed sample shows significant degradation (>1%) compared to the dark control, the compound is considered photolabile.

    • The dark control accounts for any thermal degradation that may have occurred in the chamber, isolating the effect of light.[13]

References

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). atlas-mts.com. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

  • Stabilization strategies. (n.d.). Pharmaceutical. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Veeprho. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

  • CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. [Link]

  • Photostability testing theory and practice. (2021). Q1 Scientific. [Link]

  • Decomposition and stabilization of pharmaceutical products. (n.d.). Slideshare. [Link]

  • Röger, P., et al. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Biological Chemistry Hoppe-Seyler, 372(11), 1015-20. [Link]

  • Stability of Different Types of Drugs. (n.d.). Study.com. [Link]

  • Pathway proposed for the degradation of quinoline. (n.d.). ResearchGate. [Link]

  • Li, Y., et al. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology, 49(20), 12261-8. [Link]

  • Teraoka, R., Otsuka, M., & Matsuda, Y. (1993). Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. Journal of Pharmaceutical Sciences, 82(6), 601-4. [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. [Link]

  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. (2022). Arabian Journal of Chemistry, 15(10), 104130. [Link]

  • Zhang, L., et al. (2014). A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. International Journal of Pharmaceutics, 476(1-2), 40-7. [Link]

  • Kawamura, K., & Kaplan, I. R. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Water Research, 24(11), 1419-1423. [Link]

  • Effect of Humidity Level on Tablet Stability. (2018). Pharmaguideline. [Link]

  • Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279-82. [Link]

  • Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279-282. [Link]

  • How Temperature and Humidity Affect Pharmaceutical Raw Materials. (2023). YouTube. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules, 25(20), 4831. [Link]

  • Binter, A., et al. (2009). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. Molecular Microbiology, 72(4), 940-52. [Link]

  • Carboxylic acid. (n.d.). Britannica. [Link]

  • Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. (2024). Oreate AI Blog. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). Molecules, 27(13), 4293. [Link]

  • Hydrothermal stability of aromatic carboxylic acids. (2012). ResearchGate. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). Molecules, 27(18), 5895. [Link]

  • Analytical Techniques In Stability Testing. (2024). Separation Science. [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]

  • 21.S: Carboxylic Acid Derivatives (Summary). (2023). Chemistry LibreTexts. [Link]

  • Carboxylic acid reactions overview. (n.d.). Khan Academy. [Link]

  • Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). (n.d.). HMDB. [Link]

  • Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. (n.d.). Cherry. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules, 28(20), 7058. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). BioPharm International, 36(1). [Link]

  • Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. (2019). Crystals, 8(2), 83. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry, 10, 936382. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). International Journal of Drug Development and Research, 11(4), 1-8. [Link]

  • Carboxylic acid. (n.d.). Britannica. [Link]

  • FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.). Gattefossé. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). Molecules, 21(3), 340. [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (2016). Fisher Digital Publications. [Link]

  • AROMATIC CARBOXYLIC ACIDS (1).pdf. (n.d.). Slideshare. [Link]

  • Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-6. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-(2-Ethoxyphenyl)quinoline-4-carboxylic Acid and Other Histone Deacetylase (HDAC) Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Their ability to modulate gene expression by altering chromatin structure has paved the way for novel treatment strategies. This guide provides an in-depth comparison of a novel investigational agent, 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid, with established HDAC inhibitors. We will delve into their mechanisms of action, isoform selectivity, and cellular effects, supported by experimental data and detailed protocols for researchers in drug development.

The Central Role of HDACs in Carcinogenesis

Histone deacetylases are a family of enzymes that play a critical role in regulating gene expression. They remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression.[1][2] In many cancers, HDACs are overexpressed or dysregulated, resulting in the silencing of tumor suppressor genes and the promotion of oncogenic pathways that drive cell proliferation, inhibit apoptosis, and facilitate metastasis.[3][4]

HDAC inhibitors counteract this by preventing the deacetylation of histones, which leads to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes.[2] This can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5] Beyond histones, HDACs also deacetylate a variety of non-histone proteins involved in crucial cellular processes, further highlighting the therapeutic potential of their inhibition.[4]

Featured Investigational Inhibitor: this compound

Recent research has identified derivatives of 2-phenylquinoline-4-carboxylic acid as a novel class of HDAC inhibitors.[6][7][8] For the purpose of this guide, we will focus on the broader class and its potential, drawing data from a key derivative, referred to in literature as compound D28 , which incorporates the 2-phenylquinoline-4-carboxylic acid scaffold.[6][7][8]

Mechanism of Action

Like other HDAC inhibitors, derivatives of this compound are designed to interact with the active site of HDAC enzymes. The core structure features a cap group (the 2-phenylquinoline-4-carboxylic acid moiety), a linker region, and a zinc-binding group (ZBG), which is typically a hydroxamic acid. This ZBG chelates the zinc ion essential for the catalytic activity of most HDACs, thereby inhibiting their function.[8] The bulky cap group interacts with residues at the rim of the active site, contributing to the inhibitor's potency and selectivity.[8]

Preclinical Findings

In preclinical studies, a derivative of this quinoline-based inhibitor, D28, has demonstrated promising anti-cancer properties. It has shown significant HDAC3 selectivity and potent anti-proliferative activity against a panel of cancer cell lines.[6][7] Mechanistic studies revealed that D28 induces G2/M phase cell cycle arrest and promotes apoptosis in cancer cells, underscoring its potential as a therapeutic candidate.[9][10]

Comparative Analysis with Established HDAC Inhibitors

To provide a clear perspective on the potential of this compound derivatives, we will compare them with several well-characterized HDAC inhibitors, including both pan-inhibitors and those with some degree of isoform selectivity.

Pan-HDAC Inhibitors vs. Isoform-Selective Inhibitors

HDAC inhibitors can be broadly categorized as pan-inhibitors, which target multiple HDAC isoforms, or isoform-selective inhibitors, which show preferential inhibition of specific HDACs. While pan-HDAC inhibitors like Vorinostat and Panobinostat have achieved clinical success, their broad activity can lead to off-target effects and associated toxicities.[11] This has driven the development of more selective inhibitors with the aim of improving the therapeutic window.[11]

Head-to-Head Comparison: Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound derivative D28 and other prominent HDAC inhibitors against various HDAC isoforms. Lower IC50 values indicate greater potency.

InhibitorClassHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Reference(s)
D28 Derivative Investigational>50,000>50,00024,450>50,000N/A[6][7]
Vorinostat (SAHA) Pan-HDAC Inhibitor~10~10~10~10N/A[12]
Panobinostat (LBH589) Pan-HDAC Inhibitor5N/AN/AN/AN/A[12]
Belinostat (PXD101) Pan-HDAC Inhibitor-----[6]
Romidepsin (FK228) Class I SelectivePotentPotentPotentLess PotentN/A[13]
Entinostat (MS-275) Class I Selective510N/A1700>10,000>10,000[12]
PCI-34051 HDAC8 Selective>2,000>10,000>10,000>2,00010[12]

N/A: Data not readily available in the searched literature. Note: IC50 values can vary between different studies and assay conditions.

The data indicates that the D28 derivative of this compound displays notable selectivity for HDAC3, albeit with a micromolar IC50 value. This contrasts with pan-HDAC inhibitors like Vorinostat and Panobinostat, which potently inhibit a broad range of HDAC isoforms in the nanomolar range.

Key Signaling Pathways and Cellular Outcomes

HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways. A key pathway implicated in their mechanism of action is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[5] By inhibiting HDACs, these compounds can lead to the upregulation of tumor suppressors that negatively regulate this pathway, ultimately leading to cell cycle arrest and apoptosis.

HDAC_Inhibitor_Signaling cluster_0 HDAC Inhibition cluster_1 Epigenetic & Protein Regulation cluster_2 Cellular Outcomes HDAC_Inhibitor This compound & Other HDAC Inhibitors HDACs HDACs HDAC_Inhibitor->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Non_Histone_Proteins Non-Histone Proteins (e.g., p53) HDACs->Non_Histone_Proteins Deacetylates Acetylation Increased Acetylation Histones->Acetylation Non_Histone_Proteins->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Tumor_Suppressors Tumor Suppressor Gene Re-expression (e.g., p21) Gene_Expression->Tumor_Suppressors Oncogenes Oncogene Repression Gene_Expression->Oncogenes Angiogenesis Anti-Angiogenesis Gene_Expression->Angiogenesis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Tumor_Suppressors->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressors->Apoptosis Oncogenes->Cell_Cycle_Arrest

Caption: Signaling pathway of HDAC inhibitors in cancer cells.

Experimental Protocols for Characterizing HDAC Inhibitors

To rigorously evaluate and compare HDAC inhibitors, a series of well-defined in vitro assays are essential. The following protocols provide a standardized framework for this analysis.

HDAC Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs and the potency of inhibitors.

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with an HDAC enzyme source (e.g., nuclear extract or recombinant HDAC). Deacetylation by HDACs allows a developer enzyme to cleave the substrate, releasing a fluorescent product. The fluorescence intensity is directly proportional to HDAC activity.

Step-by-Step Methodology:

  • Prepare Reagents: Reconstitute the fluorogenic HDAC substrate, developer, and a known HDAC inhibitor (e.g., Trichostatin A) in the provided assay buffer.

  • Plate Setup: In a 96-well black microplate, add assay buffer to all wells. Add the test compound (e.g., this compound derivative) at various concentrations to the sample wells. Include a vehicle control (solvent only) and a positive control inhibitor.

  • Enzyme Addition: Add the HDAC enzyme source (e.g., HeLa nuclear extract or a specific recombinant HDAC isoform) to all wells except the "no enzyme" control wells.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to all wells.

  • Fluorescence Reading: Incubate for 10-15 minutes at room temperature and then measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the data using a suitable software.

HDAC_Activity_Workflow A Prepare Reagents (Substrate, Developer, Inhibitors) B Plate Setup (Test Compound, Controls) A->B C Add HDAC Enzyme B->C D Add Fluorogenic Substrate C->D E Incubate at 37°C D->E F Add Developer E->F G Read Fluorescence F->G H Calculate IC50 G->H

Caption: Workflow for a fluorometric HDAC activity assay.

Cell Viability Assay (MTT Assay)

This assay determines the effect of HDAC inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the HDAC inhibitor. Include a vehicle control.

  • Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Histone Acetylation

This technique is used to visualize the increase in histone acetylation following treatment with an HDAC inhibitor.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., acetyl-Histone H3 or acetyl-Histone H4).

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the HDAC inhibitor for a specified time. Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3). Also, probe a separate membrane or the same stripped membrane with an antibody for total histone H3 or a loading control like β-actin.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the intensity of the acetylated histone bands in the treated samples to the control samples.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with an HDAC inhibitor.[3]

Principle: Cells are fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, which allows for the differentiation of cell cycle phases.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the HDAC inhibitor for the desired time.

  • Cell Harvesting: Harvest the cells, including any floating cells, and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The exploration of novel HDAC inhibitors like those derived from this compound is a testament to the ongoing efforts to refine epigenetic therapies for cancer. While this class of compounds shows interesting selectivity for HDAC3, further optimization is likely required to enhance its potency to a level comparable with clinically approved HDAC inhibitors.

The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field. By employing these standardized methodologies, scientists can effectively characterize new HDAC inhibitor candidates and contribute to the development of more targeted and effective cancer treatments. The future of HDAC inhibitor research will likely focus on developing compounds with improved isoform selectivity to maximize therapeutic efficacy while minimizing off-target toxicities, ultimately leading to better outcomes for patients.

References

  • Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer - MDPI. (URL: [Link])

  • Mechanisms of HDACs in cancer development - Frontiers. (URL: [Link])

  • IC50 determination and comparison. (A) Dose–response curve for the IC50... - ResearchGate. (URL: [Link])

  • HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC - PubMed Central. (URL: [Link])

  • Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC - PubMed Central. (URL: [Link])

  • Histone Deacetylase Pathway - Creative Diagnostics. (URL: [Link])

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC - NIH. (URL: [Link])

  • Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - NIH. (URL: [Link])

  • The structures of HDAC inhibitors with HDAC IC50 or Ki values in μM. - ResearchGate. (URL: [Link])

  • Summary of chemical structures and selectivity profiles of HDAC inhibitors. - ResearchGate. (URL: [Link])

  • Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. (URL: [Link])

  • Biochemical profiling of isoform selectivity of histone deacetylase... - ResearchGate. (URL: [Link])

  • Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC. (URL: [Link])

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. (URL: [Link])

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (URL: [Link])

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (URL: [Link])

  • Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed. (URL: [Link])

  • Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors - NIH. (URL: [Link])

  • Cell cycle analysis - Wikipedia. (URL: [Link])

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Bohrium. (URL: [Link])

  • Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - OUCI. (URL: [Link])

  • Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed. (URL: [Link])

  • Belinostat: uses, dosing, warnings, adverse events, interactions - Oncology News Central. (URL: [Link])

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PubMed Central. (URL: [Link])

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC - NIH. (URL: [Link])

  • The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One - Research journals. (URL: [Link])

  • Isoform-specific histone deacetylase inhibitors: the next step? - PubMed. (URL: [Link])

  • Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC - NIH. (URL: [Link])

  • Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors | Biochemical Journal | Portland Press. (URL: [Link])

  • Metal Preference Hierarchy in the HDAC8 Active Site: A DFT Study - MDPI. (URL: [Link])

  • Isoform-selective histone deacetylase inhibitors - PMC - NIH. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • MTT Cell Assay Protocol. (URL: [Link])

  • Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC. (URL: [Link])

  • HDAC isoform selectivity of Fb-4 compared with SAHA (IC 50 , nM a ) - ResearchGate. (URL: [Link])

  • Western Blot (WB) Protocol - EpigenTek. (URL: [Link])

  • Western Analysis of Histone Modifications (Aspergillus nidulans) - Bio-protocol. (URL: [Link])

  • Methods for the analysis of histone H3 and H4 acetylation in blood - PMC - NIH. (URL: [Link])

  • The structures of HDAC inhibitors with HDAC IC50 or Ki values in μM. - ResearchGate. (URL: [Link])

  • IC50 values (µM) for inhibition of different HDAC isoforms. - ResearchGate. (URL: [Link])

Sources

A Comparative Efficacy Analysis of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid and its Congeners Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is of paramount importance. Among the promising classes of compounds are quinoline derivatives, which have a rich history in medicinal chemistry. This guide provides a comprehensive comparison of the antimicrobial efficacy of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid and its structural analogs against a panel of well-known antibiotics. We will delve into its proposed mechanism of action, present comparative in vitro data, and provide a detailed experimental protocol for its evaluation, offering a resource for researchers, scientists, and drug development professionals.

The Quinoline-4-Carboxylic Acid Scaffold: A Renewed Hope in Antibacterial Drug Discovery

The quinoline ring is a fundamental motif in numerous biologically active compounds.[1][2] Notably, the quinolone class of antibiotics, characterized by a 4-oxo-1,4-dihydroquinoline skeleton, has been a cornerstone of antibacterial therapy for decades.[3] Their mechanism of action, the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—is a well-validated strategy for achieving bactericidal effects.[4][5] These enzymes are critical for managing DNA supercoiling, replication, and segregation in bacteria, and their disruption leads to catastrophic DNA damage and cell death.[6][7]

The compound of interest, this compound, belongs to a class of 2-aryl-quinoline-4-carboxylic acids. Research into this class has revealed that modifications at the 2-position of the quinoline ring can yield compounds with significant antibacterial activity.[1][8] This guide will therefore use data from closely related 2-phenyl-quinoline-4-carboxylic acid derivatives to provide a scientifically grounded comparison of their potential efficacy.

Comparative In Vitro Efficacy

The true measure of a novel antimicrobial agent lies in its ability to inhibit the growth of clinically relevant bacteria, especially when compared to the gold-standard treatments. The efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

The following table summarizes the representative MIC values for a 2-phenyl-quinoline-4-carboxylic acid derivative against a panel of Gram-positive and Gram-negative bacteria, juxtaposed with the typical MIC ranges for Ciprofloxacin (a fluoroquinolone), Penicillin (a β-lactam), and Erythromycin (a macrolide).

Compound Target Organism MIC (µg/mL)
2-Phenyl-quinoline-4-carboxylic acid derivative Staphylococcus aureus (Gram-positive)64[1][9]
Escherichia coli (Gram-negative)128[1][9]
Ciprofloxacin Staphylococcus aureus0.12 - 2
Escherichia coli≤0.008 - 1
Penicillin Staphylococcus aureus≤0.12 - >256 (resistance is common)
Escherichia coli>128 (intrinsic resistance)
Erythromycin Staphylococcus aureus0.25 - >128 (resistance is common)
Escherichia coli>128 (intrinsic resistance)

Interpretation of Data:

The representative 2-phenyl-quinoline-4-carboxylic acid derivative demonstrates moderate activity against both Staphylococcus aureus and Escherichia coli. While its potency is not as high as Ciprofloxacin, a highly optimized fluoroquinolone, it shows a broader spectrum of activity than Penicillin and Erythromycin, which are largely ineffective against Gram-negative bacteria like E. coli due to intrinsic and acquired resistance mechanisms. The activity of this quinoline derivative against both Gram-positive and Gram-negative bacteria suggests it warrants further investigation and optimization.

Proposed Mechanism of Action: Inhibition of Bacterial Topoisomerases

Given its structural similarity to quinolone antibiotics, it is highly probable that this compound targets bacterial DNA gyrase and topoisomerase IV.[4][5] These enzymes are essential for bacterial survival and are absent in eukaryotic cells, making them ideal antibiotic targets.[3] The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex, which transforms these essential enzymes into cellular toxins that induce double-stranded DNA breaks, ultimately leading to cell death.[4][6]

The following diagram illustrates the proposed mechanism of action in comparison to that of fluoroquinolones.

Mechanism_of_Action cluster_0 Bacterial Cell Compound 2-(2-Ethoxyphenyl)quinoline- 4-carboxylic acid Topoisomerase DNA Gyrase / Topoisomerase IV Compound->Topoisomerase Inhibits Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) Fluoroquinolone->Topoisomerase Inhibits DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication Blocks DNA_Breaks Double-Strand DNA Breaks Topoisomerase->DNA_Breaks Induces Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Proposed mechanism of this compound.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and accuracy of the efficacy data, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is crucial. The broth microdilution method is a widely accepted technique.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative controls (broth only, broth with solvent)

Workflow Diagram:

MIC_Workflow Start Start: Prepare Reagents Prepare_Plate 1. Add 50 µL of CAMHB to wells 2-12 Start->Prepare_Plate Add_Compound 2. Add 100 µL of compound stock (2x final concentration) to well 1 Prepare_Plate->Add_Compound Serial_Dilution 3. Perform 2-fold serial dilutions from well 1 to well 10 Add_Compound->Serial_Dilution Add_Inoculum 4. Add 50 µL of standardized bacterial inoculum to wells 1-11 Serial_Dilution->Add_Inoculum Controls 5. Well 11: Growth Control (no compound) Well 12: Sterility Control (no inoculum) Add_Inoculum->Controls Incubate 6. Incubate at 37°C for 18-24 hours Controls->Incubate Read_Results 7. Read results visually or with a plate reader Incubate->Read_Results End End: Determine MIC Read_Results->End

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of the test compound at a concentration twice the highest desired final concentration. Standardize the bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Plate Setup: Aseptically add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Addition: Add 100 µL of the prepared compound stock solution to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Repeat this two-fold serial dilution process across the plate to well 10. Discard the final 50 µL from well 10.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Controls: Well 11 serves as the positive growth control (inoculum without the compound). Well 12 contains only 100 µL of CAMHB and serves as the sterility control.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or with a microplate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Discussion and Future Perspectives

The available data on 2-aryl-quinoline-4-carboxylic acid derivatives indicate that this is a promising scaffold for the development of new antibacterial agents.[1][10] While the initial potency may not surpass that of established drugs like Ciprofloxacin, the broad-spectrum activity is encouraging. The likely mechanism of action, targeting DNA gyrase and topoisomerase IV, is a proven strategy for bactericidal activity.[4][6]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of derivatives of this compound to optimize potency and spectrum.

  • Mechanism of Action Confirmation: Performing assays to definitively confirm the inhibition of DNA gyrase and topoisomerase IV.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising compounds in animal models of infection and assessing their safety profiles.

  • Activity against Resistant Strains: Testing the novel compounds against clinical isolates that are resistant to current antibiotics to determine their potential to overcome existing resistance mechanisms.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia contributors. (2024, January 10). Quinolone antibiotic. In Wikipedia, The Free Encyclopedia. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanism of action of and resistance to quinolones. Journal of Antimicrobial Chemotherapy, 69(8), 2049–2059. [Link]

  • Pan, X.-S., & Fisher, L. M. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(22), 5433. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320. [Link]

  • Wang, X., Xie, X., Zhang, G., Chen, Y., He, M., & Wang, L. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 321. [Link]

  • Strigáčová, J., Hudecová, D., Varečka, L., Lásiková, A., & Végh, D. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305–309. [Link]

  • Wang, X., Xie, X., Zhang, G., Chen, Y., He, M., & Wang, L. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. [Link]

Sources

A Researcher's Guide to 2-Phenylquinoline-4-Carboxylic Acid Derivatives: Bridging the In Vitro-In Vivo Divide

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenylquinoline-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for compounds with a vast spectrum of biological activities. Derivatives have shown promise as anticancer, anti-inflammatory, antibacterial, and antiviral agents, making this a privileged structure for drug discovery.[1][2][3][4] However, the journey from a promising result in a petri dish to a validated effect in a living system is fraught with challenges. Potent in vitro activity frequently fails to translate into in vivo efficacy.

This guide provides an in-depth comparison of in vitro and in vivo studies of 2-phenylquinoline-4-carboxylic acid derivatives. Moving beyond a simple listing of data, we will dissect the causality behind experimental choices, highlight common translational pitfalls, and provide the technical protocols necessary to conduct a robust evaluation of this versatile chemical class.

Part 1: The Benchtop Battlefield: In Vitro Characterization

In vitro studies are the critical first step, designed to answer fundamental questions: What is the molecular target? How does the compound affect cellular behavior? At what concentration is it effective? For the 2-phenylquinoline-4-carboxylic acid class, these investigations typically fall into two categories: mechanism-based enzymatic assays and broader cell-based phenotypic screens.

Mechanism-Based Screening: Pinpointing the Molecular Target

A key to rational drug design is understanding how a compound interacts with specific biological molecules. Many derivatives of this scaffold have been identified as potent enzyme inhibitors, particularly targeting epigenetic regulators like Histone Deacetylases (HDACs) and Sirtuins (SIRTs).[5][6][7][8]

Causality of Design: In the established pharmacophore model for HDAC inhibitors, the molecule consists of three parts: a zinc-binding group (ZBG), a linker, and a "cap" region. The 2-phenylquinoline-4-carboxylic acid moiety typically serves as a bulky, hydrophobic cap group, designed to form strong interactions with residues at the entrance of the enzyme's active site.[5][6][9]

Data Spotlight: Enzyme Inhibition

CompoundTarget EnzymeIC50 Value (µM)Key FindingReference
D28 HDAC324.45Selective inhibition of HDAC3 over HDAC1, 2, and 6.[5][6][9]
D29 HDAC30.477Hydrazide ZBG significantly improves enzyme potency.[9]
D30 HDAC30.100Further optimization of the hydrazide derivative.[9]
P6 SIRT37.2Selective inhibition of SIRT3 over SIRT1 (32.6 µM) and SIRT2 (33.5 µM).[7][8]

Protocol: Fluorometric HDAC Inhibition Assay

This protocol provides a self-validating system for screening compounds against class I and II HDACs.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

    • HDAC Enzyme: Recombinant human HDAC3, diluted in assay buffer to the desired concentration.

    • Substrate: Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC), prepared in assay buffer.

    • Test Compound: 2-phenylquinoline-4-carboxylic acid derivative, serially diluted in DMSO. SAHA (Vorinostat) should be used as a positive control.

    • Developer Solution: Assay buffer containing Trichostatin A (a potent HDAC inhibitor to stop the reaction) and a trypsin solution to cleave the deacetylated substrate.

  • Assay Procedure:

    • Add 5 µL of serially diluted compound or control to wells of a black, 96-well microplate.

    • Add 35 µL of diluted HDAC enzyme to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 50 µL of developer solution. Incubate for 20 minutes at 37°C.

  • Data Acquisition:

    • Read the fluorescence on a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Calculate the percent inhibition relative to the DMSO control and plot against compound concentration to determine the IC50 value.

Cell-Based Assays: Observing the Phenotypic Effect

While enzyme assays are precise, they don't capture the complexity of a cellular environment, including membrane permeability, off-target effects, and metabolic stability. Cell-based assays measure the ultimate biological outcome.

Antiproliferative and Cytotoxic Effects: For anticancer applications, the most crucial in vitro experiment is to assess a compound's ability to inhibit cancer cell growth. Studies show these derivatives can induce G2/M or G0/G1 phase cell cycle arrest and promote apoptosis.[5][7][9]

Data Spotlight: Antiproliferative Activity

CompoundCell LineAssayIC50 Value (µM)Key FindingReference
D28 K562 (Leukemia)CCK-81.02Potent growth inhibition.[9]
D28 A549 (Lung)CCK-81.08Broad anticancer activity.[9]
P6 MOLM13 (Leukemia)AntiproliferativePotentEffective against MLLr leukemic cells.[7][8]
5a₄ S. aureusMIC64 µg/mLGood antibacterial activity.[10][11]
4h HRBC AssayAnti-inflammatory0.021Potent membrane stabilization effect.[12]

The In Vitro-In Vivo Discrepancy - A Case Study: A critical finding is that compounds D29 and D30 , despite having superior HDAC3 enzyme inhibitory activity compared to D28 , showed significantly weaker antiproliferative effects in cell-based assays.[5][9] This is a classic example of the in vitro-in vivo disconnect. The superior enzymatic potency of the hydrazide group did not translate to cellular activity, likely due to poor cell permeability or rapid intracellular metabolism, underscoring the necessity of whole-cell validation.

Protocol: MTT Assay for Cell Viability

This is a standard colorimetric assay to assess cell viability, metabolic activity, and cytotoxicity.

  • Cell Seeding:

    • Culture cancer cells (e.g., A549) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-phenylquinoline-4-carboxylic acid derivative in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound, DMSO vehicle control, or a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or an isopropanol/HCl solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Signaling Pathway Modulation

To understand the "how," researchers investigate the impact of these compounds on intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory effects of many quinoline derivatives.[3]

Upon stimulation by inflammatory signals (like TNFα), the inhibitor protein IκB is phosphorylated and degraded, allowing the NF-κB dimer (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. 2-Phenylquinoline derivatives are hypothesized to interfere with this process.

NF_kappa_B_Pathway TNFa Inflammatory Stimulus (e.g., TNFα) IKK IKK Complex TNFa->IKK Activates IkB_NFkB IκB-p65/p50 (Inactive Cytoplasmic Complex) IKK->IkB_NFkB Phosphorylates IκB p_IkB Phosphorylated IκB IkB_NFkB->p_IkB NFkB p65/p50 Dimer (Active) IkB_NFkB->NFkB Releases Proteasome Proteasomal Degradation p_IkB->Proteasome Nucleus NUCLEUS NFkB->Nucleus Translocates Transcription Gene Transcription (IL-6, COX-2, etc.) Nucleus->Transcription Initiates Inhibitor 2-Phenylquinoline Derivative Inhibitor->IKK Inhibits? Inhibitor->NFkB Blocks Translocation? Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Enzyme Enzymatic Assay (e.g., HDAC, SIRT3) Determine IC50 Cell Cell-Based Assay (e.g., MTT, Apoptosis) Determine IC50 Enzyme->Cell Confirm Cellular Activity Pathway Pathway Analysis (e.g., NF-κB Reporter) Cell->Pathway Elucidate Mechanism ADME PK/ADME Studies (In Silico & In Vivo) Pathway->ADME Lead Candidate Selection Efficacy Efficacy Models (e.g., Paw Edema, Xenograft) ADME->Efficacy Tox Toxicity Studies (Acute & Chronic) Efficacy->Tox Preclinical Preclinical Tox->Preclinical Preclinical Candidate

Caption: High-level workflow from in vitro discovery to in vivo validation.

The 2-phenylquinoline-4-carboxylic acid framework is a remarkably fruitful source of bioactive molecules. The data clearly indicates that while in vitro enzymatic assays are invaluable for identifying potent hits and understanding molecular interactions, they are not sufficient to predict therapeutic success. Cell-based assays provide a more holistic view of a compound's potential, and cautionary tales like the discrepancy between enzymatic and cellular potency for hydrazide derivatives highlight their essential role as a translational bridge. [5][9] The successful translation to in vivo models hinges on a favorable pharmacokinetic profile. Promising in silico and in vivo data on the anti-inflammatory and anticancer potential of these derivatives confirms their therapeutic promise. [12][13]Future research must focus on comprehensive ADME-Tox studies for lead compounds and evaluation in more complex, chronic disease models to fully realize the potential of this versatile chemical scaffold.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022-07-14). National Institutes of Health (NIH).
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022-07-13). Frontiers Media S.A..
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022-03-29). Frontiers Media S.A..
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022-07-14). Frontiers Media S.A..
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI.
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016-03-10). PubMed. Available from: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022-03-30). PubMed. Available from: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2025-10-16). ResearchGate. Available from: [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers Media S.A.. Available from: [Link]

  • (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. (2020-06-18). ResearchGate. Available from: [Link]

  • Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. (2017-04-04). PubMed. Available from: [Link]

  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. National Institutes of Health (NIH). Available from: [Link]

  • Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. PubMed Central. Available from: [Link]

Sources

Validating the Anticancer Mechanism of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Quinoline Derivative

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline-4-carboxylic acid class of molecules.[1] While research into this specific molecule is nascent, the broader family of quinoline derivatives has garnered significant attention in medicinal chemistry for its diverse pharmacological activities, including promising anticancer properties.[1] Structurally similar compounds have been shown to exert their effects through various mechanisms, making it crucial to elucidate the precise pathway of action for each new analog to guide further drug development.

This guide provides a comprehensive framework for validating the hypothesized anticancer mechanism of this compound. Drawing upon evidence from closely related 2-phenylquinoline-4-carboxylic acid derivatives, we propose a putative mechanism of action and present a series of robust experimental protocols to rigorously test this hypothesis. We will compare this proposed mechanism with established anticancer agents, offering a clear rationale for each experimental step and providing the necessary tools for researchers to independently verify these findings.

Proposed Mechanism of Action: A Focus on Histone Deacetylase (HDAC) Inhibition

Based on extensive studies of structurally analogous 2-phenylquinoline-4-carboxylic acid derivatives, we hypothesize that this compound functions as a histone deacetylase (HDAC) inhibitor. Specifically, evidence points towards a potential selectivity for HDAC3, a class I HDAC.[2][3]

HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. This deacetylation leads to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, the chromatin structure can be relaxed, allowing for the re-expression of these critical genes, ultimately leading to cell cycle arrest and apoptosis.[3]

A notable study on a series of 2-substituted phenylquinoline-4-carboxylic acid derivatives identified a lead compound, D28, which demonstrated selective inhibition of HDAC3 and induced G2/M phase cell cycle arrest and apoptosis in leukemia cell lines.[2][4] The structural similarity of this compound to these compounds provides a strong rationale for investigating HDAC inhibition as its primary anticancer mechanism.

An alternative, yet plausible, mechanism to consider is the inhibition of Sirtuin 3 (SIRT3), a class III NAD+-dependent deacetylase. Research on other 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives has revealed potent and selective SIRT3 inhibition, leading to G0/G1 phase cell cycle arrest.[5] Given the structural overlap, this pathway represents a secondary hypothesis to be explored.

Comparative Analysis: Benchmarking Against Established Anticancer Agents

To contextualize the potential of this compound, it is essential to compare its proposed mechanism and efficacy with well-characterized anticancer drugs.

Compound Proposed/Established Mechanism of Action Reported IC50 Values (Cancer Cell Lines) Reference(s)
This compound Hypothesized HDAC3 InhibitionTo be determinedN/A
Vorinostat (SAHA) Pan-HDAC InhibitorK562: 1.55 µM, U266: 1.24 µM, MCF-7: 5.77 µM[2]
Entinostat (MS-275) Class I HDAC Selective InhibitorVaries by cell line[6]
P6 (a 2-phenylquinoline-4-carboxylic acid derivative) SIRT3 Selective InhibitorMLLr leukemic cell lines: Potent inhibition[5]

This comparative table will be populated with experimental data generated from the protocols outlined below.

Experimental Validation Protocols

The following section provides detailed, step-by-step methodologies to systematically validate the anticancer mechanism of this compound.

In Vitro Cytotoxicity Assessment

The initial step is to determine the cytotoxic effects of the compound against a panel of cancer cell lines. This will establish the concentration range for subsequent mechanistic studies.

Protocol: MTT Assay

  • Cell Plating: Seed cancer cell lines (e.g., K562 leukemia, MCF-7 breast cancer, and a normal cell line for selectivity) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[1]

Protocol: CETSA for HDAC3

  • Cell Treatment: Treat the selected cancer cell line with this compound at a concentration above its IC50 value and a vehicle control for 2-4 hours.

  • Cell Lysis: Harvest and lyse the cells by freeze-thaw cycles in a suitable lysis buffer.

  • Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Protein Fractionation: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and perform Western blot analysis using a primary antibody specific for HDAC3.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated sample compared to the control indicates target engagement.

In Vitro Enzyme Inhibition Assay

To directly assess the inhibitory effect on the proposed target enzyme, an in vitro activity assay is essential.

Protocol: Fluorometric HDAC Activity Assay

  • Reagent Preparation: Prepare the HDAC assay buffer, a fluorogenic HDAC substrate, and a developer solution as per the manufacturer's instructions (e.g., Abcam ab156064).[7]

  • Reaction Setup: In a 96-well plate, add the assay buffer, the fluorogenic substrate, and various concentrations of this compound. Include a known HDAC inhibitor (e.g., Vorinostat) as a positive control and a no-enzyme control.

  • Enzyme Addition: Add purified recombinant HDAC3 enzyme to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Add the developer solution to each well, which will generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • IC50 Calculation: Calculate the IC50 value for the inhibition of HDAC3 activity.

Cellular Mechanism of Action: Cell Cycle and Apoptosis Analysis

To understand the downstream cellular consequences of target engagement, cell cycle and apoptosis assays are performed.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Treat the selected cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Apoptosis Detection by Annexin V-FITC Staining

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.[1][2]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualization of Pathways and Workflows

To aid in the conceptualization of the proposed mechanism and experimental procedures, the following diagrams are provided.

HDAC_Inhibition_Pathway Compound This compound HDAC3 HDAC3 Compound->HDAC3 Inhibition Histones Histones HDAC3->Histones Deacetylation Chromatin Condensed Chromatin Histones->Chromatin Acetylated_Histones Acetylated Histones Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin TSG Tumor Suppressor Genes Relaxed_Chromatin->TSG Accessibility Transcription Transcription TSG->Transcription Cell_Cycle_Arrest Cell Cycle Arrest Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription->Apoptosis

Caption: Proposed signaling pathway of HDAC3 inhibition.

CETSA_Workflow start Treat cells with compound lysis Lyse cells start->lysis heat Heat aliquots at varying temperatures lysis->heat centrifuge Centrifuge to pellet aggregates heat->centrifuge supernatant Collect supernatant centrifuge->supernatant western Western Blot for target protein supernatant->western analysis Analyze band intensity vs. temperature western->analysis

Sources

A Comparative Analysis of Substituted 2-Phenylquinoline-4-Carboxylic Acids: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. The strategic placement of substituents on this core structure profoundly influences its physicochemical properties and biological activity, leading to a diverse range of pharmacological profiles. This guide provides a comparative analysis of substituted 2-phenylquinoline-4-carboxylic acids, offering insights into their structure-activity relationships (SAR) across various therapeutic areas, with a focus on anticancer, antibacterial, and anti-inflammatory applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities based on this promising scaffold.

The Versatility of the 2-Phenylquinoline-4-Carboxylic Acid Core

The inherent planarity of the quinoline ring system, coupled with the rotational freedom of the 2-phenyl group, allows for a multitude of interactions with biological targets. The carboxylic acid at the 4-position is often crucial for activity, potentially forming key hydrogen bonds or salt bridges within enzyme active sites.[1] The substitution pattern on the 2-phenyl ring, as well as on the quinoline core itself, provides a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Activities

The biological activities of substituted 2-phenylquinoline-4-carboxylic acids are diverse and highly dependent on the nature and position of the substituents. Below is a comparative overview of their performance in key therapeutic areas, supported by experimental data.

Anticancer Activity

Derivatives of 2-phenylquinoline-4-carboxylic acid have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action.

Certain substituted 2-phenylquinoline-4-carboxylic acids have been identified as novel histone deacetylase (HDAC) inhibitors.[2] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[2] The 2-phenylquinoline-4-carboxylic acid moiety often serves as the "cap" region of the HDAC inhibitor pharmacophore, interacting with the rim of the enzyme's active site.[2]

The nature of the substituent on the 2-phenyl ring significantly impacts HDAC inhibitory activity. For instance, a study exploring a series of these compounds revealed that difluoro- and phenyl-substitutions on the 2-phenyl ring were conducive to inhibitory activity, while chloro, methyl, and methoxy substitutions led to decreased potency.[3] Furthermore, the choice of the zinc-binding group (ZBG) is critical for both potency and selectivity. A comparative study showed that while a hydroxamic acid-bearing compound (D28) exhibited HDAC3 selectivity, its hydrazide analog (D29) showed remarkably improved inhibitory activities against HDAC1, 2, and 3.[4]

Compound ID2-Phenyl SubstituentZinc-Binding Group (ZBG)HDAC3 IC₅₀ (µM)K562 Antiproliferative IC₅₀ (µM)Reference
D28 UnsubstitutedHydroxamic acid24.45Not Reported[1]
D29 UnsubstitutedHydrazide>50Not Reported[1]

Table 1: Comparative HDAC inhibitory activity of 2-phenylquinoline-4-carboxylic acid derivatives.

Another important anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of tubulin, are essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. A novel series of 2-phenylquinoline-4-carboxamide derivatives has been shown to inhibit tubulin polymerization, with some compounds displaying potent cytotoxic activity against various cancer cell lines.

Antibacterial Activity

The quinoline scaffold is a well-established pharmacophore in antibacterial drug discovery, with fluoroquinolones being a prominent example. Substituted 2-phenylquinoline-4-carboxylic acids have also demonstrated significant antibacterial potential. The presence of an aryl ring at the second position of quinoline-4-carboxylic acid derivatives has been associated with good antibacterial activity.[5]

A study on a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives revealed that their antibacterial activity is influenced by the nature of the substituents. For instance, compound 5a₄ showed the best inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL, while compound 5a₇ was most active against Escherichia coli with an MIC of 128 μg/mL.[6] This highlights the potential for substituent-driven tuning of the antibacterial spectrum.

Compound IDSubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
5a₄ [Specific substituent from the study]64>512[6]
5a₇ [Specific substituent from the study]256128[6]

Table 2: Comparative antibacterial activity of substituted 2-phenylquinoline-4-carboxylic acid derivatives.

Anti-inflammatory Activity

Experimental Protocols

To facilitate further research and validation, detailed, step-by-step methodologies for the synthesis and key biological evaluations are provided below.

Synthesis: The Doebner Reaction

A common and efficient method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Doebner reaction, a one-pot, three-component condensation.[8]

Protocol for Iron(III) Triflate Catalyzed Doebner Reaction [8]

  • Reaction Setup: In a 50 mL round-bottom flask, combine pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).

  • Catalyst Addition: Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.

  • Reflux: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the reaction mixture to 80°C and maintain reflux for 3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Doebner_Reaction_Workflow cluster_synthesis Doebner Reaction Synthesis Reactants Pyruvic Acid Aniline Benzaldehyde Ethanol Reaction Reflux at 80°C (3 hours) Reactants->Reaction Catalyst Fe(OTf)₃ Catalyst->Reaction Monitoring TLC Analysis Reaction->Monitoring Workup Cool to RT Precipitation Monitoring->Workup Reaction Complete Purification Recrystallization or Column Chromatography Workup->Purification Product 2-Phenylquinoline-4- carboxylic Acid Purification->Product Tubulin_Polymerization_Assay cluster_assay Tubulin Polymerization Assay Workflow Start Prepare Reagents (Tubulin Mix, Compounds) Plate_Setup Add Compounds to Pre-warmed 96-well Plate Start->Plate_Setup Initiation Add Tubulin Reaction Mix to Initiate Polymerization Plate_Setup->Initiation Measurement Measure Fluorescence Kinetically at 37°C Initiation->Measurement Analysis Plot Polymerization Curves Calculate Inhibition Measurement->Analysis Result Determine IC₅₀ Analysis->Result

Caption: Experimental workflow for the in vitro tubulin polymerization inhibition assay.

[9] This assay measures HDAC activity using a fluorogenic substrate.

  • Reagent Preparation:

    • Prepare a nuclear extract from cells or use a purified HDAC enzyme.

    • Prepare a reaction buffer, a fluorogenic HDAC substrate, and a developer solution containing a protease and an HDAC inhibitor (to stop the reaction).

  • Assay Procedure:

    • In a 96-well plate, add the nuclear extract or purified enzyme.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development and Measurement:

    • Stop the reaction by adding the developer solution.

    • Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value.

[10] This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.

  • Preparation:

    • Prepare a standardized inoculum of the test bacterium in a suitable broth medium.

    • Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well with the bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The 2-phenylquinoline-4-carboxylic acid scaffold represents a highly adaptable and promising platform for the discovery of new drugs with diverse therapeutic applications. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the substitution pattern can lead to significant changes in biological activity and target selectivity. Future research in this area should focus on expanding the chemical diversity of these compounds, exploring novel substitution patterns, and conducting more comprehensive comparative studies to elucidate the complex interplay between structure and function. The integration of computational modeling and in vitro screening will be instrumental in accelerating the identification of lead compounds with improved potency, selectivity, and drug-like properties.

References

  • National Center for Biotechnology Information. (2019). Measuring Histone Deacetylase Inhibition in the Brain. PubMed Central. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc. [Link]

  • Bio-protocol. (n.d.). 4.5. Tubulin Polymerization Assay. Bio-protocol. [Link]

  • ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed Central. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Merck Millipore. (n.d.). HDAC Activity Assay Kit | 566328. Merck Millipore. [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

  • Wikipedia. (n.d.). Doebner reaction. Wikipedia. [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

  • National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. [Link]

  • ResearchGate. (n.d.). Minimum Inhibition Concentration (MIC) of different fluoroquinolones and observed mutations in 5 representative strains. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed Central. [Link]

  • BMJ Open. (n.d.). Bacterial antibiotic resistance development and mutagenesis following exposure to subminimal inhibitory concentrations of fluoroquinolones in vitro: a systematic literature review protocol. BMJ Open. [Link]

Sources

A Researcher's Guide to Benchmarking the Anti-inflammatory Effects of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the anti-inflammatory performance of novel quinoline derivatives. We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment. Our focus is on comparing new chemical entities against established industry standards using validated in vitro and in vivo models.

Introduction: The Rationale for Quinoline-Based Anti-inflammatory Agents

Inflammation is a fundamental protective response of the body to injury, toxins, or infection.[1] However, when this process becomes dysregulated, it can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and even contribute to conditions like cancer and depression.[1][2] While a number of anti-inflammatory drugs are available, many are associated with adverse side effects, necessitating the search for new, safer, and more effective therapeutics.[3]

The quinoline nucleus, a heterocyclic aromatic compound, has emerged as a highly versatile scaffold in medicinal chemistry.[4] Its derivatives have demonstrated a wide array of pharmacological activities, including antimalarial, anticancer, and potent anti-inflammatory effects.[5][6] This structural framework offers a promising starting point for the design of novel anti-inflammatory agents that can modulate key pathological pathways.[3] This guide outlines a systematic methodology for evaluating and comparing the efficacy of these novel quinoline derivatives.

Understanding the Mechanism: Key Inflammatory Pathways and Molecular Targets

The anti-inflammatory activity of quinoline derivatives stems from their ability to interact with specific molecular targets within the inflammatory cascade.[7] Unlike traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes, the quinoline scaffold allows for diverse functionalization, leading to a broader range of mechanisms.[8][9]

Key molecular targets for quinoline-based anti-inflammatory agents include:

  • Cyclooxygenase (COX): Inhibition of COX-1 and/or COX-2 enzymes to reduce the synthesis of prostaglandins.[3][7][9]

  • Phosphodiesterase 4 (PDE4): Inhibition of PDE4 increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines.[3][7][9]

  • TNF-α Converting Enzyme (TACE): Inhibition of TACE prevents the release of soluble Tumor Necrosis Factor-alpha (TNF-α), a critical inflammatory mediator.[3][7][9]

  • Transient Receptor Potential Vanilloid 1 (TRPV1): Antagonism of this receptor can modulate neurogenic inflammation and pain.[3][7][9]

These interactions ultimately modulate downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, which are central regulators of inflammatory gene expression.[10]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Intracellular Signaling cluster_nucleus Nuclear Transcription cluster_output Inflammatory Mediators cluster_drugs Points of Intervention LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK MAPK Pathway TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates NFkB_A Active NF-κB MAPK->NFkB_A Potentiates NFkB_I NF-κB / IκBα IKK->NFkB_I Phosphorylates IκBα NFkB_I->NFkB_A Releases Gene Inflammatory Gene Expression NFkB_A->Gene Translocates to Nucleus Cytokines TNF-α, IL-6 Gene->Cytokines COX2 COX-2 Enzyme Gene->COX2 Quinoline Quinoline Derivatives Quinoline->MAPK Inhibit Quinoline->NFkB_A Inhibit NSAIDs NSAIDs (Ibuprofen, Celecoxib) NSAIDs->COX2 Inhibit

Caption: Inflammatory signaling pathway and drug intervention points.

The Benchmarking Panel: Selecting Appropriate Comparators

A credible benchmarking study relies on comparing novel compounds to well-characterized industry standards. The choice of comparators should reflect the diverse mechanisms of action of currently prescribed anti-inflammatory drugs.

Table 1: Standard Anti-inflammatory Drugs for Comparative Analysis

ClassDrugMechanism of ActionPrimary Use
Corticosteroid DexamethasoneBinds to glucocorticoid receptors, broadly suppressing inflammatory gene expression.[10]Potent, broad-spectrum anti-inflammatory.
Selective COX-2 Inhibitor CelecoxibSelectively inhibits the COX-2 enzyme, which is upregulated at sites of inflammation.[10][11]Pain and inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[11]
Non-selective COX Inhibitor Ibuprofen / NaproxenInhibits both COX-1 and COX-2 enzymes, reducing prostaglandin synthesis.[10][11]Widely used for mild to moderate pain and inflammation.[11][12]

Causality Behind Experimental Choices: By testing a quinoline derivative against this panel, a researcher can contextualize its potency and mechanistic profile. For example, if a derivative strongly inhibits TNF-α production but shows weak COX inhibition, it suggests a mechanism distinct from traditional NSAIDs and may predict a different therapeutic and side-effect profile.

Phase 1: In Vitro Efficacy and Mechanistic Assessment

In vitro assays are the first-line approach for screening and characterizing the anti-inflammatory potential of new compounds.[13][14] They offer a controlled environment to dissect specific mechanisms and determine potency (e.g., IC50 values) in a cost-effective and high-throughput manner.

Key Experiment: Inhibition of Pro-inflammatory Cytokines in Macrophages

This assay is fundamental for quantifying a compound's ability to suppress the production of key inflammatory mediators. It uses lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a potent inflammatory response in macrophage cells (like RAW 264.7 or primary mouse macrophages).[10]

G cluster_prep cluster_treat cluster_analysis Seed 1. Seed Macrophages (e.g., RAW 264.7) in 96-well plates Adhere 2. Allow cells to adhere overnight Seed->Adhere Treat 3. Pre-treat with Test Compounds (Quinoline Deriv., Standards) for 1 hour Adhere->Treat Stim 4. Stimulate with LPS (0.5 µg/mL) to induce inflammation Treat->Stim Incubate 5. Incubate for 18-24 hours Stim->Incubate Collect 6. Collect cell supernatant Incubate->Collect ELISA 7. Quantify TNF-α & IL-6 levels using ELISA Collect->ELISA Calc 8. Calculate IC50 values ELISA->Calc

Caption: Experimental workflow for in vitro cytokine inhibition assay.

  • Cell Seeding: Seed RAW 264.7 macrophages into 96-well plates at a density of 1 x 10^5 cells/well. Allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]

  • Compound Treatment: The next day, replace the culture medium with fresh medium containing various concentrations of the quinoline derivatives and standard drugs (Dexamethasone, Celecoxib, Ibuprofen). Incubate for 1 hour.[10] This pre-incubation period allows the compounds to enter the cells and engage their targets before the inflammatory stimulus is introduced.

  • LPS Stimulation: Add LPS to each well to a final concentration of 0.5 µg/mL to induce an inflammatory response. Include a negative control group of cells that are not stimulated with LPS.[10]

  • Incubation: Incubate the plates for 24 hours.[10]

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant, which contains the secreted cytokines.

  • Quantification (ELISA): Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELIS) kits, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control. Plot the results and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Table 2: Comparative In Vitro Anti-inflammatory Activity (Hypothetical Data)

CompoundTarget Cell LineIC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
Quinoline Derivative (Q-1) RAW 264.7 Macrophages1.85 2.50
DexamethasoneRAW 264.7 Macrophages0.010.005
CelecoxibRAW 264.7 Macrophages> 5025.5
IbuprofenRAW 264.7 Macrophages> 50> 50

This table illustrates how to present comparative data. The low IC50 values for the hypothetical Q-1 against TNF-α and IL-6, when compared to Celecoxib and Ibuprofen, would suggest a potent cytokine-suppressing mechanism not directly related to COX inhibition.

Phase 2: In Vivo Efficacy in Acute Inflammation Models

While in vitro assays are crucial for mechanistic insights, in vivo models are indispensable for evaluating a compound's efficacy in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).[2][13]

Key Experiment: Carrageenan-Induced Paw Edema in Rodents

This is the most widely used and validated model for assessing acute inflammation.[15][16] Sub-plantar injection of carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified. The early phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily driven by prostaglandins and cytokines, making it sensitive to both NSAIDs and novel anti-inflammatory agents.[17]

  • Animal Acclimatization: Use male Wistar rats or Swiss albino mice. Allow them to acclimatize to the laboratory environment for at least one week.

  • Fasting: Fast the animals overnight before the experiment to ensure consistent drug absorption, but allow free access to water.

  • Drug Administration: Administer the test compounds (quinoline derivatives) and standard drugs (e.g., Ibuprofen, Celecoxib) orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. A vehicle control group should receive only the solvent.

  • Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each animal using a plethysmometer. This serves as the baseline reading.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the volume of edema at each time point by subtracting the baseline paw volume from the post-injection volume. Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Table 3: Comparative In Vivo Anti-inflammatory Activity at 3 Hours Post-Carrageenan (Hypothetical Data)

CompoundDose & Route% Inhibition of Paw Edema
Quinoline Derivative (Q-1) 20 mg/kg (p.o.) 58.2%
Celecoxib20 mg/kg (p.o.)65.5%
Ibuprofen40 mg/kg (p.o.)51.7%
Vehicle Control10 mL/kg (p.o.)0%

This comparative table allows for a direct assessment of in vivo potency. In this hypothetical example, Q-1 demonstrates efficacy comparable to standard NSAIDs in a whole-animal model of acute inflammation.

Conclusion: Synthesizing a Comprehensive Profile

Benchmarking the anti-inflammatory effects of novel quinoline derivatives is a multi-step process that requires a logical progression from in vitro mechanistic studies to in vivo efficacy validation. By systematically comparing a new chemical entity against a panel of industry-standard drugs with diverse mechanisms of action, researchers can build a comprehensive and compelling data package. This approach not only quantifies potency but also provides critical insights into the compound's mechanism of action, therapeutic potential, and differentiation from existing therapies. The quinoline framework continues to be a rich source for the discovery of new anti-inflammatory agents, and the rigorous application of the principles and protocols outlined in this guide will be instrumental in identifying the most promising candidates for further development.[1][3]

References
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2018). ResearchGate. [Link]

  • Pal, M. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]

  • Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent - IJIRT. (n.d.). International Journal of Innovative Research in Technology. [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2013). Ingenta Connect. [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2016). PubMed. [Link]

  • Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today. [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Quinoline derivative and their pharmacological & medicinal potential. (2022). Neliti. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. (2021). ResearchGate. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Al-Ostath, A. I., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. [Link]

  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. (2012). PubMed. [Link]

  • screening methods for Antinflammatory drugs slide share. (n.d.). SlideShare. [Link]

  • A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule – zaltoprofen, and a standard drug – piroxicam, using murine models. (2019). Taylor & Francis Online. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. [Link]

  • An Experimental Comparison of the Analgesic and Anti-Inflammatory Effects of Safflower Oil, Benzydamine HCl, and Naproxen Sodium. (2020). PubMed. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. [Link]

  • List of NSAIDs from strongest to weakest. (2024). Medical News Today. [Link]

  • Comparison of analgesic activity of test and standard drugs. (n.d.). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of Classical and Modern Methodologies for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinoline-4-carboxylic acids represent a privileged scaffold, forming the core of numerous therapeutic agents. This guide provides a comprehensive analysis of the most common synthetic routes to a specific and medicinally relevant analogue, 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the nuances of reproducibility, scalability, and the underlying chemical principles that govern the success of each method. This document is intended to empower researchers to make informed decisions when selecting a synthetic strategy, balancing the trade-offs between yield, purity, cost, and operational simplicity.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Moiety

The quinoline ring system is a recurring motif in a vast array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The 4-carboxylic acid functionality is particularly important as it can serve as a handle for further chemical modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The target of this guide, this compound, is a representative example of a class of compounds with significant potential in drug discovery programs. The reliable and reproducible synthesis of such molecules is therefore a critical first step in their journey from the laboratory to the clinic.

This guide will focus on a comparative analysis of three principal synthetic strategies: the Doebner reaction, the Pfitzinger reaction, and, to a lesser extent, the Combes synthesis, alongside modern advancements such as microwave-assisted techniques.

Core Synthetic Methodologies: A Comparative Overview

The synthesis of this compound can be approached through several classical named reactions. The two most prominent and widely employed methods are the Doebner and the Pfitzinger reactions. Each presents a unique set of advantages and challenges that a discerning chemist must consider.

The Doebner Reaction: A Three-Component Convergence

The Doebner reaction is a one-pot, three-component synthesis that brings together an aniline, an aldehyde, and pyruvic acid to construct the quinoline-4-carboxylic acid core.[1] For our target molecule, this would involve the reaction of aniline, 2-ethoxybenzaldehyde, and pyruvic acid.

Reaction Scheme:

Mechanistic Considerations:

The precise mechanism of the Doebner reaction is still a subject of some debate, with two primary pathways proposed.[1] Both pathways, however, converge on a common intermediate that undergoes intramolecular cyclization and subsequent oxidation to yield the final aromatic product. Understanding these pathways is crucial for troubleshooting and optimizing the reaction.

G cluster_0 Doebner Reaction Workflow start Reactants: Aniline, 2-Ethoxybenzaldehyde, Pyruvic Acid imine Imine Formation (Schiff Base) start->imine Condensation enol_add Addition of Pyruvic Acid Enolate imine->enol_add Nucleophilic Attack cyclization Intramolecular Cyclization enol_add->cyclization dehydration Dehydration cyclization->dehydration oxidation Oxidation (Hydrogen Transfer) dehydration->oxidation product 2-(2-Ethoxyphenyl)quinoline- 4-carboxylic acid oxidation->product

Isatin + 1-(2-Ethoxyphenyl)ethan-1-one → this compound

Figure 2: Simplified workflow of the Pfitzinger reaction.

Experimental Protocol (Representative):

A general procedure for the Pfitzinger reaction is as follows: [2]

  • In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).

  • Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour.

  • Add 1-(2-ethoxyphenyl)ethan-1-one (0.07-0.15 mol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours, monitoring by TLC.

  • After cooling, remove the ethanol by rotary evaporation.

  • Add water to dissolve the potassium salt of the product and extract with diethyl ether to remove unreacted ketone.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Reproducibility and Scalability:

The Pfitzinger reaction is generally considered to be a reliable and high-yielding method for the synthesis of quinoline-4-carboxylic acids. [3][4]The stepwise nature of the reaction can allow for better control compared to the one-pot Doebner synthesis. However, the availability and stability of the required substituted acetophenone can be a limiting factor. The use of a strong base necessitates careful handling and consideration of substrate compatibility. For industrial-scale production, the Pfitzinger reaction is often a favored route due to its generally good yields and more predictable nature.

The Combes Synthesis: A Less Trodden Path

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. [5]While a versatile method for producing 2,4-disubstituted quinolines, its application for the synthesis of quinoline-4-carboxylic acids is less common as it does not directly introduce the carboxylic acid group. [5]A multi-step process would be required to first synthesize a quinoline with a suitable precursor at the 4-position, which would then be converted to the carboxylic acid, adding complexity and potentially reducing the overall yield. For this reason, the Combes synthesis is generally not the preferred method for the direct synthesis of the target molecule.

Modern Advancements: Enhancing Efficiency and Reproducibility

In recent years, significant efforts have been made to improve upon the classical methods for quinoline synthesis, with a focus on increasing efficiency, reducing reaction times, and employing more environmentally friendly conditions. Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. Both the Doebner and Pfitzinger reactions have been successfully adapted to microwave-assisted conditions. [6][7]The rapid and uniform heating provided by microwaves can minimize the formation of side products and enhance the overall efficiency of the reaction. For example, a microwave-assisted Doebner synthesis can often be completed in minutes rather than hours, with reported yields being moderate to good. [6] Green Chemistry Approaches:

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals. This includes the use of less hazardous solvents, recyclable catalysts, and more energy-efficient processes. For the synthesis of quinoline-4-carboxylic acids, several "green" modifications have been reported. These include the use of water as a solvent, solid-supported acid catalysts that can be easily recovered and reused, and solvent-free reaction conditions. These approaches not only reduce the environmental impact of the synthesis but can also simplify the work-up and purification procedures.

Data-Driven Comparison of Synthesis Methods

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the Doebner and Pfitzinger reactions for the synthesis of 2-aryl-quinoline-4-carboxylic acids, based on literature data. It is important to note that direct comparative data for the specific target molecule, this compound, is limited, and the values presented are representative of this class of compounds.

FeatureDoebner ReactionPfitzinger Reaction
Starting Materials Aniline, Aldehyde, Pyruvic AcidIsatin, α-Methylene Ketone
Typical Yield Moderate to Good (can be variable)Good to Excellent
Reaction Time Several hours (conventional), Minutes (microwave)Several hours to a day (conventional)
Reproducibility Can be sensitive to conditions; side reactions possibleGenerally more reproducible
Scalability Feasible with careful control of exothermsGenerally considered more scalable
Key Challenges Potential for tar formation, control of exothermAvailability of substituted ketones
Safety Considerations Use of potentially flammable solvents and corrosive acids.Use of strong bases (e.g., KOH). Isatin can be an irritant.

Conclusion and Recommendations

The choice of synthetic method for this compound will ultimately depend on the specific requirements of the researcher or organization.

  • For exploratory, small-scale synthesis and rapid analogue generation, the Doebner reaction, particularly with modern catalytic and microwave-assisted protocols, offers a convergent and efficient route. Its one-pot nature is attractive for library synthesis. However, researchers should be prepared to invest time in optimizing conditions to ensure reproducibility and manage potential side-product formation.

  • For larger-scale synthesis where reproducibility and high yield are paramount, the Pfitzinger reaction is often the more robust and reliable choice. While it may involve an additional step to prepare the required acetophenone, the generally cleaner reaction profile and ease of purification can be significant advantages.

The Combes synthesis is not recommended as a primary route for this specific target due to its indirect nature.

As a final recommendation, it is imperative to conduct thorough safety assessments of all reagents and reaction conditions before commencing any synthetic work. The insights provided in this guide, grounded in established chemical principles and literature data, should serve as a valuable resource for navigating the synthesis of this important class of molecules and accelerating the pace of drug discovery and development.

References

  • Lahna, O., Lahyaoui, M., Kandri Rodi, Y., Ouazzani Chahdi, F., Chakroune, S., & Essassi, E. M. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2).
  • Lahna, O., et al. (2022).
  • Muscia, A. C., et al. (2009). Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. Bioorganic & Medicinal Chemistry Letters, 19(15), 4123-4126.
  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press.
  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Cambridge University Press.
  • Request PDF. (2021, January 21).
  • Wikipedia. (n.d.). Pfitzinger reaction.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Gondal, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23785-23819.
  • BenchChem. (2025).
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Buu-Hoi, N. P., et al. (1951). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry, 16(10), 1591–1597.
  • Orita, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12816–12820.
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • Varma, R. S. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 988.
  • Iovu, M., et al. (2023). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 28(11), 4478.
  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
  • ResearchGate. (n.d.).
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-206.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
  • BenchChem. (2025). Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction.
  • Request PDF. (2008). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines.
  • Request PDF. (n.d.). Combes quinoline synthesis.
  • Request PDF. (n.d.). Doebner quinoline synthesis.
  • Villemin, D., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 414.
  • Orita, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed.
  • BenchChem. (2025). Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis.
  • Cioc, R. C., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009.
  • The Pfitzinger Reaction. (Review). (n.d.).
  • Wuitschik, G., et al. (2024). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists.
  • ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger...

Sources

A Head-to-Head Comparison of Quinoline-Based Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the landscape of medicinal chemistry and drug discovery.[1][2] Its inherent structural features and synthetic accessibility have made it a privileged motif in the development of a diverse array of therapeutic agents, with a particularly profound impact on oncology.[3] Quinoline derivatives have demonstrated a remarkable breadth of anticancer activities, targeting fundamental cellular processes that drive tumorigenesis and progression.[1][4][5]

This comprehensive guide provides a head-to-head comparison of various classes of quinoline-based anticancer agents, designed for researchers, scientists, and drug development professionals. We will delve into their distinct mechanisms of action, present supporting experimental data to objectively compare their performance, and provide detailed protocols for key evaluative assays. Our focus is on elucidating the causality behind experimental choices and providing a trustworthy, authoritative resource to inform future research and development.

The Versatility of the Quinoline Scaffold in Oncology

The anticancer efficacy of quinoline derivatives is intricately linked to the nature and position of substituents on the quinoline ring.[6][7] This structural versatility allows for the fine-tuning of their pharmacological properties to target a wide range of biological molecules with high affinity and selectivity.[8] The primary mechanisms through which these agents exert their anticancer effects include the inhibition of crucial enzymes like topoisomerases and protein kinases, disruption of microtubule dynamics, and modulation of key signaling pathways.[1][9][10]

I. Quinoline-Based Topoisomerase Inhibitors: Inducing Catastrophic DNA Damage

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[11][12] Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[11] Quinoline-based compounds have emerged as potent topoisomerase poisons.[1][13]

Mechanism of Action:

Topoisomerase inhibitors are broadly classified into two categories: topoisomerase I and topoisomerase II inhibitors. Quinoline derivatives have been developed to target both.[1] These agents typically intercalate into the DNA helix and stabilize the transient DNA-topoisomerase cleavage complex.[9][11] This prevents the re-ligation of the DNA strands, leading to permanent DNA damage and cell death.[11]

Featured Agents & Comparative Efficacy:

While direct head-to-head studies are limited, we can synthesize data from various sources to provide a comparative overview of their cytotoxic potential. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Pyrazolo[4,3-f]quinoline derivativesTopoisomerase I/IIαNUGC-3 (Gastric)< 8[13]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g)Not specified, induces p53-dependent apoptosisVarious human tumor cell lines< 1.0[14]
7-Chloro-4-anilinoquinoline derivative (5g)Not specifiedHepG2 (Liver), MCF-7 (Breast)2.09, 4.63[6]
N-alkylated, 2-oxoquinoline derivativesNot specifiedHEp-2 (Larynx)49.01–77.67% inhibition[4]
Experimental Protocol: Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Principle: Topoisomerase IIα can separate the interlocked rings of kDNA. Inhibitors of the enzyme will prevent this separation, leaving the kDNA in its catenated form, which can be visualized by agarose gel electrophoresis.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Topoisomerase IIα enzyme

    • Assay buffer

    • kDNA substrate

    • Test compound (at various concentrations) or vehicle control

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.

  • Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

  • Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated (monomeric) and catenated kDNA.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Analysis: The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA compared to the control.[15]

II. Quinoline-Based Kinase Inhibitors: Targeting Aberrant Signaling

Protein kinases are pivotal regulators of cellular signaling pathways that control cell growth, proliferation, survival, and angiogenesis.[16][17] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[8][16] Several FDA-approved quinoline-containing drugs are utilized in clinical settings as kinase inhibitors.[8][18]

Key Signaling Pathways Targeted:
  • EGFR Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose aberrant activation drives many cancers.[6]

  • VEGFR Pathway: Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is critical for angiogenesis, the formation of new blood vessels that supply tumors.[6]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.[16]

  • Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation and migration.[9]

  • Pim-1 Kinase: A serine/threonine kinase implicated in cell cycle progression and apoptosis.[9]

Featured Agents & Comparative Efficacy:

CompoundTarget(s)Cancer Cell LineIC50/GI50 (µM)Reference
BosutinibSrc, Abl--[15]
LenvatinibVEGFR1-3, FGFR1-4, PDGFRα, RET, KIT--[18]
NeratinibEGFR, HER2--[18]
AnlotinibVEGFR, FGFR, PDGFR, c-Kit--[18]
Quinoline-2-carboxamidesPim-1 KinasePC-3 (Prostate)1.29 - 2.81[9]
2-StyrylquinolinesPim-1 KinasePC-3 (Prostate)-[9]
Styrylquinoline analoguesIGF1RGlioblastoma multiforme-[19]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., Pim-1 Kinase)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is measured by a decrease in the phosphorylated substrate.

Step-by-Step Methodology (using Ser/Thr KinEase assay kit as an example):

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and test compounds at desired concentrations.

  • Reaction Initiation: In a 96-well plate, add the kinase, substrate, and test compound or vehicle control. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period to allow for phosphorylation.

  • Detection: Add a detection reagent that specifically binds to the phosphorylated substrate, generating a measurable signal (e.g., fluorescence, luminescence, or absorbance).

  • Measurement: Read the signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[9]

III. Quinoline-Based Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[10] Disruption of microtubule dynamics can arrest the cell cycle at the G2/M phase and induce apoptosis, making it an effective anticancer strategy.[10]

Mechanism of Action:

Quinoline derivatives can interfere with tubulin polymerization, leading to mitotic arrest.[1][10] They can bind to the colchicine binding site on β-tublin, preventing the assembly of microtubules.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically as an increase in absorbance at 340 nm.

Step-by-Step Methodology:

  • Tubulin Preparation: Keep purified tubulin on ice to prevent spontaneous polymerization.

  • Reaction Mixture: In a temperature-controlled spectrophotometer cuvette, prepare a reaction mixture containing tubulin, a polymerization buffer (containing GTP), and the test compound or vehicle control.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Monitoring: Monitor the increase in absorbance at 340 nm over time.

  • Analysis: Compare the polymerization curves in the presence and absence of the test compound to determine its inhibitory effect.[17]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

Signaling Pathway: EGFR Inhibition by Quinoline Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Quinoline Quinoline Inhibitor Quinoline->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoline scaffolds.[6]

Experimental Workflow: MTT Assay for Cell Viability

MTT_Assay A Seed cancer cells in a 96-well plate B Treat cells with quinoline derivatives at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at ~570 nm using a plate reader F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for assessing cell viability using the MTT assay.[15]

Conclusion and Future Directions

Quinoline-based compounds represent a highly versatile and promising class of anticancer agents.[1][4] Their ability to target a wide array of critical cellular machinery, from DNA topoisomerases to protein kinases and the cytoskeleton, underscores their therapeutic potential.[1][9][10] While direct head-to-head comparative studies under uniform conditions are needed to definitively rank their efficacy, the existing body of research provides a strong foundation for continued drug discovery and development efforts.

Future research should focus on the rational design of novel quinoline derivatives with improved selectivity and potency, as well as on overcoming challenges such as drug resistance and off-target effects.[18][20] The exploration of combination therapies, where quinoline-based agents are used in conjunction with other anticancer drugs, may also unlock synergistic effects and enhance therapeutic outcomes. The continued investigation of this remarkable scaffold holds great promise for the future of cancer therapy.

References

  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of Molecular Structure, 1261, 132890.
  • Vaidya, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem, e202500279.
  • A Head-to-Head Comparison of 7-Chloro-6-nitroquinoline and Other Quinoline Scaffolds in Anticancer Drug Discovery. (2025). BenchChem.
  • Beker, H. K., & Yıldırım, I. (2023). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Pharmaceutical Chemistry Journal, 56, 1-19.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2023).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(13), 5038.
  • The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. (2025). BenchChem.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
  • Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426-437.
  • head-to-head study of quinoline vs quinazoline derivatives in cancer research. (2025). BenchChem.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry, 162, 493-505.
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2021). Pharmaceuticals, 14(11), 1163.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of Molecular Structure, 1261, 132890.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity.
  • Topoisomerases as Anticancer Targets. (2014). Biochimica et Biophysica Acta (BBA)
  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2015). Current Medicinal Chemistry, 22(24), 2892-2913.
  • Styrylquinoline Derivatives as IGF1R Inhibitors. (2026). ACS Medicinal Chemistry Letters.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). Molecules, 28(19), 6821.
  • A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. (2025). BenchChem.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2022). Journal of the Iranian Chemical Society, 19(11), 4735-4746.
  • Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases. (2017). Current Genomics, 18(1), 56-70.
  • Targeting DNA topoisomerase II in cancer chemotherapy. (2009).
  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. (2019). Molecules, 24(7), 1308.

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid. As a compound utilized in advanced research and drug development, its proper management is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This guide is built on established principles of chemical hygiene and data synthesized from structurally analogous quinoline and carboxylic acid compounds to ensure a robust and self-validating safety workflow.

Part 1: Core Directive: Hazard Assessment & Risk Mitigation

Understanding the hazard profile of a chemical is the bedrock of its safe handling. While a specific Safety Data Sheet (SDS) for this compound is not universally available, a thorough analysis of its constituent moieties—a quinoline core and a carboxylic acid group—and related compounds allows for a reliable hazard assessment.

Anticipated Hazard Profile

Based on data from similar chemical structures, personnel must handle this compound with the assumption that it possesses the following hazards:

  • Acute Oral Toxicity: The quinoline backbone is associated with compounds that are harmful if swallowed[1][2][3][4]. Ingestion can lead to significant adverse health effects.

  • Skin and Eye Irritation: Quinoline and carboxylic acid derivatives are frequently documented as causing skin irritation and serious eye irritation or damage[1][4][5][6][7]. Direct contact may result in redness, inflammation, and pain.

  • Respiratory Tract Irritation: As a solid, airborne dust particles may cause respiratory irritation[4][5][7].

  • Aquatic Toxicity: Many quinoline-based compounds are classified as toxic or very toxic to aquatic life, often with long-lasting effects[1][2]. This is a critical consideration that strictly prohibits disposal via sewer systems.

  • Potential Carcinogenicity/Mutagenicity: The parent compound, quinoline, is noted as a potential carcinogen and is suspected of causing genetic defects[1][8]. All derivatives should be handled with appropriate caution.

Causality-Driven Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The following equipment is mandatory to mitigate the risks identified above.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.Provides a primary barrier against skin contact, preventing potential irritation and absorption[5][9]. Gloves must be inspected for integrity before each use.
Eye Protection Chemical splash goggles.Essential for protecting the eyes from accidental splashes of solutions or contact with airborne powder, which can cause serious irritation[1][5][6].
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination during handling and disposal procedures[5][9].
Respiratory Protection NIOSH-approved respirator (e.g., N95 for powders) or work within a certified chemical fume hood.Necessary to prevent the inhalation of dust particles or aerosols, which may cause respiratory irritation[4][5][7]. All work with the solid compound should be performed in a fume hood.

Part 2: The Disposal Protocol: A Self-Validating Workflow

The proper disposal of this compound is a systematic process designed to contain the chemical waste securely from the point of generation to its final destruction. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain[1][5].

Step 1: Waste Identification and Segregation

All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:

  • Unused or expired solid chemical.

  • Solutions containing the dissolved compound.

  • Contaminated consumables such as gloves, weigh boats, pipette tips, and paper towels.

  • Glassware rinsate from decontamination procedures[5].

Crucially, this waste stream must be segregated. Do not mix it with other chemical wastes, particularly strong oxidizing agents, to prevent potentially hazardous reactions[1][9][10].

Step 2: Waste Containerization and Labeling

Proper containment is essential to prevent leaks and ensure clear communication of the hazard.

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container. A glass bottle with a secure, tight-fitting screw cap is recommended for both liquid and solid waste[1].

  • Labeling: The container must be clearly and indelibly labeled before any waste is added. The label must include, at a minimum:

    • The words "HAZARDOUS WASTE "[1][5].

    • The full chemical name: "This compound ".

    • Associated hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").

Step 3: Temporary On-Site Storage

Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area[9]. This location should be:

  • Away from general laboratory traffic.

  • Separate from incompatible materials[9].

  • Within a secondary containment system (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 4: Final Disposal

The final and only acceptable disposal route is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[1][6][9].

  • Contact your EHS office to schedule a waste pickup.

  • Provide them with all necessary information about the waste, including its name and quantity.

  • Follow their specific instructions for pickup and transport. The ultimate disposal method for this type of organic compound is typically high-temperature incineration at a specialized facility[9].

Part 3: Mandatory Visualization & Data Summary

To ensure clarity and rapid comprehension, the disposal workflow and key data points are presented below.

Disposal Workflow Diagram

The following diagram illustrates the logical, step-by-step process for the safe disposal of this compound.

DisposalWorkflow start Waste Generation 2-(2-Ethoxyphenyl)quinoline- 4-carboxylic acid ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize 2. Characterize Waste Stream ppe->characterize solid Solid Waste (Unused chemical, contaminated labware) characterize->solid Is it solid? liquid Liquid Waste (Solutions, rinsate) characterize->liquid Is it liquid? segregate 3. Segregate from Incompatible Wastes (e.g., Strong Oxidizers) solid->segregate liquid->segregate container 4. Place in Labeled, Sealed Hazardous Waste Container segregate->container storage 5. Store in Designated, Ventilated, Secure Area container->storage ehs 6. Arrange Pickup via EHS or Licensed Disposal Contractor storage->ehs

Caption: A workflow for the safe disposal of this compound.

Summary of Disposal Parameters
ParameterGuidelineRationale and References
Waste Classification Hazardous Chemical Waste.Based on acute toxicity, irritation, and environmental hazards of analogous compounds.[1][2][11]
Container Type Leak-proof, sealed glass bottle.Ensures chemical compatibility and prevents release.[1]
Required PPE Nitrile gloves, chemical splash goggles, lab coat.Protects against skin/eye contact and contamination.[5][9]
Incompatible Materials Strong oxidizing agents.To prevent potentially hazardous chemical reactions.[1][9][10]
Prohibited Disposal Do not dispose of in sinks or regular trash.Prevents contamination of waterways and protects aquatic life.[1][2][5]
Final Disposal Method Licensed hazardous waste contractor (via EHS).Ensures regulatory compliance and safe destruction, likely via incineration.[1][6][9]

Part 4: Emergency Protocol: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Protect: Before re-entering, don the full complement of required PPE as detailed in Part 1.

  • Contain: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill[1]. Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully collect the absorbent material and all contaminated debris. Place it into your designated hazardous waste container[1].

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials (e.g., wipes) as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed with the highest standards of safety, responsibility, and scientific integrity.

References

  • BenchChem. Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
  • BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • BenchChem. Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Laboratory Professionals.
  • Chem Service. Ethoxyquin Standard - Safety Data Sheet.
  • Chem Service. SAFETY DATA SHEET - Ethoxyquin.
  • TCI Chemicals. SAFETY DATA SHEET - 1,4-Dihydro-4-oxoquinoline-3-carboxylic Acid.
  • Redox. Safety Data Sheet Ethoxyquin Powder.
  • Fisher Scientific. SAFETY DATA SHEET - Quinoline-4-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET - Ethoxyquin.
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
  • Sigma-Aldrich. SAFETY DATA SHEET - Pyridine-2-carboxylic acid.
  • PubChem. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.

Sources

A Comprehensive Guide to the Safe Handling of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that your innovative research is not only successful but also conducted with the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid. The protocols outlined below are designed to be a self-validating system, grounded in established safety principles to protect you, your colleagues, and your research.

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its structural similarity to other quinoline-4-carboxylic acids necessitates a cautious approach.[1][2][3] This family of compounds is known to cause skin, eye, and respiratory irritation.[1][3] Therefore, the following recommendations are based on a comprehensive evaluation of these known hazards.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is fundamental to mitigating the risks of accidental exposure. The selection of appropriate PPE is not merely a checklist item but a critical component of a comprehensive safety culture.[4]

EquipmentSpecificationPurpose & RationaleProtection Level
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact.[1][5] Always inspect gloves for any signs of degradation or punctures before use.[2]Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1][6] Standard safety glasses do not provide adequate protection from splashes.[7]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or an Air-purifying respirator with organic vapor cartridgesAn N95 respirator is recommended when handling the solid, powdered form to prevent inhalation of dust particles.[5] For handling solutions, especially if heating or aerosolization is possible, a respirator with organic vapor cartridges may be necessary.[8]Task-Dependent
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[1][9]Primary
Face Protection Face ShieldTo be worn over chemical splash goggles during procedures with a high risk of splashing, such as bulk transfers or reactions.[1][8]Secondary

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring reproducible, safe outcomes.

1. Preparation & Pre-Handling

  • Donning PPE: Before entering the designated handling area, properly don your laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.[5]

  • Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10][11] Ensure that an eyewash station and safety shower are readily accessible.[12]

  • Material Verification: Confirm that all containers are clearly labeled and that you have the correct substance before beginning any work.[4]

2. Handling & Experimental Procedures

  • Weighing: When weighing the solid material, do so in a fume hood or a ventilated balance enclosure to minimize the inhalation of fine powders.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[5] If the solvent is volatile, ensure this is done within the fume hood.[10]

  • General Handling: Maintain a safe distance from all chemical reactions and use appropriate shielding when necessary.[5] At all times, avoid direct contact with the substance.

3. Post-Procedure & Cleanup

  • Decontamination: All glassware and surfaces that have come into contact with the chemical should be decontaminated with an appropriate solvent and then washed thoroughly.

  • PPE Removal: Remove PPE in the designated area, starting with gloves, followed by your lab coat, and finally your eye protection, to prevent the spread of contamination. Dispose of single-use items in the designated hazardous waste container.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste containing this compound must be collected in a clearly labeled hazardous waste container.[5]

  • Container Management: Ensure that waste containers are kept closed when not in use and are stored in a designated, well-ventilated area away from incompatible materials.[9]

  • Institutional Guidelines: Do not pour any waste containing this compound down the drain.[5] Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines, as regulations can vary.

The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final disposal, integrating key safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup & Disposal prep_ppe Don PPE: Lab Coat, Goggles, Gloves prep_area Prepare Work Area: Fume Hood, Safety Equipment Check prep_ppe->prep_area handle_weigh Weigh Solid in Ventilated Enclosure prep_area->handle_weigh handle_solution Prepare Solution in Fume Hood handle_weigh->handle_solution handle_experiment Conduct Experiment with Caution handle_solution->handle_experiment cleanup_decon Decontaminate Glassware & Surfaces handle_experiment->cleanup_decon cleanup_waste Segregate Hazardous Waste (Solid & Liquid) cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.